Product packaging for Mesotrione(Cat. No.:CAS No. 104206-82-8)

Mesotrione

Cat. No.: B120641
CAS No.: 104206-82-8
M. Wt: 339.32 g/mol
InChI Key: KPUREKXXPHOJQT-UHFFFAOYSA-N
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Description

Mesotrione is an aromatic ketone that is cyclohexa-1,3-dione in which one of the hydrogens at position 2 is substituted by a 4-(methanesulfonyl)-2-nitrobenzoyl group. It has a role as a herbicide, an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor, a xenobiotic, an environmental contaminant and a carotenoid biosynthesis inhibitor. It is a sulfone, a C-nitro compound, an aromatic ketone and a beta-triketone. It is functionally related to a benzophenone.
brandname is after the Callistemon (MYRTACEAE) plant it was found in;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO7S B120641 Mesotrione CAS No. 104206-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione
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InChI

InChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3
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InChI Key

KPUREKXXPHOJQT-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-]
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Molecular Formula

C14H13NO7S
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DSSTOX Substance ID

DTXSID7032424
Record name Mesotrione
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Molecular Weight

339.32 g/mol
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Physical Description

Opaque solid; [Merck Index] Solid; [MSDSonline]
Record name Mesotrione
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Solubility

In water, (g/L at 20 °C): 2.2 (pH 4.8); 15 (pH 6.9); 22 (pH 9); 0.16 (unbuffered water), Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5
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Vapor Pressure

0.00000004 [mmHg], <5.69X10-3 mPa /<4.27X10-8 mm Hg)/ at 20 °C
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Color/Form

Pale yellow solid, Opaque solid

CAS No.

104206-82-8
Record name Mesotrione
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Record name Mesotrione
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Record name 1,3-Cyclohexanedione, 2-[4-(methylsulfonyl)-2-nitrobenzoyl]
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Melting Point

165 °C
Record name MESOTRIONE
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Foundational & Exploratory

The Core Mechanism of Mesotrione on 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate mechanism by which mesotrione, a potent triketone herbicide, exerts its inhibitory effects on the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This document provides a comprehensive overview of the biochemical pathways, enzyme kinetics, structural interactions, and experimental methodologies crucial for understanding this targeted herbicidal action.

Introduction to this compound and its Target: HPPD

This compound is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in various crops, most notably maize.[1][2] Its herbicidal activity stems from the specific inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27).[1][3] HPPD is a critical Fe(II)-dependent, non-heme oxygenase that plays a pivotal role in the tyrosine catabolism pathway in virtually all aerobic organisms.[3][4] In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection.[1][4]

The inhibition of HPPD by this compound disrupts the production of these essential compounds, leading to a cascade of phytotoxic effects. The primary symptom is the bleaching of new plant tissues, a direct consequence of the photodestruction of chlorophyll in the absence of protective carotenoids, whose biosynthesis is dependent on the HPPD pathway.[2][5] This ultimately results in the cessation of growth and death of susceptible plants.[4]

Biochemical Pathway and Mechanism of Inhibition

The core of this compound's mechanism of action lies in its ability to act as a competitive inhibitor of the HPPD enzyme.[3][4] It effectively blocks the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), a key intermediate in the biosynthetic pathway leading to plastoquinones and tocopherols.[1][4]

The Tyrosine Catabolism Pathway

The following diagram illustrates the tyrosine catabolism pathway and the specific step inhibited by this compound.

Tyrosine_Catabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA O2 This compound This compound This compound->HPPD Inhibition Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis (Protection) Carotenoids->Photosynthesis Mesotrione_Inhibition This compound This compound Binding Competitive Binding to Active Site This compound->Binding HPPD_Active_Site HPPD Active Site (with Fe(II) ion) HPPD_Active_Site->Binding Chelation Chelation of Fe(II) Ion Binding->Chelation HPPA_Exclusion Exclusion of HPPA Substrate Binding->HPPA_Exclusion HGA_Block Blockage of Homogentisate (HGA) Production Chelation->HGA_Block HPPA_Exclusion->HGA_Block Pathway_Disruption Disruption of Plastoquinone & Tocopherol Biosynthesis HGA_Block->Pathway_Disruption Phytotoxicity Phytotoxicity (Bleaching, Death) Pathway_Disruption->Phytotoxicity HPPD_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, HPPA Substrate, and Inhibitor Solutions Mix Mix HPPD, HGD, HPPA, and varying concentrations of this compound in a 96-well plate Reagents->Mix Enzymes Purify Recombinant HPPD and HGD Enzymes Enzymes->Mix Incubate Incubate at 30°C Mix->Incubate Measure Monitor absorbance at 318 nm (Maleylacetoacetate formation) using a UV/Vis plate reader Incubate->Measure Plot Plot residual enzyme activity against inhibitor concentration Measure->Plot Calculate Calculate IC50 or Ki values using non-linear regression analysis Plot->Calculate

References

Chemical and physical properties of mesotrione

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Mesotrione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective herbicide belonging to the benzoylcyclohexane-1,3-dione family. It is a synthetic compound inspired by the natural phytotoxin leptospermone, found in the bottlebrush plant, Callistemon citrinus.[1][2] First marketed by Syngenta in 2001, this compound is used for the pre- and post-emergence control of a wide range of broadleaf weeds and some grasses in crops such as maize, sweet corn, and sugarcane.[1][2] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are essential for understanding its environmental fate, designing analytical methods, and developing formulations.

Table 1: General and Chemical Properties of this compound
PropertyValueReference
IUPAC Name 2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione[4]
CAS Number 104206-82-8[4]
Molecular Formula C₁₄H₁₃NO₇S[4]
Molecular Weight 339.32 g/mol [4]
Appearance Pale yellow to light yellow opaque solid[3][4][5]
Odor Faint, pleasant odor[4][5]
Table 2: Physicochemical Properties of this compound
PropertyValueConditionsReference
Melting Point 165 °C (with decomposition)[4][5][6]
Vapor Pressure < 5.7 x 10⁻⁶ Pa20 °C[6]
Henry's Law Constant < 5.1 x 10⁻⁷ Pa m³/mol20 °C[6]
pKa 3.1220 °C[4]
log Kow (Octanol-Water Partition Coefficient) 0.11Unbuffered water, 20 °C[4]
0.90pH 5[4]
< -1.0pH 7 and pH 9[4]
Table 3: Solubility of this compound
SolventSolubility (g/L)Temperature (°C)Reference
Water (unbuffered, pH 4.8) 2.220[4]
Water (pH 6.9) 1520[4]
Water (pH 9) 2220[4]
n-Heptane < 0.520[3][5]
Xylene 1.620[3][5]
Toluene 3.120[3][5]
Methanol 4.620[3][5]
Ethyl Acetate 18.620[3][5]
1,2-Dichloroethane 66.320[3][5]
Acetone 93.320[3][5]
Acetonitrile 117.020[3][5]

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] HPPD is a key enzyme in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the biosynthesis of carotenoids.

The inhibition of HPPD by this compound leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis.[1] Carotenoids play a critical role in protecting chlorophyll from photo-oxidation.[7] Without carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching or whitening of the leaves of susceptible plants, followed by necrosis and death.[2][7] this compound is an extremely potent inhibitor of HPPD in Arabidopsis thaliana, with a Ki value of approximately 6-18 pM.[3]

The selectivity of this compound in crops like maize is attributed to the crop's ability to rapidly metabolize the herbicide.[8]

This compound Mechanism of Action Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone HPPD->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Plant Death Carotenoids->Bleaching Blockage leads to This compound This compound This compound->Inhibition Inhibition->HPPD

This compound's inhibition of the HPPD enzyme and its downstream effects.

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process. One common route involves the reaction of 1,3-cyclohexanedione with the acid chloride of 4-(methylsulfonyl)-2-nitrobenzoic acid.[1] This initial reaction forms an enol ester, which is then rearranged to this compound using a catalytic amount of a cyanide ion.[1][9]

This compound Synthesis Workflow cluster_0 Reactants cluster_1 Intermediate Step cluster_2 Final Step cluster_3 Product A 1,3-Cyclohexanedione C Enol Ester Formation A->C B 4-(methylsulfonyl)- 2-nitrobenzoyl chloride B->C D Rearrangement (Cyanide Catalyst) C->D E This compound D->E

A simplified workflow for the synthesis of this compound.

Experimental Protocols

The analysis of this compound and its metabolites in various environmental matrices is crucial for residue monitoring and environmental fate studies. High-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Protocol: Determination of this compound Residues in Soil

This protocol provides a general workflow for the extraction and analysis of this compound and its primary metabolites, 2-amino-4-methylsulfonyl-benzoic acid (AMBA) and 4-methylsulfonyl-2-nitrobenzoic acid (MNBA), from soil samples.[10][11]

1. Extraction:

  • Sample Preparation: A subsample of homogenized soil (e.g., 10 g) is placed into a suitable container.[10]

  • Extraction Solvent: An extraction solution of 0.05 M ammonium hydroxide is added to the soil sample.[10]

  • Extraction Procedure: The mixture is shaken on a mechanical shaker for a specified period to ensure efficient extraction.[10]

  • Acidification and Centrifugation: The pH of the crude extract is adjusted to 3.5-4.0, followed by filtration or centrifugation to separate the supernatant for analysis.[10]

2. Chromatographic Analysis (HPLC-UV/Fluorescence):

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV or fluorescence detector.

  • Column: A reverse-phase C18 column is commonly used.[12]

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% acetic acid or phosphoric acid) and acetonitrile is typical.[11][12]

  • Detection:

    • AMBA can be determined directly using a fluorescence detector.

    • Fractions corresponding to this compound and MNBA are collected.

  • Derivatization: The collected fractions of this compound and MNBA are chemically converted to AMBA through oxidation and/or reduction steps. For instance, MNBA can be reduced to AMBA using stannous chloride in HCl.[10]

  • Quantification: The converted AMBA from the this compound and MNBA fractions is then analyzed by HPLC with fluorescence detection, and quantified against an AMBA external standard.

3. Chromatographic Analysis (LC-MS/MS):

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or Turbo Ion Spray interface.[11]

  • Column: A PLRP-S column is often employed.[11]

  • Mobile Phase: A gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.[11]

  • Detection: The analysis is performed in negative ion mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.[11]

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared from certified reference standards.

This compound Analysis Workflow Sample Soil Sample Extraction Extraction with Ammonium Hydroxide Sample->Extraction Acidification Acidification & Centrifugation Extraction->Acidification HPLC HPLC Separation Acidification->HPLC LCMS LC-MS/MS Analysis Acidification->LCMS Alternative Path AMBA_Direct Direct AMBA Analysis (Fluorescence) HPLC->AMBA_Direct Direct Path Fractionation Fraction Collection (this compound & MNBA) HPLC->Fractionation Indirect Path Derivatization Chemical Derivatization to AMBA Fractionation->Derivatization AMBA_Indirect AMBA Analysis (Fluorescence) Derivatization->AMBA_Indirect

References

Mesotrione synthesis pathways and chemical reactions

Author: BenchChem Technical Support Team. Date: November 2025

Mesotrione, a selective herbicide, is a synthetic compound inspired by the natural phytotoxin leptospermone, found in the bottlebrush tree (Callistemon citrinus)[1]. It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the biosynthesis of plastoquinone and tocopherols in plants. This inhibition ultimately disrupts carotenoid production, leading to the bleaching of leaves and eventual plant death[1]. Marketed under brand names such as Callisto and Tenacity, this compound is primarily used for the control of broadleaf weeds in corn crops[1].

This technical guide provides an in-depth overview of the primary synthesis pathways of this compound, detailing the chemical reactions, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Core Synthesis Pathway

The most common industrial synthesis of this compound involves a two-step process: the formation of an enol ester intermediate followed by its rearrangement to the final product. The key starting materials for this pathway are 1,3-cyclohexanedione and 4-(methylsulfonyl)-2-nitrobenzoyl chloride (NMSBC).

Pathway Overview

The synthesis begins with the acylation of 1,3-cyclohexanedione with NMSBC to form the enol ester, 3-(2-Nitro-p-methyl sulfonyl benzoyloxy) cyclohexane-1-one. This intermediate is then subjected to a rearrangement reaction, typically catalyzed by a cyanide source or other bases, to yield this compound[1][2].

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 1,3-Cyclohexanedione 1,3-Cyclohexanedione Enol Ester Enol Ester 1,3-Cyclohexanedione->Enol Ester Acylation 4-(Methylsulfonyl)-2-nitrobenzoyl chloride (NMSBC) 4-(Methylsulfonyl)-2-nitrobenzoyl chloride (NMSBC) 4-(Methylsulfonyl)-2-nitrobenzoyl chloride (NMSBC)->Enol Ester This compound This compound Enol Ester->this compound Rearrangement

Core synthesis pathway of this compound.

Key Chemical Reactions and Experimental Protocols

Synthesis of 4-(methylsulfonyl)-2-nitrobenzoic acid (NMSBA)

A critical precursor for NMSBC is 4-(methylsulfonyl)-2-nitrobenzoic acid (NMSBA). One common method for its synthesis is the oxidation of 2-nitro-4-methylsulfonyltoluene.

Experimental Protocol:

  • Materials: 2-nitro-4-methylsulfonyltoluene, sulfuric acid (70%), vanadium pentoxide, nitric acid (68%), oxygen.[3]

  • Procedure:

    • Charge a reactor with 70% sulfuric acid, 2-nitro-4-methylsulfonyltoluene, and vanadium pentoxide powder.[3]

    • Heat the mixture to 140°C.[3]

    • Slowly add 68% nitric acid while controlling the oxygen feed rate.[3]

    • Maintain the reaction temperature at 140°C until the concentration of unreacted 2-nitro-4-methylsulfonyltoluene is below 1%.[3]

    • Cool the reaction mixture to 10-20°C to precipitate the product.[3]

    • Filter the solid, wash with water, and dry to obtain NMSBA.[3]

ReactantCatalystSolventTemperatureYieldPurityReference
2-nitro-4-methylsulfonyltolueneVanadium pentoxideSulfuric acid140°C98.0%98.10%[3]
Synthesis of 4-(methylsulfonyl)-2-nitrobenzoyl chloride (NMSBC)

NMSBA is then converted to its acid chloride, NMSBC, a more reactive species for the subsequent acylation.

Experimental Protocol:

  • Materials: 2-nitro-4-methylsulfonyl benzoic acid (NMSBA), ethylene dichloride, dimethylformamide, thionyl chloride.[2]

  • Procedure:

    • Mix NMSBA and dimethylformamide in ethylene dichloride and stir for 30 minutes.[2]

    • Add thionyl chloride to the reaction mixture at 30°C over 30 minutes.[2]

    • Heat the reaction mass to 80°C for 4 hours.[2]

    • Distill off the excess thionyl chloride.[2]

    • Add ethylene dichloride and stir for 1 hour to obtain NMSBC.[2]

Condensation to Enol Ester

The NMSBC is then reacted with 1,3-cyclohexanedione to form the enol ester intermediate.

Experimental Protocol:

  • Materials: 4-methylsulfonyl-o-nitrobenzoyl chloride, 1,3-cyclohexanedione, dichloroethane, triethylamine.[4]

  • Procedure:

    • Add 1,3-cyclohexanedione to a solution of 4-methylsulfonyl-o-nitrobenzoyl chloride in dichloroethane at 20-30°C.[4]

    • Add triethylamine dropwise over 2 hours at 20-30°C.[4]

    • Maintain the temperature at 20-30°C for 1 hour to complete the reaction, yielding the enol ester.[4]

Reactant 1Reactant 2SolventBaseTemperatureYieldPurityReference
1,3-cyclohexanedioneNMSBCEthylene dichlorideTriethylamine2°C94%99%[2]
1,3-cyclohexanedioneNMSBCDichloroethaneTriethylamine20-30°C--[4]
Rearrangement to this compound

The final step is the rearrangement of the enol ester to this compound. This can be achieved through cyanide-mediated or cyanide-free pathways.

Cyanide-Mediated Rearrangement Experimental Protocol:

  • Materials: Enol ester, dichloromethane, sodium cyanide, triethylamine.[5]

  • Procedure:

    • Cool a mixture of the enol ester and dichloromethane to 10-15°C.[5]

    • Add sodium cyanide followed by the slow addition of triethylamine over 15-20 minutes at 10-15°C.[5]

    • Maintain the reaction at 10-15°C for about 2 hours.[5]

    • Quench the reaction with water.[5]

    • Separate and remove the dichloromethane by distillation.[5]

    • Cool the aqueous phase and acidify to a pH < 3 to precipitate this compound.[5]

Cyanide-Free Rearrangement Experimental Protocol:

Some methods avoid the use of highly toxic cyanides by employing alternative catalysts.

  • Materials: Enol ester, acetonitrile, dimethylaminopyridine (DMAP).[6]

  • Procedure:

    • The enol ester is formed in situ from the acid chloride and 1,3-cyclohexanedione in acetonitrile.[6]

    • DMAP is added to the reaction mixture.[6]

    • The mixture is heated to 50-70°C for 7-8 hours to effect the rearrangement.[6]

Rearrangement CatalystSolventOverall YieldPurityReference
Acetone cyanohydrin-->99%[7]
Sodium cyanideDichloromethane->85%[5]
Inorganic & Tertiary Amine Base-95%98.5%[4]

Alternative Synthesis Pathways

Research has explored alternative routes to this compound, aiming to improve safety, yield, and environmental impact.

Route from Dimethyl Malonate

One alternative starts with dimethyl malonate, which is cyclized with 3-buten-2-one to form 4-methoxycarbonyl-1,3-cyclohexanedione. This intermediate is then reacted with NMSBC, followed by rearrangement and subsequent hydrolysis and decarboxylation to yield this compound[4].

G Dimethyl Malonate Dimethyl Malonate 4-Methoxycarbonyl-1,3-cyclohexanedione 4-Methoxycarbonyl-1,3-cyclohexanedione Dimethyl Malonate->4-Methoxycarbonyl-1,3-cyclohexanedione Cyclization 3-Buten-2-one 3-Buten-2-one 3-Buten-2-one->4-Methoxycarbonyl-1,3-cyclohexanedione Intermediate 1 Intermediate 1 4-Methoxycarbonyl-1,3-cyclohexanedione->Intermediate 1 Reaction with NMSBC Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Rearrangement This compound This compound Intermediate 2->this compound Hydrolysis & Decarboxylation

Alternative this compound synthesis from dimethyl malonate.
Continuous Flow Synthesis

A continuous flow process for the synthesis of this compound has been developed to improve safety and efficiency. This method involves the esterification of 1,3-cyclohexanedione and NMSBC, followed by rearrangement in a continuous flow reactor. This approach can mitigate the risks associated with exothermic reactions and the use of toxic catalysts[7].

G Reactant_A 1,3-Cyclohexanedione Solution Static_Mixer_1 Static Mixer Reactant_A->Static_Mixer_1 Reactant_B NMSBC Solution Reactant_B->Static_Mixer_1 Flow_Reactor_1 Flow Reactor (Esterification) Static_Mixer_1->Flow_Reactor_1 Static_Mixer_2 Static Mixer Flow_Reactor_1->Static_Mixer_2 Rearrangement_Catalyst Catalyst Solution Rearrangement_Catalyst->Static_Mixer_2 Flow_Reactor_2 Flow Reactor (Rearrangement) Static_Mixer_2->Flow_Reactor_2 Product_Collection This compound Product Flow_Reactor_2->Product_Collection

References

Spectroscopic Data and Analysis of Mesotrione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesotrione, a member of the triketone class of herbicides, is a selective inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Its unique mode of action and efficacy in controlling a broad spectrum of weeds have made it a significant compound in agrochemical research. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented. Furthermore, this guide includes visualizations of the analytical workflow for this compound and its biochemical signaling pathway, offering a valuable resource for researchers and professionals involved in the study and development of herbicides and related compounds.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

UV-Visible Spectroscopy
ParameterValueSolventReference
λmax~245 nmAcetonitrile/Water
λmax (Fe(III) complex)348 nmNot Specified

Note: The primary absorption maximum can vary depending on the solvent and pH.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentIntensity
3100-3000Aromatic C-H StretchMedium
2950-2850Aliphatic C-H StretchMedium
~1700C=O Stretch (Ketone)Strong
1600-1585Aromatic C=C StretchMedium
1500-1400Aromatic C=C StretchMedium
~1530, ~1350N-O Stretch (Nitro Group)Strong
~1300, ~1150S=O Stretch (Sulfone)Strong

Note: This table represents typical absorption bands for the functional groups present in this compound. Specific peak positions can be found in a dedicated FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.5 - 8.5m3HAromatic protons
~3.2s3H-SO₂CH₃ protons
2.0 - 3.0m6HCyclohexane ring protons

¹³C NMR (Carbon NMR)

Chemical Shift (ppm)Assignment
190 - 210C=O (Ketone carbons)
120 - 150Aromatic carbons
~115Enol carbon
40 - 50-SO₂CH₃ carbon
20 - 40Cyclohexane ring carbons
Mass Spectrometry (MS)
Ionization Mode[M-H]⁻ (m/z)Key Fragment Ions (m/z)
ESI⁻338.0291, 212

Note: Fragmentation patterns can vary based on the specific mass spectrometer and its settings.

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and λmax of this compound in acetonitrile.

Materials:

  • This compound standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 50 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution. Make up the volume to 100 mL with acetonitrile and mix thoroughly.

  • Preparation of Working Standard (10 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile. Mix well.

  • Spectrophotometric Analysis:

    • Use acetonitrile as the blank to zero the spectrophotometer.

    • Rinse a quartz cuvette with the working standard solution and then fill it.

    • Scan the sample from 200 to 400 nm.

    • Record the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound using the KBr pellet method.

Materials:

  • This compound standard (solid)

  • Potassium bromide (KBr), spectroscopic grade, dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder in an agate mortar.

    • Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This is crucial to reduce particle size and minimize scattering of the IR beam.

  • Pellet Formation:

    • Transfer a portion of the ground mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound standard

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound standard solution (as prepared for UV-Vis analysis)

  • LC-MS system with an electrospray ionization (ESI) source

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with formic acid)

Procedure:

  • LC-MS System Setup:

    • Equilibrate the LC system with the chosen mobile phase.

    • Set the mass spectrometer to operate in negative ion mode (ESI⁻) for optimal detection of this compound.

  • Injection and Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the this compound standard solution into the LC-MS system.

    • Acquire the mass spectrum, focusing on the expected mass-to-charge ratio ([M-H]⁻) of approximately 338.

    • If using tandem MS (MS/MS), select the parent ion (m/z 338) and acquire the product ion spectrum to observe fragmentation patterns.

Visualizations

Signaling Pathway: this compound's Mode of Action

Mesotrione_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPP->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Bleaching Bleaching & Plant Death Chlorophyll->Bleaching This compound This compound This compound->HPPD Inhibition

Caption: Mechanism of action of this compound via inhibition of the HPPD enzyme.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Soil, Water, Plant) Extraction Extraction with Acetonitrile/Water Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup LC Liquid Chromatography (C18 column) Cleanup->LC MS Tandem Mass Spectrometry (ESI⁻, MRM) LC->MS Quant Quantification MS->Quant Confirm Confirmation of Identity MS->Confirm

Caption: A typical workflow for the analysis of this compound residues using LC-MS/MS.

The Allelopathic Blueprint: A Technical Guide to the Origins of Mesotrione from Callistemon citrinus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey from a naturally occurring plant defense mechanism to a commercially successful herbicide. We will delve into the allelopathic properties of Callistemon citrinus, the Crimson Bottlebrush, which laid the foundation for the development of mesotrione, a potent and selective herbicide. This document provides a comprehensive overview of the scientific discovery, mechanism of action, quantitative efficacy data, and the experimental protocols utilized in this field of study.

From Allelopathy to a Multi-million Dollar Herbicide: The Discovery Narrative

The story of this compound begins with an astute observation of allelopathy—a phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other organisms. In 1977, scientists at Stauffer Chemical Company noted a distinct lack of weed growth around Callistemon citrinus shrubs.[1][2][3] This sparked an investigation into the chemical arsenal of the plant, leading to the isolation and identification of the responsible allelochemical: leptospermone.[1][2]

Leptospermone, a β-triketone, exhibited herbicidal properties but was deemed too weak for direct commercial application.[2] However, its unique chemical structure served as a blueprint for synthetic chemists. Through extensive analog synthesis and structure-activity relationship (SAR) studies, a new class of herbicides, the triketones, was developed.[4] This dedicated research effort culminated in the synthesis of this compound, a compound with significantly enhanced herbicidal potency and crop selectivity, which was first marketed by Syngenta in 2001.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Both the natural phytotoxin, leptospermone, and its synthetic analog, this compound, share a common mode of action: the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6] HPPD is a critical enzyme in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol (a form of Vitamin E).

In plants, plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key component in the carotenoid biosynthesis pathway.[7] Carotenoids serve a vital protective role for chlorophyll, shielding it from photo-oxidation by dissipating excess light energy.

By inhibiting HPPD, this compound and leptospermone trigger a cascade of events:

  • Plastoquinone Depletion: The inhibition of HPPD leads to a deficiency in plastoquinone.

  • Carotenoid Synthesis Inhibition: Without its essential cofactor, phytoene desaturase cannot function, halting carotenoid production.

  • Chlorophyll Degradation: In the absence of protective carotenoids, chlorophyll is rapidly destroyed by sunlight.[8]

  • Bleaching and Plant Death: The degradation of chlorophyll results in the characteristic bleaching or whitening of the plant tissues, followed by cessation of photosynthesis and eventual plant death.[6][8]

The following diagram illustrates the targeted signaling pathway:

HPPD_Inhibition_Pathway cluster_pathway Biochemical Pathway cluster_downstream Downstream Effects cluster_inhibition Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Homogentisate Homogentisate HPPA->Homogentisate HPPD Enzyme Plastoquinone Plastoquinone Homogentisate->Plastoquinone alpha_Tocopherol α-Tocopherol Homogentisate->alpha_Tocopherol Phytoene_Desaturase Phytoene Desaturase (Cofactor-dependent) Plastoquinone->Phytoene_Desaturase Essential Cofactor Carotenoids Carotenoids Phytoene_Desaturase->Carotenoids Chlorophyll_Protection Chlorophyll Protection Carotenoids->Chlorophyll_Protection Photosynthesis Photosynthesis Chlorophyll_Protection->Photosynthesis This compound This compound & Leptospermone This compound->HPPA Competitive Inhibition

Caption: The HPPD inhibition pathway by this compound and leptospermone.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of leptospermone and this compound.

Table 1: In Vitro HPPD Enzyme Inhibition by Leptospermone and Related Compounds
CompoundI50 Value (µg/mL)Reference
Manuka Oil (Crude)15.0
Triketone-Rich Fraction4.02
Leptospermone3.14
Grandiflorone0.22

I50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Herbicidal Efficacy of this compound Against Various Weed Species
Weed SpeciesApplication Rate (g a.i./ha)Efficacy (% Control/Injury)Reference
Abutilon theophrasti2895[9]
Chenopodium album2895[9]
Solanum nigrum< 150>90
Xanthium strumarium< 150>90
Amaranthus retroflexus40-4595[9]
Polygonum persicaria40-4595[9]
Echinochloa crus-galli9095[9]
Portulaca oleracea150Ineffective[9]
Shattercane10581 (antagonistic with foramsulfuron)[5]
Green Foxtail10572 (antagonistic with nicosulfuron)[5]

g a.i./ha = grams of active ingredient per hectare.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the research and development of this compound.

Protocol for Allelopathy Bioassay of Callistemon citrinus Aqueous Extract

This protocol is a generalized procedure for assessing the allelopathic potential of plant extracts.

Objective: To determine the inhibitory effect of Callistemon citrinus aqueous extract on the germination and early growth of indicator plant species.

Materials:

  • Fresh or dried leaves of Callistemon citrinus

  • Indicator plant seeds (e.g., lettuce, radish)

  • Distilled water

  • Blender or mortar and pestle

  • Filter paper (e.g., Whatman No. 1)

  • Petri dishes

  • Germination chamber or incubator

  • Ruler

Procedure:

  • Extract Preparation: a. Weigh a known amount of Callistemon citrinus leaves (e.g., 10 g). b. Homogenize the leaves with a specific volume of distilled water (e.g., 100 mL) using a blender or mortar and pestle. c. Filter the homogenate through filter paper to obtain the aqueous extract. This can be considered a 10% (w/v) stock solution. d. Prepare a series of dilutions from the stock solution (e.g., 1%, 2.5%, 5%). Use distilled water as a control.

  • Bioassay Setup: a. Place a sterile filter paper in each petri dish. b. Add a fixed volume of each extract dilution or control to the respective petri dishes (e.g., 5 mL), ensuring the filter paper is saturated. c. Place a predetermined number of indicator seeds (e.g., 20) on the filter paper in each petri dish. d. Seal the petri dishes with parafilm to prevent moisture loss.

  • Incubation: a. Place the petri dishes in a germination chamber or incubator with controlled temperature and light conditions (e.g., 25°C with a 12h/12h light/dark cycle).

  • Data Collection and Analysis: a. After a set period (e.g., 72 hours), count the number of germinated seeds in each petri dish to calculate the germination percentage. b. Measure the radicle (root) and hypocotyl (shoot) length of the germinated seedlings. c. Calculate the percentage of inhibition for germination and seedling growth for each extract concentration relative to the control. d. Statistically analyze the data to determine the significance of the inhibitory effects.

Protocol for Isolation of Leptospermone from Callistemon citrinus

This protocol is adapted from methods used for isolating β-triketones from plant sources.

Objective: To extract and isolate leptospermone from the leaves of Callistemon citrinus.

Materials:

  • Air-dried and powdered leaves of Callistemon citrinus

  • Solvents: n-hexane, ethyl acetate, methanol, chloroform

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer and mass spectrometer for structural elucidation

Procedure:

  • Extraction: a. Macerate the powdered leaves sequentially with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and then methanol. b. Concentrate each solvent extract using a rotary evaporator.

  • Bioassay-Guided Fractionation: a. Test the herbicidal activity of each crude extract using the allelopathy bioassay described in section 4.1. b. Select the most active extract (expected to be the less polar extracts like hexane or ethyl acetate) for further fractionation.

  • Column Chromatography: a. Subject the active extract to silica gel column chromatography. b. Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. c. Collect the fractions and monitor the separation using TLC.

  • Further Purification: a. Pool the fractions that show similar TLC profiles and exhibit herbicidal activity. b. Subject these pooled fractions to further purification steps, such as preparative HPLC, to isolate the pure compound.

  • Structural Elucidation: a. Identify the structure of the isolated pure compound as leptospermone using spectroscopic techniques, including NMR (¹H and ¹³C) and mass spectrometry.

Protocol for In Vitro HPPD Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against the HPPD enzyme.

Objective: To measure the in vitro inhibition of HPPD enzyme activity by test compounds (e.g., leptospermone, this compound).

Materials:

  • Recombinant HPPD enzyme

  • Substrate: 4-hydroxyphenylpyruvate (HPPA)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Ascorbate and catalase (to prevent substrate oxidation)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Assay Preparation: a. Prepare a reaction mixture containing the assay buffer, ascorbate, catalase, and the HPPD enzyme in a 96-well plate or cuvettes. b. Add the test compound at various concentrations to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Reaction: a. Initiate the enzymatic reaction by adding the substrate, HPPA. b. Monitor the reaction by measuring the decrease in absorbance at a specific wavelength (e.g., 310 nm) which corresponds to the consumption of HPPA, or by measuring the formation of the product, homogentisate.

  • Data Analysis: a. Calculate the initial reaction rates for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to the control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizing the Workflow and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the discovery process and the key relationships involved.

Discovery_Workflow Observation Observation of Allelopathy under Callistemon citrinus Isolation Isolation & Identification of Leptospermone Observation->Isolation Leads to SAR_Studies Structure-Activity Relationship (SAR) Studies & Analog Synthesis Isolation->SAR_Studies Provides Template Mesotrione_Discovery Discovery of this compound SAR_Studies->Mesotrione_Discovery Culminates in Development Herbicidal Development & Commercialization Mesotrione_Discovery->Development

Caption: The workflow from allelopathic observation to herbicide development.

Key_Relationships Callistemon Callistemon citrinus Leptospermone Leptospermone (Natural Allelochemical) Callistemon->Leptospermone Produces This compound This compound (Synthetic Herbicide) Leptospermone->this compound Structural Blueprint for HPPD HPPD Enzyme Leptospermone->HPPD Inhibits This compound->HPPD Potently Inhibits Weed_Control Weed Control HPPD->Weed_Control Inhibition Leads to

Caption: Key relationships between the plant, compounds, and target enzyme.

Conclusion

The development of this compound stands as a premier example of how the study of natural allelochemicals can lead to significant advancements in agricultural science. The journey from observing the weed-suppressing ability of Callistemon citrinus to the creation of a highly effective and selective herbicide underscores the importance of biodiversity as a source of novel chemical scaffolds. This technical guide has provided a comprehensive overview of this process, from the initial discovery to the underlying biochemical mechanisms and the experimental methodologies that propelled this innovation. For researchers in drug development and agrochemical design, the story of this compound serves as a powerful testament to the potential that lies within the intricate chemical interactions of the natural world.

References

An In-depth Technical Guide to the Molecular Structure and Analogues of Mesotrione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of the herbicide mesotrione and its notable analogues. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and agrochemical research. This document delves into the core aspects of this compound, including its mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a comparative analysis of its analogues.

Introduction to this compound

This compound is a selective herbicide belonging to the triketone class of compounds.[1][2] It is widely used for the control of broadleaf and some grass weeds in crops such as maize.[3][4] The discovery of this compound was inspired by the natural phytotoxin leptospermone, which is produced by the bottlebrush plant (Callistemon citrinus).[2][5] this compound's herbicidal activity stems from its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3]

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione, possesses a unique chemical structure that is central to its biological activity.[1][2] It consists of a cyclohexane-1,3-dione ring attached to a substituted benzoyl group. The key structural features include the triketone moiety, which is crucial for its interaction with the HPPD enzyme, and the 4-(methylsulfonyl)-2-nitrobenzoyl group, which influences its selectivity and physicochemical properties.

A comparative summary of the physicochemical properties of this compound and its key analogues—sulcotrione, nitisinone, and the natural product leptospermone—is presented in Table 1. This data is essential for understanding their environmental fate, bioavailability, and structure-activity relationships.

Table 1: Physicochemical Properties of this compound and its Analogues

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Water Solubility (mg/L at 20°C)pKalogP
This compound C₁₄H₁₃NO₇S339.321651500 (pH 6.9)3.120.11
Sulcotrione C₁₄H₁₃ClO₅S328.81391652.871.5
Nitisinone C₁₄H₁₀F₃NO₅329.23152-154Poorly soluble~32.06-3.13
Leptospermone C₁₅H₂₀O₄264.32123-125-4.83.2

Data compiled from various sources.[1][6][7][8][9][10]

Mechanism of Action: Inhibition of HPPD and Carotenoid Biosynthesis

The primary mode of action for this compound and its analogues is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[11][12][13] HPPD is a key enzyme in the catabolic pathway of tyrosine in plants and animals.[11][12] In plants, the inhibition of HPPD has a significant downstream effect on two vital biosynthetic pathways: plastoquinone and carotenoid biosynthesis.[13][14]

Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a critical step in the carotenoid biosynthesis pathway.[15] Carotenoids are pigments that play a crucial role in protecting chlorophyll from photo-oxidative damage.[14] By inhibiting HPPD, this compound effectively blocks the production of plastoquinone, which in turn halts carotenoid synthesis. The absence of carotenoids leads to the degradation of chlorophyll, resulting in the characteristic bleaching or whitening of the treated plant tissues, ultimately leading to plant death.[11][13]

The following diagram illustrates the signaling pathway affected by HPPD inhibitors like this compound.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisate (HGA) HPPA->HGA HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Biosynthesis Pathway Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photo_Oxidation Photo-oxidation Chlorophyll->Photo_Oxidation Plant_Death Plant Death Photo_Oxidation->Plant_Death This compound This compound (HPPD Inhibitor) HPPD HPPD This compound->HPPD Inhibition Mesotrione_Synthesis_Workflow Start p-Toluene sulfonyl chloride Step1 Reaction with alkali metal sulphite and bicarbonate Start->Step1 Intermediate1 p-Toluene alkali metal sulfinate Step1->Intermediate1 Step2 Reaction with alkali metal salt of monochloroacetic acid Intermediate1->Step2 Intermediate2 p-Methylsulfonyl toluene Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 Intermediate3 2-Nitro-p-methylsulfonyl toluene Step3->Intermediate3 Step4 Oxidation and Halogenation Intermediate3->Step4 Intermediate4 2-Nitro-p-methylsulfonylbenzoyl halide Step4->Intermediate4 Step5 Reaction with 1,3-cyclohexanedione Intermediate4->Step5 Intermediate5 Enol Ester Step5->Intermediate5 Step6 Rearrangement Intermediate5->Step6 FinalProduct This compound Step6->FinalProduct SAR_Logic Core_Structure Core Structure (e.g., Triketone) Modification Structural Modification (e.g., change substituents) Core_Structure->Modification SAR_Analysis SAR Analysis Core_Structure->SAR_Analysis Analogues Synthesized Analogues Modification->Analogues Bioassay Biological Assay (e.g., HPPD Inhibition) Analogues->Bioassay Activity_Data Activity Data (IC50 / Ki) Bioassay->Activity_Data Activity_Data->SAR_Analysis Optimized_Compound Optimized Compound (Improved Potency/Selectivity) SAR_Analysis->Optimized_Compound Optimized_Compound->Modification Iterative Design

References

Toxicological Profile of Mesotrione in Non-target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesotrione is a selective herbicide widely used in agriculture for the control of broadleaf weeds in crops such as maize.[1] Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and tocopherols in plants.[2] This inhibition ultimately leads to the bleaching of susceptible plants and their death. While effective in targeting weeds, the potential for this compound to impact non-target organisms is a critical area of ecotoxicological research. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target organisms, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways affected.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms.

Table 1: Toxicity of this compound to Mammals

SpeciesExposure RouteEndpointValueReference
RatOralLD50>5000 mg/kg bw[3][4]
RatDermalLD50>2000 mg/kg bw[4]
RatInhalationLC50 (4h)>4.75 mg/L[4]
RatOral (3-generation reproduction)NOAEL (Parental)11.6 mg/kg bw/day[5]
RatOral (3-generation reproduction)NOAEL (Offspring)11.6 mg/kg bw/day[5]
RabbitDermalNOAEL1000 mg/kg bw/day[4]

Table 2: Toxicity of this compound to Birds

SpeciesEndpointValueReference
Bobwhite quail (Colinus virginianus)Acute Oral LD50>2000 mg/kg bw[6]
Bobwhite quail (Colinus virginianus)Dietary LC50 (5-day)>5000 ppm[6]
Mallard duck (Anas platyrhynchos)Dietary LC50 (5-day)>5000 ppm[6]
Bobwhite quail (Colinus virginianus)Chronic NOEC (Reproduction)20.6 mg/kg/day[5]

Table 3: Toxicity of this compound to Aquatic Organisms

SpeciesEndpointValueReference
Rainbow trout (Oncorhynchus mykiss)96-hour LC50>120 mg/L[5]
Bluegill sunfish (Lepomis macrochirus)96-hour LC50>120 mg/L[5]
Zebrafish (Danio rerio)96-hour LC50Varies by formulation[7]
Daphnia magna (Water flea)48-hour EC50 (Immobilisation)>622 mg/L[5]
Daphnia magna (Water flea)21-day NOEC (Reproduction)180 mg/L[2]
Green algae (Pseudokirchneriella subcapitata)72-hour EC50 (Growth inhibition)4.7 mg/L
Diatom (Amphora coffeaeformis)IC5013.1 mg/L[8]
Green algae (Ankistrodesmus fusiformis)IC5056.1 mg/L[8]

Table 4: Toxicity of this compound to Terrestrial Invertebrates

SpeciesExposure RouteEndpointValueReference
Earthworm (Eisenia fetida)Acute (14-day) LC50>2000 mg/kg soil[5]
Earthworm (Eisenia fetida)Chronic NOEC (Reproduction)10.85 mg/kg soil[2]
Honeybee (Apis mellifera)Acute Contact LD50>100 µ g/bee [5]
Honeybee (Apis mellifera)Acute Oral LD50>11 µ g/bee [5]

Table 5: Toxicity of this compound to Non-Target Plants

SpeciesEndpointValueReference
Various (Monocots and Dicots)EC25 (Seedling emergence and growth)Varies by species

Experimental Protocols

Detailed methodologies for key toxicological studies are outlined below, based on internationally recognized guidelines.

Fish Acute Toxicity Test (Following OECD Guideline 203)[3][11][12]
  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or other suitable species.

  • Test Duration: 96 hours.

  • Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent and then diluted with water to the desired test concentrations.

  • Test Conditions:

    • Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 12-15°C for rainbow trout).

    • pH: Maintained between 6.0 and 8.5.

    • Dissolved Oxygen: Maintained above 60% of the air saturation value.

    • Lighting: A 16-hour light and 8-hour dark cycle.

  • Procedure:

    • Healthy, juvenile fish are acclimated to the test conditions for at least 12 days.

    • Groups of fish (e.g., 7-10 individuals per group) are randomly assigned to test chambers containing different concentrations of this compound and a control (no this compound).

    • The fish are not fed during the 96-hour exposure period.

    • Observations for mortality and clinical signs of toxicity are made at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (median lethal concentration) at 96 hours is calculated using appropriate statistical methods (e.g., probit analysis).

Aquatic Invertebrate Acute Immobilisation Test (Following OECD Guideline 202)[5][7][8][10]
  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Test Duration: 48 hours.

  • Test Substance Preparation: A series of concentrations of this compound are prepared in a suitable culture medium.

  • Test Conditions:

    • Temperature: 20 ± 2°C.

    • pH: Maintained between 6.0 and 9.0.

    • Lighting: A 16-hour light and 8-hour dark cycle.

  • Procedure:

    • Groups of daphnids (e.g., 20 individuals per concentration, divided into four replicates of five) are exposed to the test concentrations and a control.

    • The daphnids are not fed during the test.

    • Immobilisation (defined as the inability to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (median effective concentration) for immobilisation at 48 hours is calculated.

Earthworm Acute Toxicity Test (Following OECD Guideline 207)[1][13][14]
  • Test Organism: Adult earthworms of the species Eisenia fetida.

  • Test Duration: 14 days.

  • Test Substance Preparation: this compound is thoroughly mixed into an artificial soil substrate at various concentrations.

  • Test Conditions:

    • Temperature: 20 ± 2°C.

    • Lighting: Continuous darkness, except during observations.

    • Soil Moisture: Maintained at 40-60% of the water-holding capacity.

  • Procedure:

    • Adult earthworms with a well-developed clitellum are selected and acclimated.

    • Groups of 10 earthworms are introduced into test containers with the treated soil and a control.

    • Mortality and behavioral changes are assessed at 7 and 14 days.

  • Endpoint: The LC50 at 14 days is determined.

Soil Microorganism Nitrogen Transformation Test (Following principles of OECD Guideline 216)
  • Test System: Soil microcosms.

  • Test Duration: Varies (e.g., 28 days or longer).

  • Test Substance Preparation: this compound is applied to the soil at different rates, often multiples of the recommended field application rate.

  • Procedure:

    • Soil samples are collected, sieved, and pre-incubated.

    • The soil is treated with this compound and amended with a nitrogen source (e.g., ammonium sulfate).

    • The microcosms are incubated under controlled temperature and moisture conditions.

    • Soil samples are taken at regular intervals to measure the concentrations of ammonium (NH4+-N) and nitrate (NO3--N).

  • Endpoint: The rate of nitrification (conversion of ammonium to nitrate) is calculated and compared between treated and control soils to determine any inhibitory effects.

Signaling Pathways and Mechanisms of Toxicity

This compound's primary mode of action is the inhibition of the HPPD enzyme. The downstream consequences of this inhibition vary among different non-target organisms.

Mammalian Tyrosine Catabolism Pathway Inhibition

In mammals, HPPD is an enzyme in the tyrosine catabolism pathway. Inhibition of HPPD by this compound leads to an accumulation of tyrosine in the blood (tyrosinemia).[9][10][11] This can result in various toxic effects, particularly in the eyes and liver.

Mammalian_Tyrosine_Catabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA TAT Accumulation Tyrosine Accumulation (Tyrosinemia) Tyrosine->Accumulation Homogentisate Homogentisate HPPA->Homogentisate HPPD Metabolites Further Metabolites Homogentisate->Metabolites This compound This compound HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) This compound->HPPD Inhibition TAT Tyrosine Aminotransferase (TAT) Toxicity Ocular and Hepatic Toxicity Accumulation->Toxicity Fish_Oxidative_Stress This compound This compound Exposure HPPD_inhibition HPPD Inhibition This compound->HPPD_inhibition Metabolic_disruption Metabolic Disruption HPPD_inhibition->Metabolic_disruption ROS Increased Reactive Oxygen Species (ROS) Metabolic_disruption->ROS Oxidative_damage Oxidative Damage (e.g., DNA damage) ROS->Oxidative_damage Antioxidant_response Antioxidant Enzyme Response (e.g., SOD, CAT) ROS->Antioxidant_response induces Soil_Nitrogen_Cycle This compound This compound AOB Ammonia-Oxidizing Bacteria (AOB) This compound->AOB Inhibition Ammonium Ammonium (NH₄⁺) Nitrite Nitrite (NO₂⁻) Ammonium->Nitrite Nitrification Step 1 Nitrate Nitrate (NO₃⁻) Nitrite->Nitrate Nitrification Step 2 NOB Nitrite-Oxidizing Bacteria (NOB)

References

Environmental Fate and Behavior of Mesotrione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and behavior of the herbicide mesotrione in soil and water. The information is curated to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agricultural chemicals.

Physicochemical Properties of this compound

This compound, with the chemical formula C14H13NO7S, is a selective herbicide belonging to the triketone family. Its environmental behavior is significantly influenced by its physicochemical properties.

PropertyValueReference
Molecular Weight339.32 g/mol [1]
Water SolubilitypH dependent: 2.2 g/L (pH 4.8), 15 g/L (pH 6.9), 22 g/L (pH 9.0) at 20°C[2]
Vapor Pressure<5.6 x 10^-3 mPa at 20°C[1]
pKa3.12[1]
log Kow (Octanol-Water Partition Coefficient)0.11[2]

Environmental Fate in Soil

The behavior of this compound in the soil environment is a complex interplay of sorption, degradation, and mobility, which are influenced by various soil properties and environmental conditions.

Sorption and Mobility

The sorption of this compound to soil particles is a key process governing its availability for degradation and potential for leaching. The primary factors influencing sorption are soil pH and organic carbon content.[3] As a weak acid, this compound's charge is pH-dependent. In acidic soils (pH < pKa), it exists predominantly in its non-ionized form, which has a higher affinity for soil organic matter, leading to stronger sorption.[4] Conversely, in neutral to alkaline soils, this compound is primarily in its anionic form, resulting in weaker sorption and greater mobility.[4]

The soil distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are used to quantify the sorption potential of this compound.

Table 1: Soil Sorption Coefficients (Kd and Koc) of this compound in Various Soils

Soil TypepHOrganic Carbon (%)Kd (L/kg)Koc (L/kg)Reference
Silt Loam4.42.155.0390
Loam5.21.852.1190
Sandy Loam6.51.250.567
Clay Loam7.53.350.1315
Loamy Sand6.00.60.2672[5]
Silt Loam6.82.50.8557[5]
Silty Clay Loam5.51.93.53310[5]
Sandy Loam7.21.10.3553[5]
Various (15 soils)4.4-7.50.6-3.350.13-5.015-390
Various (5 soils)--0.77-4.43-[6]

Due to its generally low to moderate sorption, particularly in neutral to alkaline soils, this compound is considered to have a potential for leaching into groundwater.[7]

Degradation

The primary mechanism for the dissipation of this compound in soil is microbial degradation.[8] Abiotic degradation processes such as photolysis on the soil surface also contribute to its breakdown, though to a lesser extent under most field conditions.[9]

2.2.1. Microbial Degradation

Soil microorganisms play a crucial role in the breakdown of this compound. The rate of microbial degradation is influenced by soil properties such as pH, temperature, and moisture content. Higher pH values have been shown to correlate with shorter degradation half-lives.

2.2.2. Photodegradation

This compound can undergo photodegradation when exposed to sunlight on the soil surface. The half-life for photolysis on soil has been reported to be around 29 days under summer conditions.[9]

Table 2: Soil Degradation Half-Life (DT50) of this compound in Various Soils

Soil TypepHOrganic Carbon (%)Half-Life (days)Reference
Silt Loam4.42.1532
Loam5.21.8521
Sandy Loam6.51.259
Clay Loam7.53.354.5
Silt Loam6.82.514.7[2]
Sandy Loam6.21.28.5[10]
Clay7.83.13.2
Loam5.82.26.0
Various (15 soils)4.4-7.50.6-3.354.5 - 32
Silt Loam Fields--8 - 32[10]
Degradation Pathway

The microbial degradation of this compound in soil leads to the formation of two primary metabolites: 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl-benzoic acid (AMBA).[11][12] The degradation pathway involves the cleavage of the cyclohexanedione ring and the reduction of the nitro group.

Mesotrione_Degradation_Pathway This compound This compound MNBA 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) This compound->MNBA Microbial Cleavage AMBA 2-amino-4-methylsulfonyl-benzoic acid (AMBA) MNBA->AMBA Microbial Reduction

Caption: this compound degradation pathway in soil.

Environmental Fate in Water

This compound can enter aquatic environments through surface runoff and leaching. Its fate in water is primarily governed by photolysis and microbial degradation.

Hydrolysis

This compound is stable to hydrolysis at environmentally relevant pH values (pH 4-9).[1]

Photolysis

In aqueous solutions, this compound is susceptible to direct photolysis, although the process is relatively slow with estimated half-lives of 81-97 days under summer conditions.[1] The presence of natural organic matter can significantly accelerate the photodegradation rate through sensitized photo-oxidation.[1]

Biodegradation

Biodegradation is a major pathway for the dissipation of this compound in water and water-sediment systems.[1] Laboratory studies have reported half-lives ranging from 3.9 to 6.6 days in such systems.[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to assess the environmental fate of this compound.

Soil Sorption/Desorption Study (OECD 106)

The batch equilibrium method is commonly used to determine the soil sorption/desorption characteristics of this compound.[13][14]

Soil_Sorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_soil Prepare soil slurries (soil + 0.01 M CaCl2) mix Add this compound solution to soil slurries prep_soil->mix prep_this compound Prepare this compound solutions of varying concentrations prep_this compound->mix equilibrate Equilibrate by shaking (e.g., 24 hours) mix->equilibrate centrifuge Centrifuge to separate soil and supernatant equilibrate->centrifuge analyze_supernatant Analyze supernatant for this compound concentration (e.g., HPLC) centrifuge->analyze_supernatant calculate_sorption Calculate amount of this compound sorbed to soil analyze_supernatant->calculate_sorption calculate_kd_koc Calculate Kd and Koc values calculate_sorption->calculate_kd_koc

Caption: Experimental workflow for soil sorption study.

Methodology:

  • Soil Preparation: Air-dried soil is sieved (<2 mm) and characterized for properties such as pH, organic carbon content, and texture.

  • Equilibration: A known mass of soil is mixed with a solution of 0.01 M CaCl2 (to maintain ionic strength) in a centrifuge tube.

  • Fortification: A series of this compound solutions of known concentrations (typically including a radiolabeled tracer for ease of quantification) are added to the soil slurries.

  • Shaking: The tubes are shaken for a predetermined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Centrifugation: The samples are centrifuged to separate the solid and liquid phases.

  • Analysis: The concentration of this compound in the supernatant is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The amount of this compound sorbed to the soil is calculated by subtracting the amount in the supernatant from the initial amount added. The Kd is then calculated as the ratio of the concentration of this compound in the soil to the concentration in the solution at equilibrium. The Koc is calculated by normalizing the Kd value to the organic carbon content of the soil.

Aerobic Soil Degradation Study

This study determines the rate of this compound degradation in soil under aerobic conditions.

Soil_Degradation_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis prep_soil Prepare and pre-incubate soil samples fortify_soil Fortify soil with this compound solution prep_soil->fortify_soil incubate Incubate samples in the dark at constant temperature and moisture fortify_soil->incubate sampling Collect soil samples at various time intervals incubate->sampling extract Extract this compound and metabolites from soil sampling->extract analyze Analyze extracts by HPLC-MS/MS extract->analyze calculate Determine degradation kinetics and half-life (DT50) analyze->calculate

Caption: Experimental workflow for aerobic soil degradation study.

Methodology:

  • Soil Preparation: Freshly collected soil is sieved and its moisture content adjusted to a specific level (e.g., 40-60% of water holding capacity).

  • Fortification: A known amount of this compound (often 14C-labeled) is applied to the soil.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C). To differentiate between biotic and abiotic degradation, a parallel set of sterilized soil samples (e.g., by autoclaving or gamma irradiation) is often included.

  • Sampling: Sub-samples of the soil are taken at various time intervals over the course of the study.

  • Extraction: this compound and its metabolites are extracted from the soil samples using an appropriate solvent system (e.g., acetonitrile/water or ammonium hydroxide solution).[15]

  • Analysis: The extracts are analyzed by HPLC with UV or mass spectrometric detection (LC-MS/MS) to quantify the concentrations of the parent compound and its degradation products.[15][16][17]

  • Data Analysis: The degradation rate and half-life (DT50) are calculated by fitting the concentration data over time to a suitable kinetic model, typically first-order kinetics.

Soil Column Leaching Study (OECD 312)

This study assesses the mobility and leaching potential of this compound in a soil column.[3][18][19][20]

Methodology:

  • Column Preparation: A glass or stainless steel column is packed with sieved, air-dried soil to a specified depth (e.g., 30 cm). The soil is then saturated with a solution of 0.01 M CaCl2.

  • Application: A known amount of this compound is applied to the surface of the soil column.

  • Leaching: An artificial rainfall solution (0.01 M CaCl2) is applied to the top of the column at a constant flow rate over a defined period (e.g., 48 hours).

  • Leachate Collection: The leachate that passes through the column is collected in fractions.

  • Soil Sectioning: After the leaching period, the soil column is frozen and then sectioned into segments of specific depths.

  • Analysis: Both the leachate fractions and the soil segments are analyzed for the concentration of this compound and its metabolites.

  • Mass Balance: A mass balance is performed to account for the total amount of applied substance recovered in the leachate and soil sections.

Analytical Method for this compound and its Metabolites in Soil and Water

The determination of this compound, MNBA, and AMBA in environmental samples typically involves extraction, cleanup, and analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[15][16][17]

Sample Preparation:

  • Soil: Soil samples are typically extracted with a mixture of acetonitrile and water or an ammonium hydroxide solution.[15] The extract is then acidified and may be subjected to a solid-phase extraction (SPE) cleanup step to remove interfering substances.

  • Water: Water samples are usually acidified and can be directly injected or pre-concentrated using SPE.

LC-MS/MS Analysis:

  • Chromatography: Reversed-phase HPLC is used to separate this compound and its metabolites. A C18 column is commonly employed with a mobile phase consisting of a gradient of acidified water and acetonitrile.[15][16]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection and quantification. Specific precursor-to-product ion transitions are monitored for each analyte.[16][17]

Table 3: Example LC-MS/MS Parameters for this compound and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
This compound338.0281.0189.0[17]
MNBA244.0198.0168.0[17]
AMBA214.0170.0155.0[17]

Conclusion

The environmental fate and behavior of this compound are well-documented, with microbial degradation in soil and a combination of photolysis and biodegradation in water being the primary dissipation pathways. Its mobility in soil is highly dependent on soil pH and organic carbon content, with a higher potential for leaching in neutral to alkaline soils with low organic matter. The principal degradation products, MNBA and AMBA, are also of environmental interest. The standardized experimental protocols outlined in this guide provide a robust framework for assessing the environmental risk of this compound and other similar agrochemicals. This comprehensive understanding is essential for ensuring the safe and sustainable use of such compounds in agriculture.

References

Mesotrione: A Technical Guide to its Selective Herbicidal Action in Maize

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesotrione is a highly effective selective herbicide used for the pre- and post-emergence control of a broad spectrum of broadleaf weeds and some grass weeds in maize (Zea mays).[1] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the biochemical pathway for plastoquinone and tocopherol biosynthesis.[2] This inhibition leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photooxidation.[2] The subsequent degradation of chlorophyll results in the characteristic bleaching or "white" appearance of susceptible weeds, leading to a cessation of photosynthesis and eventual plant death.[2] The selectivity of this compound in maize is primarily attributed to the crop's ability to rapidly metabolize the herbicide into non-phytotoxic compounds, a capability that is significantly lower in susceptible weed species.[2][3] This differential metabolism, and to a lesser extent, slower uptake of the herbicide by maize, allows for effective weed control without significant harm to the crop.

Mechanism of Action

This compound belongs to the benzoylcyclohexane-1,3-dione family of herbicides, which are chemically derived from a natural phytotoxin found in the bottlebrush plant, Callistemon citrinus. Its herbicidal activity stems from the competitive inhibition of the HPPD enzyme.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD is a critical enzyme in the pathway that converts the amino acid tyrosine into plastoquinone and α-tocopherol. This compound is an exceptionally potent inhibitor of HPPD, particularly in dicotyledonous plants, with a reported Ki value of approximately 6-18 pM for HPPD from Arabidopsis thaliana.

Disruption of Carotenoid Biosynthesis

The inhibition of HPPD by this compound disrupts the production of plastoquinone. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a key step in the carotenoid biosynthesis pathway. Carotenoids serve a vital photoprotective function in plants by quenching reactive oxygen species and dissipating excess light energy, thereby protecting chlorophyll from photodegradation.

The absence of carotenoids leaves chlorophyll vulnerable to damage by sunlight, leading to the characteristic bleaching symptoms observed in susceptible plants.[2] This ultimately halts photosynthesis, depriving the plant of energy and leading to its death.[2]

Basis of Selectivity in Maize

The selective action of this compound in maize is a multifactorial phenomenon, primarily driven by the crop's ability to rapidly metabolize the herbicide.

Metabolic Detoxification in Maize

Maize possesses a robust metabolic system that can quickly detoxify this compound.[2] The primary metabolic pathway involves the rapid hydroxylation of the this compound molecule, catalyzed by cytochrome P450 monooxygenases, into non-phytotoxic forms.[3][4] This metabolic process is significantly faster in maize compared to susceptible weed species, preventing the herbicide from accumulating to phytotoxic levels within the crop.[2]

Differential Uptake and Translocation

In addition to metabolic detoxification, slower uptake of this compound by maize compared to susceptible weeds may also contribute to its selectivity. Once absorbed, this compound is distributed throughout the plant via both acropetal (upward) and basipetal (downward) movement.

Target Site Differences

Research has also indicated that the HPPD enzyme in monocotyledonous plants, such as maize, is inherently less sensitive to this compound compared to the enzyme in dicotyledonous plants.[3] For instance, this compound is a significantly weaker inhibitor of wheat HPPD compared to Arabidopsis thaliana HPPD.[3] This inherent difference at the target site level further contributes to the safety of this compound in maize.[3]

Efficacy and Quantitative Data

This compound provides effective control of a wide range of broadleaf weeds and suppression of some annual grasses in maize.[1][5] Its efficacy can be influenced by application timing (pre- or post-emergence), application rate, and the specific weed species present.

Weed Control Spectrum

This compound is particularly effective against commercially important broadleaf weeds such as:

  • Abutilon theophrasti (Velvetleaf)[1]

  • Amaranthus species (Pigweeds)[1]

  • Chenopodium album (Common Lambsquarters)[1]

  • Datura stramonium (Jimsonweed)[1]

  • Solanum nigrum (Black Nightshade)[1]

  • Xanthium strumarium (Common Cocklebur)[1]

It also provides control of some annual grasses like Digitaria sanguinalis (Large Crabgrass).[1]

Quantitative Efficacy Data

The following tables summarize the efficacy of this compound from various field trials.

Table 1: Efficacy of Pre-Emergence this compound Applications in Maize

Treatment Application Rate (g ai/ha) Broadleaf Weed Control (%) Grass Weed Control (%) Reference
This compound Not specified >99 ~80 [5]
This compound + Atrazine Not specified >93 >93 [5]
This compound + s-metolachlor Not specified >93 >93 [5]

| this compound + acetochlor | Not specified | >93 | >93 |[5] |

Table 2: Efficacy of Post-Emergence this compound Applications in Maize

Treatment Application Rate (g ai/ha) Broadleaf Weed Control (%) Grass Weed Control (%) Reference
This compound 72-96 >94 ~85 [5]
This compound + Adjuvants 96 >94 Improved efficacy [5]

| this compound (17.5 g ai/ha) + Bromoxynil (70.1 g ai/ha) | 17.5 + 70.1 | 95 (Palmer amaranth) | - |[6] |

Table 3: Dose-Response of this compound on Selected Weeds

Weed Species Application Timing I90 (g ai/ha) Reference
Common Lambsquarters Pre-emergence 10 - 1984 [7]
Common Lambsquarters Post-emergence 15 - 38 [7]
Redroot Pigweed Pre-emergence 45 [7]
Redroot Pigweed Post-emergence 19 - 243 [7]
Velvetleaf Pre-emergence 288 [7]
Velvetleaf Post-emergence 31 [7]

*I90: Dose required to reduce weed biomass by at least 90%.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for evaluating the efficacy and selectivity of this compound.

Field Trial for Efficacy and Selectivity Assessment

Objective: To evaluate the efficacy of pre- and post-emergence applications of this compound alone and in combination with other herbicides for weed control in maize, and to assess crop selectivity.

Experimental Design:

  • Design: Randomized complete block design with three or four replications.[8][9][10]

  • Plot Size: Standardized plot dimensions (e.g., 2 x 5 meters).

  • Crop: Maize (variety specified, e.g., PMH-13).[11]

  • Sowing: Sown at a specified row spacing (e.g., 60 x 20 cm).[11]

Treatments:

  • This compound applied at various rates (e.g., 9 to 280 g ai/ha).[7]

  • This compound in tank-mix combinations with other herbicides (e.g., atrazine, s-metolachlor, nicosulfuron).[5][8]

  • Weed-free control (manual weeding).[10]

  • Weedy check (untreated control).[9][10]

Application:

  • Pre-emergence: Applied within a few days of sowing, before crop or weed emergence.[12]

  • Post-emergence: Applied when maize is at a specific growth stage (e.g., V3/V4) and weeds are at a susceptible stage.[8]

  • Equipment: Calibrated backpack sprayer with a specified nozzle type, pressure, and spray volume (e.g., 200 L/ha).[13]

Data Collection:

  • Weed Control: Visual assessment of percent weed control at specified intervals (e.g., 7, 14, 21, and 45 days after treatment - DAT).[6][13] Weed density (counts per unit area) and weed dry matter (biomass) are also measured.[5][9]

  • Crop Phytotoxicity: Visual assessment of crop injury (e.g., bleaching, stunting) on a percentage scale at regular intervals.[8]

  • Maize Growth and Yield Parameters: Plant height, leaf count, cob length, kernel weight, and final grain yield are recorded at appropriate stages.[10][11]

Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA).[10]

  • Treatment means are compared using a suitable test, such as Duncan's Multiple Range Test or Scott-Knott test at a specified significance level (e.g., p=0.05).[10][12]

Visualizations

Signaling Pathway: this compound's Impact on Carotenoid Biosynthesis

Mesotrione_Pathway cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition This compound Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD Plastoquinone Plastoquinone / Tocopherols HGA->Plastoquinone Phytoene Phytoene Plastoquinone->Phytoene Phytoene Desaturase Carotenoids Carotenoids Phytoene->Carotenoids Phytoene Desaturase Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photooxidation Photooxidation Carotenoids->Photooxidation Inhibition Chlorophyll->Photooxidation This compound This compound This compound->HGA Inhibition Experimental_Workflow cluster_setup Experiment Setup cluster_application Herbicide Application cluster_data Data Collection cluster_analysis Analysis start Randomized Block Design plots Maize Planting start->plots treatments Treatment Allocation (this compound rates, combinations, controls) plots->treatments pre_em Pre-emergence Application treatments->pre_em post_em Post-emergence Application (V3/V4) treatments->post_em assessments Visual Assessments (Weed Control, Crop Injury) @ 7, 14, 21, 45 DAT pre_em->assessments post_em->assessments measurements Biomass & Density Measurements assessments->measurements yield_data Maize Yield & Growth Parameters measurements->yield_data anova ANOVA yield_data->anova mean_comp Mean Comparison (e.g., DMRT) anova->mean_comp conclusion Conclusion on Efficacy & Selectivity mean_comp->conclusion

References

Unveiling the Limited Insecticidal Activity of Mesotrione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 11, 2025

Abstract

Mesotrione, a widely utilized herbicide, is primarily recognized for its potent activity against broadleaf weeds in various crops. Its mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key component in the carotenoid biosynthesis pathway in plants. While highly effective as a herbicide, this compound exhibits demonstrably weak insecticidal properties. This technical guide provides an in-depth analysis of the limited insecticidal activity of this compound, consolidating available quantitative data, detailing experimental methodologies, and illustrating the relevant biochemical pathways. This document is intended to serve as a comprehensive resource for researchers in agrochemistry, insect toxicology, and drug development.

Introduction

This compound is a synthetic herbicide belonging to the triketone class of chemicals.[1] Its herbicidal efficacy stems from the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in plants. This inhibition leads to a depletion of carotenoids, resulting in the characteristic bleaching of susceptible plant tissues and eventual death.[2][3] Although designed for plant targets, the presence of HPPD in the tyrosine catabolism pathway of animals, including insects, has prompted investigations into its potential insecticidal effects. This guide explores the extent of these effects, which are generally considered to be weak.

Mechanism of Action in Insects

The insecticidal activity of this compound, albeit weak, is attributed to the same enzymatic inhibition observed in plants: the disruption of 4-hydroxyphenylpyruvate dioxygenase (HPPD). In insects, HPPD is a critical enzyme in the tyrosine degradation pathway. Tyrosine is an essential amino acid involved in numerous physiological processes, including cuticle sclerotization, melanization, and immune responses.

Particularly in hematophagous (blood-feeding) insects, the digestion of a blood meal releases a large and potentially toxic amount of tyrosine. The tyrosine degradation pathway is essential for detoxifying this surplus. Inhibition of HPPD by this compound can disrupt this process, leading to an accumulation of tyrosine and its metabolites, which can be toxic to the insect. However, the potency of this compound against insect HPPD is significantly lower than against plant HPPD, contributing to its weak insecticidal effect.

Signaling Pathway: Tyrosine Degradation in Insects

The following diagram illustrates the tyrosine degradation pathway in insects and the point of inhibition by this compound.

Tyrosine_Degradation_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT Homogentisate Homogentisate HPPA->Homogentisate HPPD Maleylacetoacetate 4-Maleylacetoacetate Homogentisate->Maleylacetoacetate HGD Fumarylacetoacetate 4-Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate MAAI Fumarate Fumarate Fumarylacetoacetate->Fumarate FAH Acetoacetate Acetoacetate Fumarylacetoacetate->Acetoacetate FAH Krebs Krebs Cycle Fumarate->Krebs Acetoacetate->Krebs TAT Tyrosine Aminotransferase (TAT) HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) HGD Homogentisate 1,2-Dioxygenase (HGD) MAAI Maleylacetoacetate Isomerase (MAAI) FAH Fumarylacetoacetate Hydrolase (FAH) This compound This compound This compound->HPPD

Caption: Tyrosine degradation pathway in insects with this compound inhibition of HPPD.

Quantitative Toxicity Data

The insecticidal activity of this compound is generally low, as reflected in the high concentrations required to elicit lethal effects in toxicological studies. The available data is summarized in the tables below. It is important to note that much of the research on the sublethal effects of this compound on insects has been conducted using formulations that also contain atrazine, making it challenging to attribute the observed effects solely to this compound.[4][5]

Target OrganismTest TypeEndpointValueReference(s)
Honeybee (Apis mellifera)Acute Oral (48h)LD50> 11 µ g/bee [6]
Honeybee (Apis mellifera)Acute Contact (48h)LD50> 100 µ g/bee [6]
Earthworm (Eisenia foetida)Acute (14d)LC50> 2000 mg/kg soil[6]

Table 1: Acute Toxicity of this compound to Non-Target Invertebrates.

Target OrganismExposureObserved Sublethal Effects (in mixture with Atrazine)Reference(s)
Stingless Bee (Partamona helleri)OralReduced locomotor activity, increased meandering, degradation of the midgut epithelium and peritrophic matrix.[4][5]
Predatory Wasp (Polistes satan)OralIncreased adult activity, changes in the morphology of the midgut epithelium and peritrophic matrix, decreased immune response in larvae.

Table 2: Sublethal Effects of this compound in Combination with Atrazine on Beneficial Insects.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of insecticide toxicity. The following sections outline the general methodologies employed in the studies cited in this guide. These are based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[7][8][9][10][11]

Acute Oral Toxicity Testing in Bees

This protocol is a generalized procedure for determining the median lethal dose (LD50) of a test substance when administered orally to adult worker bees.

Objective: To determine the acute oral LD50 of this compound in adult honeybees.

Materials:

  • Adult worker honeybees of uniform age and size.

  • This compound of known purity.

  • Sucrose solution (e.g., 50% w/v).

  • Cages for holding bees.

  • Precision micro-applicator or calibrated pipettes.

  • Incubator set to appropriate temperature and humidity (e.g., 25 ± 2°C).

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of concentrations of this compound in a 50% sucrose solution. A control group should receive only the sucrose solution.

  • Bee Collection and Starvation: Collect healthy adult worker bees from a hive. Starve the bees for 2-4 hours before the test to ensure they will readily consume the dosing solution.

  • Dosing: Individually dose each bee with a precise volume of the respective test solution. This can be done using a micro-applicator to deliver a droplet to the bee's mouthparts.

  • Observation: After dosing, place the bees in clean cages with access to a clean sucrose solution. Maintain the cages in an incubator under controlled conditions.

  • Mortality Assessment: Record mortality at 24 and 48 hours post-dosing. Bees that are unable to move are considered dead.

  • Data Analysis: Use the mortality data to calculate the LD50 value using appropriate statistical methods, such as probit analysis.

Acute Contact Toxicity Testing in Bees

This protocol outlines a general method for assessing the toxicity of a substance through dermal exposure.

Objective: To determine the acute contact LD50 of this compound in adult honeybees.

Materials:

  • Adult worker honeybees of uniform age and size.

  • This compound of known purity.

  • A suitable solvent (e.g., acetone).

  • Topical micro-applicator.

  • Cages for holding bees.

  • Incubator.

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of concentrations of this compound in a suitable solvent.

  • Bee Anesthetization: Briefly anesthetize the bees using carbon dioxide to immobilize them for application.

  • Topical Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee. The control group should be treated with the solvent only.

  • Observation and Incubation: Place the treated bees in cages with access to a sucrose solution and keep them in an incubator under controlled conditions.

  • Mortality Assessment: Record mortality at 24 and 48 hours.

  • Data Analysis: Calculate the contact LD50 using appropriate statistical software.

Experimental Workflow: Toxicity Testing

The following diagram provides a generalized workflow for conducting insect toxicity studies.

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_assessment Assessment Phase cluster_results Results TestSubstance Prepare Test Substance (this compound Solutions) Dosing Administer Doses (Oral or Topical) TestSubstance->Dosing TestOrganisms Acquire & Acclimate Test Organisms TestOrganisms->Dosing Incubation Incubate Under Controlled Conditions Dosing->Incubation Observation Record Observations (Mortality, Sublethal Effects) Incubation->Observation DataAnalysis Analyze Data (e.g., Probit Analysis) Observation->DataAnalysis Endpoint Determine Endpoint (e.g., LD50, LC50, NOEC) DataAnalysis->Endpoint

Caption: Generalized workflow for insect toxicity testing.

Sublethal Effects

While this compound exhibits low acute lethality to most insects, sublethal effects have been reported, particularly when used in combination with other herbicides like atrazine. These effects can impact various aspects of insect health and behavior.

Reported sublethal effects, primarily from studies on this compound-atrazine mixtures, include:

  • Behavioral Changes: Alterations in locomotor activity have been observed in bees and predatory wasps.[4]

  • Physiological Impacts: Damage to the midgut epithelium and peritrophic matrix has been noted in bees and wasps.[4][5] This can impair nutrient absorption and increase susceptibility to pathogens.

  • Immunosuppression: A decreased immune response has been recorded in the larvae of predatory wasps exposed to a this compound-atrazine mixture.

It is crucial for future research to delineate the sublethal effects of this compound as a standalone active ingredient to accurately assess its environmental risk profile for non-target insects.

Conclusion

This compound's insecticidal properties are weak, a fact substantiated by the high LD50 values in toxicological assessments on non-target insects like honeybees. The primary mechanism of its limited insecticidal action is the inhibition of the HPPD enzyme in the tyrosine degradation pathway, a process that is particularly relevant in blood-feeding insects. The majority of documented sublethal effects on beneficial insects are associated with this compound in combination with atrazine, highlighting a need for further research into the effects of this compound alone. The experimental protocols outlined in this guide provide a framework for conducting such investigations. For researchers and professionals in drug development, the targeted action of HPPD inhibitors like this compound on specific metabolic pathways, while weak in insects, underscores the potential for designing more selective and potent insecticidal compounds.

References

From Nature's Blueprint to Crop Protection: Leptospermone as the Precursor to Mesotrione

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The natural world has long been a source of inspiration for synthetic chemistry, providing complex molecular scaffolds that can be optimized for a variety of applications. A prime example of this synergy is the journey of leptospermone, a naturally occurring β-triketone, to its synthetic analogue, mesotrione, a highly effective and widely used herbicide. This technical guide delves into the core scientific principles and methodologies underpinning this transition, offering a comprehensive resource for professionals in the fields of agricultural science, chemical synthesis, and drug development.

Leptospermone is a natural allelopathic chemical produced by plants of the Myrtaceae family, such as the Australian Lemon Bottlebrush (Callistemon citrinus) and the New Zealand Mānuka tree (Leptospermum scoparium)[1][2]. Its inherent herbicidal properties, first observed by the suppression of plant growth under Callistemon citrinus bushes, prompted further investigation[1]. While leptospermone itself demonstrated herbicidal effects, the application rates required for sufficient weed control were deemed impractical for commercial use[1]. This led to an extensive optimization program, ultimately resulting in the development of this compound, a synthetic β-triketone with significantly enhanced potency[1][3].

This compound, with the chemical name 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione, is a selective herbicide used to control broadleaf weeds in crops such as maize[4][5]. Its efficacy stems from its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[3][6]. This inhibition disrupts a critical step in the biosynthesis of plastoquinones and tocopherols, essential components for photosynthesis and antioxidant protection in plants. The disruption of this pathway leads to the characteristic bleaching of new plant tissues as carotenoid biosynthesis is impaired, ultimately resulting in plant death[2][7].

This guide will provide a detailed overview of the chemical synthesis of this compound, drawing upon patented methodologies, and a thorough explanation of its mechanism of action.

Quantitative Data on this compound Synthesis

The commercial production of this compound involves a multi-step chemical synthesis rather than a direct conversion from naturally sourced leptospermone[4]. Various patented methods outline different synthetic routes, often starting from more readily available chemical precursors. Below is a summary of quantitative data extracted from representative synthesis patents.

Step DescriptionReactantsReagents/CatalystsProductYield (%)Purity (%)Patent Reference
Acylation & Condensation2-nitro-4-methylsulfonylbenzoic acid, 1,3-cyclohexanedioneAcylating agents, depolymerizing agents, acid binding agentsThis compound89.4192.6CN113233998A[8]
RearrangementEnol ester of 2-nitro-4-methylsulfonyl benzoyl chloride and 1,3-cyclohexanedioneRearrangement agent (e.g., acetone cyanohydrin), acid-binding agent (e.g., triethylamine)This compoundNot Specified>99 (crystalline)WO2018178860A1[9]
Oxidation & Condensation2-nitro-4-methylsulfonyl toluene (NMST)Ruthenium oxide (catalyst), oxidant2-nitro-4-methylsulphonyl benzoic acid (NMSBA)70>95WO2022024094A1[10]

Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocols are generalized representations based on common steps found in the patent literature.

Protocol 1: Synthesis of 2-nitro-4-methylsulfonylbenzoyl chloride

This protocol describes a common starting point for this compound synthesis.

Materials:

  • 2-nitro-4-methylsulfonylbenzoic acid

  • Thionyl chloride or other acylating agents

  • Depolymerizing agent (as described in patent CN105254543A)[11]

  • Reaction vessel with reflux condenser and stirring mechanism

  • Heating mantle

Procedure:

  • To a suitable reaction vessel, add 2-nitro-4-methylsulfonylbenzoic acid and a depolymerizing agent.

  • Slowly add the acylating agent (e.g., thionyl chloride) to the mixture while stirring.

  • Heat the reaction mixture to a temperature between 10-70°C[11].

  • Maintain the temperature and stirring for a sufficient time to ensure complete reaction, monitoring the progress by appropriate analytical techniques (e.g., TLC, HPLC).

  • After the reaction is complete, the excess acylating agent is typically removed by distillation under reduced pressure to yield the crude 2-nitro-4-methylsulfonylbenzoyl chloride.

Protocol 2: Esterification and Rearrangement to this compound

This protocol outlines the subsequent steps to form the final this compound product.

Materials:

  • 2-nitro-4-methylsulfonylbenzoyl chloride (from Protocol 1)

  • 1,3-cyclohexanedione

  • Acid binding agent (e.g., triethylamine, potassium carbonate)[8][11]

  • Rearrangement catalyst (e.g., acetone cyanohydrin, cyanide ion source)[8][9]

  • Solvent (e.g., dichloromethane, dichloroethane)[10]

  • Reaction vessel with stirring mechanism and temperature control

Procedure:

  • Dissolve 1,3-cyclohexanedione and an acid binding agent in a suitable solvent in a reaction vessel.

  • Slowly add a solution of 2-nitro-4-methylsulfonylbenzoyl chloride to the mixture at a controlled temperature, typically between 30-65°C, to form the enol ester intermediate[11].

  • After the esterification is complete, add a rearrangement catalyst to the reaction mixture.

  • The rearrangement reaction is typically carried out at a temperature between 40-60°C for 2-5 hours[8].

  • Upon completion of the rearrangement, the crude this compound is obtained.

  • The crude product is then subjected to purification steps, which may include alkali liquor reverse extraction, acidification, and recrystallization to yield high-purity this compound[11].

Visualizing the Process and Mechanism

To better illustrate the chemical synthesis and biological mechanism of action, the following diagrams are provided.

Chemical_Synthesis_of_this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_nitro_4_methylsulfonylbenzoic_acid 2-nitro-4- methylsulfonylbenzoic acid 1_3_cyclohexanedione 1,3-cyclohexanedione enol_ester Enol Ester Intermediate 1_3_cyclohexanedione->enol_ester This compound This compound enol_ester->this compound Rearrangement

A simplified workflow for the chemical synthesis of this compound.

Mechanism_of_Action_this compound HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) HGA Homogentisic Acid HPPD->HGA Catalyzes conversion to Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone Carotenoid Carotenoid Biosynthesis (Photoprotection) Plastoquinone->Carotenoid Chlorophyll_Degradation Chlorophyll Degradation Carotenoid->Chlorophyll_Degradation Inhibition leads to Plant_Death Plant Death Chlorophyll_Degradation->Plant_Death This compound This compound This compound->HPPD Inhibits

The mechanism of action of this compound via HPPD inhibition.

References

A Technical Guide to Mesotrione Formulations for Agricultural and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of mesotrione, a selective herbicide. It details its mechanism of action, various formulations, and the experimental protocols for its analysis and preparation. The information is intended to support research and development efforts related to herbicide formulation and weed management.

Introduction to this compound

This compound, with the IUPAC name 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione, is a selective systemic herbicide used for both pre- and post-emergence control of a wide spectrum of broadleaf weeds and some grasses, primarily in maize crops.[1][2] It was first marketed by Syngenta in 2001 and is a synthetic compound inspired by leptospermone, a natural phytotoxin from the bottlebrush plant (Callistemon citrinus).[1] this compound belongs to the benzoylcyclohexane-1,3-dione family and is classified as an HPPD inhibitor herbicide (HRAC Group 27).[2] Its mode of action involves the disruption of carotenoid biosynthesis, leading to the characteristic bleaching of susceptible plant foliage, followed by necrosis and death.[3]

Mechanism of Action

This compound's herbicidal activity stems from its potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is a key component in the biochemical pathway that converts the amino acid tyrosine into plastoquinone and α-tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme required for carotenoid biosynthesis.

By inhibiting HPPD, this compound effectively halts the production of carotenoids.[3] Carotenoids play a critical role in protecting chlorophyll from photo-oxidation by dissipating excess light energy.[3] Without these protective pigments, chlorophyll is rapidly degraded by sunlight, leading to the visible bleaching or "whitening" of the leaves.[3] This cessation of photosynthesis starves the weed of energy, ultimately causing its death.[3] The selectivity of this compound in crops like maize is due to the crop's ability to rapidly metabolize the herbicide into non-toxic compounds, a capability that susceptible weeds lack.[3][4]

Mesotrione_Mechanism_of_Action cluster_pathway Carotenoid Biosynthesis Pathway Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone HPPD->Plastoquinone Essential for synthesis Bleaching Bleaching & Plant Death HPPD->Bleaching Pathway Blocked Carotenoids Carotenoids Plastoquinone->Carotenoids Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->HPPD

Caption: Mechanism of action of this compound via HPPD inhibition.

Formulations of this compound

This compound is available to end-users exclusively in formulated products to ensure stability, handling safety, and efficacy.[1] These formulations are designed to be non-powdery and often use reduced-hazard solvents.[1] Common formulation types include suspension concentrates (SC), water-dispersible granules (WG), and granular (GR) forms. For research purposes, novel formulations such as slow-release formulations and herbicidal ionic liquids (HILs) have been developed to enhance stability and reduce environmental leaching.[5][6][7]

Table 1: Quantitative Data on this compound Formulations and Applications

Formulation Type / Brand Name Active Ingredient (a.i.) Concentration Application Rate Target Weeds Adjuvant Recommendation Reference(s)
Suspension Concentrate (SC) / Callisto® 480 g/L 72–96 g a.i./ha (post-emergence) Broadleaf weeds Crop Oil Concentrate (COC) at 1% v/v is consistently better than Non-ionic Surfactant (NIS). [8]
Suspension Concentrate (SC) / this compound 4SC 4.0 lbs/gal (~480 g/L) 6.0-7.7 fl oz/A (pre-emergence) Broadleaf weeds (Waterhemp, Lambsquarters, Pigweed) For post-emergence, COC (1% v/v) plus UAN (2.5% v/v) or AMS (8.5 lbs/100 gal). [2][9]
Co-formulation (this compound + S-Metolachlor) 40 g/L this compound, 400 g/L S-Metolachlor 210 g a.i./ha this compound (pre-emergence) Broadleaf and grass weeds Not specified for pre-emergence. [10]
Co-formulation (this compound + Atrazine) Varies Tank mix: 105 g a.i./ha this compound + 280 g a.i./ha Atrazine Broad-spectrum weed control COC at 1% v/v. [10]
Sepiolite-based Slow Release Formulation (SRF) 16.8% w/w Field trial application Extended weed control Formulated with Ethomeen T/15 surfactant. [6]

| Herbicidal Ionic Liquids (HILs) | N/A (Varies with cation) | Lab/Greenhouse studies | Enhanced herbicidal activity | Cation acts as adjuvant; no external adjuvant needed. |[5][7] |

Experimental Protocols

Detailed methodologies are crucial for the development, analysis, and evaluation of this compound formulations.

This protocol describes a method for preparing a this compound enolate, a key step in certain synthesis and purification processes.[11]

  • Dissolution: Prepare a solution of this compound in a suitable organic solvent (e.g., dichloroethane).

  • Base Addition: Contact the this compound solution with a moderate base, such as potassium carbonate, in the presence of water.

  • pH Control: Carefully maintain the pH of the aqueous phase between 6.0 and 8.0 during the addition of the base. A pH of at least 6.5 is preferred.

  • Phase Separation: After the reaction is complete, allow the aqueous and organic phases to separate.

  • Extraction: The aqueous phase, now containing the this compound enolate, is collected.

  • Acidification (Optional): To recover the this compound, acidify the aqueous enolate solution to a pH of less than 4, preferably between 1 and 3, using an aqueous acid solution (e.g., 2N HCl).

  • Product Isolation: The precipitated this compound solid can then be isolated by filtration.

This protocol outlines a validated method for the extraction and quantification of this compound and its metabolites (MNBA and AMBA) from soil samples using HPLC with fluorescence detection.[12][13]

  • Extraction:

    • Weigh a representative soil sample (e.g., 50 g) into an extraction vessel.

    • Add 100 mL of 0.05 N ammonium hydroxide solution.

    • Shake vigorously for a specified time (e.g., 1 hour) on a mechanical shaker.

  • pH Adjustment and Filtration:

    • Centrifuge the extract to separate the soil.

    • Decant the supernatant and adjust its pH to 3.5-4.0 using an acid solution (e.g., formic acid).

    • Filter the pH-adjusted extract through a 0.45 µm filter.

  • HPLC Cleanup and Fraction Collection:

    • Inject a known volume of the filtered extract onto a reverse-phase HPLC system.

    • Use a mobile phase gradient suitable for separating this compound, MNBA, and AMBA.

    • Monitor the eluent with a UV detector and collect the fractions corresponding to the retention times of this compound and MNBA.

    • Quantify AMBA directly during this step using a fluorescence detector.

  • Chemical Conversion:

    • MNBA to AMBA: Reduce the collected MNBA fraction to AMBA using a stannous chloride solution in HCl.

    • This compound to AMBA: Convert the collected this compound fraction to AMBA via a two-step process of oxidation followed by reduction.

  • Final Analysis:

    • Clean up the converted fractions using C18 solid-phase extraction (SPE) cartridges.

    • Analyze the purified AMBA product from both fractions by reverse-phase HPLC with fluorescence detection.

    • Quantify the original concentrations of this compound and MNBA by comparing the results to standards that have undergone the same conversion process.

Mesotrione_Analysis_Workflow cluster_analysis Analyte Processing start Soil Sample extraction 1. Extraction (0.05 N Ammonium Hydroxide) start->extraction ph_adjust 2. pH Adjustment & Filtration (pH 3.5-4.0) extraction->ph_adjust hplc_cleanup 3. HPLC Cleanup & Fraction Collection ph_adjust->hplc_cleanup amba_direct Direct AMBA Analysis (Fluorescence Detection) hplc_cleanup->amba_direct mnba_fraction MNBA Fraction hplc_cleanup->mnba_fraction meso_fraction This compound Fraction hplc_cleanup->meso_fraction mnba_conversion Reduction to AMBA (SnCl2 / HCl) mnba_fraction->mnba_conversion meso_conversion Oxidation then Reduction to AMBA meso_fraction->meso_conversion final_analysis Final AMBA Analysis (Fluorescence Detection) mnba_conversion->final_analysis meso_conversion->final_analysis

Caption: Experimental workflow for this compound residue analysis in soil.

References

Commercial Mesotrione-Based Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial herbicides containing the active ingredient mesotrione. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields, offering detailed information on product formulations, mechanism of action, and relevant experimental methodologies.

Introduction to this compound

This compound is a selective, systemic herbicide used for the pre- and post-emergence control of a broad spectrum of broadleaf weeds.[1][2] It belongs to the benzoylcyclohexane-1,3-dione family of herbicides, which were developed based on a natural phytotoxin found in the bottlebrush plant (Callistemon citrinus).[1] First marketed by Syngenta in 2001, this compound acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This inhibition disrupts the biosynthesis of carotenoids, leading to the bleaching of foliage and eventual death of susceptible plant species.[1][3]

Commercial Formulations

A variety of commercial products contain this compound as the sole active ingredient or in combination with other herbicides to broaden the spectrum of weed control.[1] The concentration of this compound and recommended application rates vary by product and target use. The following table summarizes key quantitative data for several prominent this compound-based herbicides.

Commercial Brand NameActive Ingredient(s) & ConcentrationTypical Application Rate (per acre)Formulation Type
Callisto® This compound: 480 g/L (some formulations)3.0 - 6.0 fl. oz.Suspension Concentrate (SC)
Tenacity® This compound: 40%4 - 8 fl. oz.Suspension Concentrate (SC)
Acuron® This compound, Bicyclopyrone, Atrazine, S-metolachlorVaries by formulationSuspension Concentrate (SC)
Resicore® This compound, Acetochlor, Clopyralid2.25 - 3.0 quartsSuspension Concentrate (SC)
Instigate™ This compoundVariesSuspension Concentrate (SC)
Meristo® This compoundVariesSuspension Concentrate (SC)
Meso 4SC Select™ This compound: 40%4 - 8 fl. oz.Suspension Concentrate (SC)
Liquid Harvest this compound This compound: 40%4 - 8 fl. oz.Suspension Concentrate (SC)[4]
AGPRO this compound 480SC This compound: 480 g/L150-450 mL (post/pre-emergent)Suspension Concentrate (SC)[5]
Willowood this compound 4SC This compound: 40% (4 lbs/gallon)Up to 7.7 fl. oz. per yearSuspension Concentrate (SC)[6][7]
MesoTryOne™ 4L This compound: 4 lbs/gallonUp to 7.7 fl. oz. per yearSuspension Concentrate (SC)[8]

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3] HPPD is a key enzyme in the catabolism of tyrosine, a pathway that leads to the biosynthesis of plastoquinone and tocopherols (Vitamin E).[9]

Mesotrione_Pathway Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols PlantDeath Plant Death HGA->PlantDeath   Pathway   Blocked Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Photosynthesis Chlorophyll->Photosynthesis This compound This compound This compound->HPPD Inhibition HPPD->HGA

Caption: A typical workflow for an in vitro HPPD inhibition assay.

Greenhouse and Field Efficacy Trials

These bioassays are conducted to evaluate the herbicidal efficacy of this compound formulations on target weed species and to assess crop tolerance.

Greenhouse Trial Methodology:

  • Plant Material: Target weed species and crop plants are grown from seed in pots containing a standardized soil mix.

  • Growth Conditions: Plants are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Application: this compound formulations are applied at various rates to plants at a specific growth stage (e.g., 3-4 leaf stage). [10]Applications are typically made using a cabinet sprayer calibrated to deliver a specific volume. [10]4. Evaluation: Visual assessments of weed control (e.g., bleaching, necrosis) and crop injury are conducted at regular intervals after treatment (e.g., 7, 14, and 21 days). Plant biomass (fresh or dry weight) is often measured at the end of the experiment. [10]5. Data Analysis: Dose-response curves are generated to determine the effective dose for weed control and to assess crop safety.

Field Trial Methodology:

  • Experimental Design: Trials are established in commercial fields with natural weed infestations using a randomized complete block design with multiple replications. [11][12]2. Treatments: this compound formulations are applied at different rates and timings (pre- or post-emergence) alone or in tank mixtures with other herbicides. [11]3. Application: Herbicides are applied using a calibrated plot sprayer. [12]4. Assessments: Weed control efficacy is visually rated as a percentage compared to an untreated control. [11]Crop phytotoxicity is also visually assessed. Crop yield may be measured at the end of the growing season. [11]5. Environmental Monitoring: Soil and weather conditions are recorded throughout the trial period.

This compound Uptake and Metabolism Studies

These studies are crucial for understanding the selectivity of this compound in different plant species.

Methodology:

  • Radiolabeled this compound: [14C]-labeled this compound is used to trace its uptake, translocation, and metabolism.

  • Excised Leaf Assay: Leaves from both tolerant (e.g., maize) and susceptible (e.g., a target weed) plants are excised and placed in a solution containing [14C]-mesotrione. [13]3. Time-Course Analysis: At various time points, the leaves are rinsed, and the amount of absorbed radioactivity is quantified using liquid scintillation counting. [13]4. Metabolite Analysis: Plant tissues are extracted, and the extracts are analyzed by techniques such as high-performance liquid chromatography (HPLC) to separate and identify the parent this compound and its metabolites. [13]5. Whole Plant Studies: For translocation studies, [14C]-mesotrione is applied to a specific leaf of an intact plant. After a set period, the plant is sectioned, and the distribution of radioactivity is determined by autoradiography or by quantifying radioactivity in different plant parts.

Logical Relationship in this compound Selectivity

Mesotrione_Selectivity Mesotrione_Application This compound Application Uptake Differential Uptake Mesotrione_Application->Uptake Tolerant_Crop Tolerant Crop (e.g., Maize) Uptake->Tolerant_Crop Slower Susceptible_Weed Susceptible Weed Uptake->Susceptible_Weed Faster Metabolism Differential Metabolism Rapid_Metabolism Rapid Metabolism to Non-toxic Metabolites Metabolism->Rapid_Metabolism Yes Slow_Metabolism Slow Metabolism Metabolism->Slow_Metabolism No Tolerant_Crop->Metabolism Susceptible_Weed->Metabolism Survival Survival Rapid_Metabolism->Survival Death Death Slow_Metabolism->Death

Caption: Factors contributing to the selectivity of this compound in plants.

Conclusion

This compound-based herbicides are effective tools for weed management due to their specific mode of action targeting the HPPD enzyme. Understanding the various commercial formulations, the biochemical pathway of inhibition, and the experimental methodologies used for their evaluation is essential for researchers and professionals in the fields of agriculture, weed science, and drug development. The data and protocols presented in this guide provide a foundational resource for further investigation and application of this important class of herbicides.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Mesotrione in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Mesotrione, a widely used selective herbicide for broadleaf weed control in crops such as corn, is of significant environmental interest due to its potential for soil and water contamination. Accurate and sensitive analytical methods are crucial for monitoring its presence in soil, ensuring environmental safety, and conducting residue studies. These application notes provide detailed protocols for the determination of this compound and its primary metabolites, 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl-benzoic acid (AMBA), in soil samples. The methodologies described are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Analytical Methods Overview

Several analytical techniques are employed for the quantification of this compound in soil, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being the most common. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for trace-level detection. HPLC with fluorescence detection is another robust method, often involving a derivatization step to enhance sensitivity. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a streamlined sample preparation approach that is also applicable.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the determination of this compound and its metabolites in soil.

Table 1: Performance of LC-MS/MS Methods

AnalyteMethodLOQ (mg/kg)LOD (mg/kg)Recovery (%)RSD (%)Reference
This compoundSyngenta Method GRM007.10A0.0020.0002-0.000370-120≤20[1][2]
AMBASyngenta Method GRM007.10A0.0020.001-0.00370-120≤20[1][2]
MNBASyngenta Method GRM007.10A0.0020.001-0.00570-120≤20[1][2]
This compoundModified QuEChERS LC-MS/MS0.10.00057-0.002772-102<14.4[3]

Table 2: Performance of HPLC with Fluorescence Detection

AnalyteLOQ (mg/kg)Recovery (%)RSD (%)Reference
This compound0.005794[4]
MNBA0.005962[4]
AMBA0.005892[4]

Experimental Protocols

Protocol 1: LC-MS/MS Method (Based on Syngenta Method GRM007.10A)

This protocol is designed for the quantitative determination of this compound, AMBA, and MNBA in soil using LC-MS/MS.[1][2]

1. Sample Preparation and Extraction:

  • Weigh 10 ± 0.1 g of a representative soil sample into a 250 mL polypropylene bottle.

  • Add a known amount of fortification solution (if required) in methanol (not exceeding 1.0 mL).

  • Add 0.05M ammonium hydroxide and shake.

  • Centrifuge the sample and decant the supernatant.

  • Repeat the extraction with a 50:50 (v/v) mixture of 0.05M ammonium hydroxide and acetone, followed by a final extraction with acetone.

  • Combine all extracts and centrifuge to remove suspended solids.

2. Extract Clean-up:

  • Take an aliquot of the combined supernatant.

  • Evaporate the organic solvent using a nitrogen evaporator (N-Evap).

  • Dilute the remaining aqueous extract with 2% formic acid.

  • Centrifuge the sample.

  • Transfer an aliquot of the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: PLRP-S 100 Å (50 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Gradient of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.

  • Ionization Mode: Negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific ion transitions for this compound, AMBA, and MNBA.[1][5]

4. Quantification:

  • Prepare matrix-matched calibration standards.

  • Generate a calibration curve by plotting the peak area against the concentration of the analytes.

  • Quantify the residues in the samples by comparing their peak areas to the calibration curve.

Protocol 2: HPLC with Fluorescence Detection

This method is suitable for the determination of this compound and its metabolites MNBA and AMBA in soil.[4]

1. Sample Preparation and Extraction:

  • Weigh a representative soil sample.

  • Extract the soil by shaking with an ammonium hydroxide solution.

  • Take an aliquot of the extract, acidify it, and then centrifuge.

2. Clean-up and Derivatization:

  • Clean up the extract using reverse-phase HPLC (RP-HPLC) and collect the fractions corresponding to this compound and MNBA.

  • During this clean-up step, AMBA can be directly determined using fluorescence detection.

  • Convert the collected this compound fraction to AMBA through oxidation followed by reduction.

  • Convert the collected MNBA fraction to AMBA by reduction alone.

3. HPLC Analysis:

  • LC System: Reverse-phase HPLC with a fluorescence detector.

  • Analysis: Analyze both derivatized fractions by RP-HPLC with fluorescence detection.

  • Quantification: Use an external reference standard of AMBA for quantification.

Protocol 3: Modified QuEChERS Method

This protocol provides a rapid and efficient sample preparation method for the simultaneous determination of this compound and other herbicides.[3]

1. Sample Preparation and Extraction:

  • Weigh 5 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of 5% (v/v) acetic acid in acetonitrile and 5 mL of water.

  • Shake vigorously for 1 minute.

  • Add 1 g of anhydrous NaCl and 2 g of anhydrous MgSO₄ and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 3 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer 1 mL of the supernatant into a 5.0 mL centrifuge tube containing 100 mg MgSO₄ and 60 mg C18.

  • Vortex and centrifuge.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Visualizations

experimental_workflow_lcmsms cluster_extraction Sample Preparation & Extraction cluster_cleanup Extract Clean-up cluster_analysis Analysis soil_sample 10g Soil Sample add_nh4oh Add 0.05M NH4OH & Shake soil_sample->add_nh4oh centrifuge1 Centrifuge & Decant add_nh4oh->centrifuge1 add_nh4oh_acetone Add NH4OH/Acetone & Shake centrifuge1->add_nh4oh_acetone centrifuge2 Centrifuge & Decant add_nh4oh_acetone->centrifuge2 add_acetone Add Acetone & Shake centrifuge2->add_acetone centrifuge3 Centrifuge & Decant add_acetone->centrifuge3 combine_extracts Combine Extracts centrifuge3->combine_extracts evaporate Evaporate Organic Solvent combine_extracts->evaporate add_formic_acid Dilute with 2% Formic Acid evaporate->add_formic_acid centrifuge4 Centrifuge add_formic_acid->centrifuge4 transfer Transfer to Vial centrifuge4->transfer lcmsms LC-MS/MS Analysis transfer->lcmsms experimental_workflow_quechers cluster_extraction_quechers Sample Preparation & Extraction cluster_cleanup_dspe d-SPE Clean-up cluster_analysis_quechers Analysis soil_sample 5g Soil Sample add_solvent Add Acetic Acid in ACN & Water soil_sample->add_solvent shake1 Shake Vigorously add_solvent->shake1 add_salts Add NaCl & MgSO4 shake1->add_salts vortex Vortex Vigorously add_salts->vortex centrifuge1 Centrifuge vortex->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe_salts Add MgSO4 & C18 transfer_supernatant->add_dspe_salts vortex2 Vortex & Centrifuge add_dspe_salts->vortex2 lcmsms_analysis LC-MS/MS Analysis vortex2->lcmsms_analysis

References

Application Note: Quantification of Mesotrione Residues in Water Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in environmental monitoring and drug development.

Introduction Mesotrione, 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione, is a selective triketone herbicide used for the pre- and post-emergence control of broadleaf weeds, particularly in maize cultivation.[1] Due to its relatively high water solubility, there is a potential for this compound to contaminate surface and groundwater sources.[2] Monitoring its residue levels, along with its primary metabolites, 4-methyl-sulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl benzoic acid (AMBA), is crucial for ensuring environmental safety and regulatory compliance.[1] This application note details a robust and sensitive method for the simultaneous quantification of this compound, MNBA, and AMBA in various water matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high selectivity and sensitivity.

Principle of the Method Water samples are prepared using one of two main protocols depending on the required sensitivity: a simple "dilute-and-shoot" method involving acidification and direct injection, or a pre-concentration method using Solid-Phase Extraction (SPE) for trace-level analysis. Following preparation, the analytes are separated chromatographically on a reverse-phase column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides excellent selectivity and quantitative accuracy by monitoring specific precursor-to-product ion transitions for each target analyte.

Experimental Protocols

Materials and Reagents
  • Apparatus:

    • LC-MS/MS System (e.g., PE Sciex API 4000 or equivalent)[3]

    • Polymer-based HPLC Column (e.g., Polymer Laboratories PLRP-S, 4.6 mm x 50 mm, 5 µm)[3]

    • Autosampler vials, caps, and inserts

    • Volumetric flasks, pipettes, and syringes

    • Syringe filters (0.22 µm)

    • Analytical balance

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)[4]

    • SPE manifold

  • Reagents:

    • This compound, MNBA, and AMBA analytical standards

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade)

    • Acetic Acid (Glacial)

    • Formic Acid

    • Ammonium Acetate

Standard Solution Preparation
  • Primary Stock Solutions (100 µg/mL): Accurately weigh sufficient amounts of this compound, MNBA, and AMBA analytical standards into separate volumetric flasks. Dissolve and dilute to volume with methanol to achieve a concentration of 100 µg/mL for each analyte.[5]

  • Mixed Working Standard (10 µg/mL): Prepare a mixed intermediate standard by diluting the primary stock solutions in a mixture of 95:5:0.1 (v/v/v) water/acetonitrile/acetic acid.[5]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the mixed working standard with the appropriate solvent (e.g., 95:5:0.1 water/acetonitrile/acetic acid for direct injection or methanol for post-SPE analysis). For complex matrices, it is recommended to use matrix-matched calibration standards to compensate for matrix effects.[5]

Protocol 1: Direct Aqueous Injection

This protocol is suitable for rapid screening and quantification at levels at or above the Limit of Quantification (LOQ) of approximately 0.05 µg/L.[3]

  • Sample Preparation: Allow water samples to reach ambient temperature.

  • Transfer 5 mL of the water sample into a suitable container.

  • Acidify the sample by adding one drop of glacial acetic acid.[3]

  • Vortex the sample to mix thoroughly.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Trace Analysis

This protocol is employed for sample enrichment to achieve lower detection limits (e.g., 0.5-10 ng/L).[4]

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing methanol followed by HPLC-grade water through it.

  • Sample Loading: Load a known volume (e.g., 200-500 mL) of the water sample onto the conditioned cartridge at a steady flow rate.[6]

  • Cartridge Washing: Wash the cartridge with HPLC-grade water to remove interfering substances.

  • Analyte Elution: Elute the retained analytes (this compound and its metabolites) from the cartridge using a small volume of methanol or another suitable organic solvent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis and Data Presentation

The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer. A polymer-based column is recommended as this compound can chelate with metal ion impurities in traditional silica-based columns, leading to poor peak shape.[3]

g

Table 1: LC-MS/MS Instrumental Parameters
ParameterSetting
HPLC Column Polymer Laboratories PLRP-S (4.6 mm x 50 mm, 5 µm, 100 Å)[3]
Mobile Phase A 0.1% Acetic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient Time (min)
0.0 - 0.5
7.0 - 10.0
15.0
Flow Rate 0.5 - 0.8 mL/min
Injection Volume 50 - 100 µL[3]
Column Temp. 35 °C[3]
Ionization Mode Electrospray Ionization (ESI), Negative[3]

g

Table 2: Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are monitored in negative ion mode. For robust confirmation, two transitions are typically monitored for each analyte, where possible.[7][8]

AnalytePrecursor Ion (m/z)Product Ion (Quantifier, m/z)Product Ion (Qualifier, m/z)
This compound 338.2291.0[3]104.1
MNBA 244.0199.8[3]-
AMBA 214.0169.9[3]-
Qualifier ion for this compound is from positive mode analysis and serves as an example; a suitable qualifier in negative mode should be determined during method development.[9]
Table 3: Method Validation and Performance Data (Direct Injection)

The performance data is based on an independent laboratory validation of the direct injection method in surface and ground water matrices.[3]

AnalyteMatrixFortification Level (µg/L)Mean Recovery (%)RSD (%)
This compound Ground Water0.05 (LOQ)993.1
0.501001.8
Surface Water0.05 (LOQ)972.5
0.50991.0
MNBA Ground Water0.05 (LOQ)1002.7
0.501011.9
Surface Water0.05 (LOQ)992.5
0.501001.0
AMBA Ground Water0.05 (LOQ)992.1
0.501001.5
Surface Water0.05 (LOQ)982.6
0.50991.5
RSD: Relative Standard Deviation

Conclusion

The described LC-MS/MS methods provide a reliable and robust framework for the quantification of this compound and its key metabolites (MNBA and AMBA) in water. The direct injection protocol offers a rapid and straightforward approach for routine monitoring with an LOQ of 0.05 µg/L. For applications requiring higher sensitivity, the implementation of a Solid-Phase Extraction step can effectively lower detection limits to the ng/L range.[4] The high selectivity of MRM detection minimizes matrix interferences, ensuring accurate quantification across different water types. Adherence to proper quality control, including the use of matrix-matched standards and validated protocols, is essential for generating defensible environmental data.

References

Protocol for Studying Mesotrione Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: AN-Meso-001

For Research Use Only.

Introduction

Mesotrione is a selective herbicide widely used for the control of broadleaf and some grass weeds in corn.[1] It functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is critical for carotenoid biosynthesis in plants.[1][2][3] Understanding the uptake and translocation of this compound in different plant species is crucial for optimizing its efficacy, developing herbicide-resistant crops, and studying the mechanisms of herbicide resistance in weeds. This document provides a detailed protocol for studying the absorption and movement of this compound in plants, primarily utilizing radiolabeled compounds.

Principle

The study of this compound uptake and translocation is most effectively conducted using 14C-labeled this compound.[4] This method allows for the precise quantification of the herbicide's movement throughout the plant. After application to a specific area (typically a leaf), the plant is harvested at various time points. The plant is then sectioned, and the amount of radioactivity in each section is determined using liquid scintillation counting. This data provides a quantitative measure of how much this compound is absorbed and where it is translocated within the plant. Qualitative analysis can also be performed using autoradiography to visualize the distribution of the herbicide. For non-radioactive analysis, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying this compound and its metabolites.[5]

Data Presentation

Table 1: this compound Uptake in Different Plant Species
Plant SpeciesTime After Treatment (hours)Uptake (% of Applied)Reference
Grain Sorghum (tolerant hybrid)247%[3]
Grain Sorghum (tolerant hybrid)16812%[3]
Grain Sorghum (susceptible hybrid)247%[3]
Grain Sorghum (susceptible hybrid)168~7%[3]
Palmer amaranth24 (at 25/15°C)~55%[6]
Palmer amaranth24 (at 32.5/22.5°C)~65%[6]
Palmer amaranth24 (at 40/30°C)~75%[6]
Table 2: this compound Translocation in Different Plant Species
Plant SpeciesTime After Treatment (hours)Translocation out of Treated Leaf (% of Absorbed)Reference
Grain Sorghum (tolerant hybrid)168< 30%[3]
Grain Sorghum (susceptible hybrid)168< 30%[3]
Palmer amaranth24 (at 25/15°C)~15%[6]
Palmer amaranth24 (at 32.5/22.5°C)~10%[6]
Palmer amaranth24 (at 40/30°C)~5%[6]
Wild Radish (susceptible)96~15% (Above Treated Leaf), ~10% (Roots)
Wild Radish (resistant)96~5% (Above Treated Leaf), ~2% (Roots)

Experimental Protocols

Materials
  • 14C-labeled this compound (specific activity typically 2-5 MBq/mg)[4]

  • Non-labeled analytical grade this compound

  • Adjuvant (e.g., crop oil concentrate, ammonium sulfate)

  • Microsyringe (10 µL)

  • Test plants (e.g., corn, susceptible and resistant weed biotypes) grown to a specific stage (e.g., 4-leaf stage)[4]

  • Liquid Scintillation Counter

  • Scintillation vials and cocktail

  • Biological oxidizer

  • Plant press and drying oven

  • Forceps and scalpels

  • Homogenizer

  • Solvents for extraction (e.g., acetonitrile, water)

  • LC-MS/MS system (for non-radioactive analysis)

Protocol for 14C-Mesotrione Uptake and Translocation Study
  • Plant Preparation:

    • Grow plants under controlled conditions (e.g., 25°C day/20°C night, 16-hour photoperiod).

    • Select healthy, uniform plants at the desired growth stage (e.g., 4-6 true leaves).

    • Acclimate plants to the experimental conditions for 24 hours before treatment.

  • Treatment Solution Preparation:

    • Prepare a treatment solution containing a known concentration of 14C-labeled this compound and, if required, formulated non-labeled this compound to simulate field application rates.[4]

    • The final solution should also contain any necessary adjuvants as per standard agricultural practice.

    • A typical application solution might deliver a dose equivalent to 105 g ai ha-1 in a spray volume of 200 L ha-1.[4]

  • Application of 14C-Mesotrione:

    • Select a fully expanded leaf for treatment (e.g., the third or fourth leaf).

    • Using a microsyringe, carefully apply a known volume (e.g., 10 µL) of the treatment solution as small droplets onto the adaxial surface of the selected leaf, avoiding the midrib.

    • Mark the treated leaf for easy identification.

  • Incubation and Harvesting:

    • Place the treated plants back into the controlled environment.

    • Harvest plants at predetermined time intervals (e.g., 6, 24, 48, 72, and 96 hours after treatment).

    • At each harvest time, carefully wash the treated leaf with a solution (e.g., 10% methanol) to remove any unabsorbed 14C-mesotrione from the leaf surface. The radioactivity in this leaf wash is quantified by liquid scintillation counting to determine the amount of non-absorbed herbicide.

    • Section the plant into the following parts:

      • Treated leaf

      • Plant parts above the treated leaf

      • Plant parts below the treated leaf

      • Roots (after carefully washing the soil from them)

  • Sample Processing and Analysis:

    • Dry the plant sections in an oven at 60-70°C for 48 hours and record the dry weight.

    • Combust the dried plant sections using a biological oxidizer. The resulting 14CO2 is trapped in a scintillation cocktail.

    • Quantify the radioactivity in each sample using a liquid scintillation counter.

  • Data Calculation:

    • Total Applied Radioactivity: The initial amount of radioactivity applied to the leaf.

    • Absorption: Calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash. This is often expressed as a percentage of the total applied.

    • Translocation: The amount of radioactivity found in all plant parts except the treated leaf. This is typically expressed as a percentage of the total absorbed radioactivity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation plant_prep Plant Growth and Acclimation solution_prep Prepare 14C-Mesotrione Solution plant_prep->solution_prep application Apply 14C-Mesotrione to Leaf solution_prep->application incubation Incubate for a Set Time application->incubation harvest Harvest and Section Plant incubation->harvest leaf_wash Wash Treated Leaf harvest->leaf_wash oxidation Combust Plant Sections harvest->oxidation lsc Quantify Radioactivity (LSC) leaf_wash->lsc oxidation->lsc calc_uptake Calculate Uptake lsc->calc_uptake calc_translocation Calculate Translocation lsc->calc_translocation

Caption: Experimental workflow for studying this compound uptake and translocation.

hppd_inhibition_pathway cluster_pathway Carotenoid Biosynthesis Pathway tyrosine Tyrosine hpp 4-Hydroxyphenylpyruvate tyrosine->hpp hppd HPPD Enzyme hpp->hppd Substrate hga Homogentisate hppd->hga Product pq Plastoquinone hppd->pq bleaching Bleaching & Plant Death hga->pq pds Phytoene Desaturase pq->pds Cofactor carotenoids Carotenoids pq->carotenoids phytoene Phytoene phytoene->pds Substrate pds->carotenoids Product chlorophyll Chlorophyll Protection carotenoids->chlorophyll carotenoids->bleaching This compound This compound This compound->hppd Inhibition

Caption: Signaling pathway of this compound's herbicidal action.

References

Application Notes and Protocols for 14C-Labeled Mesotrione in Plant Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 14C-labeled mesotrione in plant metabolism studies. The information is designed to guide researchers in accurately assessing the uptake, translocation, and metabolic fate of this herbicide in various plant species.

This compound is a selective pre- and post-emergence herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] Understanding its metabolic pathways within plants is crucial for developing new herbicide tolerance traits in crops and managing herbicide resistance in weeds.[3][4] Radiolabeling with Carbon-14 (14C) offers a highly sensitive method for tracing the molecule and its metabolites within the plant system.[5][6][7]

Core Concepts in this compound Metabolism

Plant metabolism of herbicides like this compound typically occurs in three phases:

  • Phase I: Transformation: The initial modification of the parent herbicide, often through oxidation, reduction, or hydrolysis. In the case of this compound, this is primarily hydroxylation mediated by cytochrome P450 monooxygenases (P450s).[3][8][9]

  • Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules such as sugars or amino acids, increasing its water solubility.

  • Phase III: Compartmentation: The conjugated metabolites are transported and sequestered into vacuoles or other cellular compartments, or incorporated into cell wall components.[3]

Experimental Protocols

The following protocols are synthesized from various published studies and provide a general framework for conducting plant metabolism studies with 14C-labeled this compound.

Plant Growth and Treatment

Objective: To apply a precise dose of 14C-labeled this compound to plants under controlled conditions.

Materials:

  • Test plant species (e.g., maize, Palmer amaranth, wild radish)

  • Growth chambers or greenhouse with controlled temperature, humidity, and light cycles

  • 14C-labeled this compound (specify ring or chain label position)

  • Non-labeled (cold) this compound

  • Adjuvants (e.g., crop oil concentrate, ammonium sulfate) as required

  • Microsyringe

Procedure:

  • Grow plants to a specified growth stage (e.g., 4-6 leaf stage).

  • Prepare a treatment solution containing a known concentration of 14C-mesotrione mixed with non-labeled this compound and any necessary adjuvants to mimic field application. The final specific activity should be sufficient for detection.

  • Using a microsyringe, apply a precise volume (e.g., 10-20 µL) of the treatment solution as discrete droplets to the adaxial surface of a specific leaf (e.g., the third or fourth true leaf).[10]

  • Leave the plants under controlled environmental conditions for the duration of the experiment (e.g., 24, 48, 72, 96 hours after treatment).[11][12]

Sample Harvesting and Processing

Objective: To collect plant tissues at various time points and separate them for analysis.

Materials:

  • Harvesting tools (scalpels, scissors)

  • Methanol or ethanol solution for leaf washing

  • Liquid nitrogen

  • -80°C freezer for storage

  • Biological oxidizer

  • Liquid scintillation counter (LSC)

  • Scintillation cocktail

Procedure:

  • At predetermined time points, harvest the entire plant.

  • Leaf Wash: Carefully excise the treated leaf and wash it with a known volume of methanol or a similar solvent to recover any unabsorbed 14C-mesotrione from the leaf surface.[12]

  • Quantification of Unabsorbed Herbicide: An aliquot of the leaf wash solution is mixed with a scintillation cocktail, and the radioactivity is quantified using an LSC.

  • Plant Sectioning: Divide the remaining plant material into different parts: treated leaf (after washing), shoots above the treated leaf, shoots below the treated leaf, and roots.[10][11]

  • Sample Preparation: Record the fresh weight of each plant part. The samples can then be either immediately processed or flash-frozen in liquid nitrogen and stored at -80°C for later analysis.[13] For quantification of total radioactivity in each part, the dried plant material is combusted in a biological oxidizer, and the evolved 14CO2 is trapped and quantified by LSC.[12]

Extraction of this compound and its Metabolites

Objective: To extract the parent compound and its metabolites from the plant tissues.

Materials:

  • Homogenizer or mortar and pestle

  • Extraction solvent (e.g., 80-90% acetone or methanol in water)

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Homogenize the frozen or fresh plant tissue in the extraction solvent.

  • Centrifuge the homogenate to pellet the solid plant debris.

  • Collect the supernatant containing the extracted 14C-compounds.

  • Repeat the extraction process on the pellet to ensure complete recovery.

  • Combine the supernatants and concentrate the extract under reduced pressure or a stream of nitrogen.

Analysis of Metabolites

Objective: To separate, identify, and quantify this compound and its metabolites.

Materials:

  • Thin-Layer Chromatography (TLC) plates (e.g., silica gel) and developing solvents

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Reference standards for this compound and known metabolites (e.g., 4-OH-mesotrione, 5-OH-mesotrione, AMBA, MNBA)[14][15]

  • Liquid Scintillation Counter

Procedure:

  • Thin-Layer Chromatography (TLC):

    • Spot the concentrated extract onto a TLC plate alongside reference standards.

    • Develop the plate in an appropriate solvent system.

    • Visualize the radioactive spots using a bio-imaging analyzer or by scraping the bands and quantifying with LSC.[14]

  • High-Performance Liquid Chromatography (HPLC):

    • Inject the extract into an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity flow detector.[16]

    • Elute the compounds using a gradient of solvents (e.g., water and acetonitrile with a pH modifier like formic acid).

    • Identify and quantify the parent this compound and its metabolites by comparing their retention times with those of the reference standards.[16]

Data Presentation

The quantitative data from 14C-mesotrione metabolism studies are typically presented as the percentage of the total applied radioactivity.

Table 1: Absorption and Translocation of 14C-Mesotrione in Various Plant Species

Plant SpeciesTime (HAT*)Absorption (% of Applied)Translocation to Shoots (% of Absorbed)Translocation to Roots (% of Absorbed)Reference
Chewings fescue2414.2--[12]
Chewings fescue9619.3--[12]
Hard fescue243.1--[12]
Hard fescue963.5--[12]
Strong creeping red fescue246.1--[12]
Strong creeping red fescue966.9--[12]
Ipomoea hederifolia4842.88.6 (total)-[17]
Euphorbia heterophylla (with adjuvant)4846.715.4 (total)-[18]

*HAT: Hours After Treatment

Table 2: Metabolism of 14C-Mesotrione in Different Plant Species

Plant SpeciesTime (HAT*)Parent this compound (% of Absorbed)4-OH-Mesotrione (% of Absorbed)5-OH-Mesotrione (% of Absorbed)Other Metabolites (% of Absorbed)Reference
Maize (Leaves)24~40~35~15~10[14]
Annual bluegrass144~35--~65[19]
Kentucky bluegrass144~32--~68[19]

*HAT: Hours After Treatment. Note: Data for maize are estimated from graphical representations.

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of this compound in plants.

experimental_workflow plant_growth 1. Plant Growth treatment 2. 14C-Mesotrione Application plant_growth->treatment harvesting 3. Plant Harvesting treatment->harvesting leaf_wash 4. Leaf Wash (Unabsorbed) harvesting->leaf_wash sectioning 5. Plant Sectioning harvesting->sectioning extraction 6. Extraction of Metabolites sectioning->extraction analysis 7. TLC/HPLC Analysis extraction->analysis quantification 8. Quantification (LSC) analysis->quantification

Caption: Experimental workflow for 14C-mesotrione plant metabolism studies.

metabolic_pathway cluster_phase1 Phase I: Transformation cluster_phase2 Phase II: Conjugation This compound This compound hydroxylation Hydroxylation (Cytochrome P450s) This compound->hydroxylation oh_mesotrione_4 4-OH-Mesotrione hydroxylation->oh_mesotrione_4 oh_mesotrione_5 5-OH-Mesotrione hydroxylation->oh_mesotrione_5 conjugation Conjugation (e.g., Glycosylation) oh_mesotrione_4->conjugation oh_mesotrione_5->conjugation conjugates Polar Conjugates conjugation->conjugates

Caption: Proposed metabolic pathway of this compound in plants.

References

Application Notes and Protocols for Field Trial Assessment of Mesotrione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mesotrione is a selective, systemic herbicide used for the control of a wide range of broadleaf weeds and some annual grass weeds in various crops, most notably maize.[1][2] It belongs to the triketone class of herbicides and functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][3][4] This inhibition disrupts the biosynthesis of carotenoids, which protect chlorophyll from photo-destruction.[5] The resulting degradation of chlorophyll leads to characteristic bleaching or whitening of susceptible plant tissues, followed by necrosis and death.[3][6]

These application notes provide a comprehensive methodology for conducting field trials to evaluate the performance of this compound, including its efficacy on target weeds and its safety for the intended crop.

Signaling Pathway: this compound's Mode of Action

This compound's herbicidal activity is initiated by the inhibition of the HPPD enzyme, a critical component in the tyrosine catabolism pathway.[7][5] This action blocks the formation of plastoquinone and tocopherols.[1][6] Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[5][8] The depletion of carotenoids leaves chlorophyll vulnerable to photo-oxidation by sunlight, resulting in the characteristic bleaching symptoms and eventual plant death.[7][6]

Mesotrione_Mode_of_Action cluster_pathway Biochemical Pathway in Plant cluster_inhibition Mechanism of Inhibition Tyrosine Tyrosine HPPD 4-HPPD Enzyme Tyrosine->HPPD Catalyzes HGA Homogentisic Acid HPPD->HGA Produces Plastoquinone Plastoquinone HGA->Plastoquinone Precursor to Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Essential Cofactor for Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching Symptoms Chlorophyll->Bleaching Photo-oxidation (No Protection) Death Weed Death This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->HPPD Bleaching->Death

Caption: this compound's mode of action via HPPD enzyme inhibition.

Experimental Protocols

A successful field trial requires meticulous planning, execution, and data analysis. The following protocols outline the necessary steps for assessing this compound's performance.

The most common design for herbicide field trials is the Randomized Complete Block Design (RCBD) to minimize the effects of field variability.[2][9][10]

  • Treatments: Include a range of this compound application rates (e.g., recommended rate, half rate, double rate), tank-mix combinations with other herbicides, an untreated (weedy) check, and a hand-weeded (weed-free) check.[9]

  • Replications: Each treatment should be replicated at least 3-4 times to ensure statistical validity.[2][11]

  • Plot Size: Individual plots should be of a sufficient size to allow for accurate application and assessment, for example, 3 meters by 10-15 meters.[2]

  • Layout: Plots should be arranged in blocks, with each block containing all treatments randomized within it. Blocks should be positioned to account for known field gradients (e.g., slope, soil type).

  • Location: Choose a site with a uniform and representative population of the target weed species.[2]

  • Soil Analysis: Document soil characteristics such as texture, pH, and organic matter content, as these can influence herbicide activity.[2]

  • Field History: Record the previous crops and herbicide applications to avoid confounding results.

  • Seedbed Preparation: Prepare the field according to standard agricultural practices for the test crop.

  • Timing: this compound can be applied pre-emergence (before crop and weed emergence) or post-emergence (after crop and weed emergence).[2][3] The application timing should be clearly defined based on the trial objectives and the growth stage of the weeds and crop.[12][13]

  • Equipment: Use a precision sprayer, such as a CO2-powered backpack sprayer, to ensure accurate and uniform application.[2]

  • Calibration: Calibrate the sprayer before application to deliver the intended volume (e.g., 200 liters/ha) at a specified pressure (e.g., 210 kPa).[2]

  • Application Conditions: Record environmental conditions at the time of application, including temperature, humidity, wind speed, and cloud cover, as these can affect herbicide performance.[14]

Systematic data collection is crucial for a valid assessment. Assessments should be conducted at multiple intervals after application (e.g., 7, 14, 28, and 56 days after treatment).

  • Weed Efficacy:

    • Visual Weed Control: Rate the overall percentage of weed control on a scale of 0% (no effect) to 100% (complete weed death) for each species present.[2]

    • Weed Density: Count the number of individual weeds per species within a defined area (e.g., a 0.25 m² quadrat) at multiple locations within each plot.

    • Weed Biomass: At the end of the assessment period, collect all weed material from a defined area in each plot, dry it in an oven until a constant weight is achieved, and record the dry weight.[2] This provides a quantitative measure of weed suppression.

  • Crop Safety (Phytotoxicity):

    • Visual Injury Rating: Assess crop injury on a scale of 0 to 10 or 1 to 9, where 0 or 1 indicates no injury and 10 or 9 indicates crop death.[11][15] Note specific symptoms like bleaching, stunting, or stand reduction. Values of 2 or less are generally considered acceptable.[11]

    • Plant Height: Measure the height of a representative number of crop plants in each plot.

  • Crop Yield:

    • At crop maturity, harvest the designated central rows of each plot to avoid edge effects.

    • Measure and record the grain yield, adjusting for moisture content to a standard level.[2]

All collected data should be subjected to statistical analysis to determine if observed differences between treatments are significant.[16]

  • Analysis of Variance (ANOVA): Use ANOVA to analyze data for weed control, crop injury, and yield.[10][17]

  • Mean Separation: If the ANOVA shows significant treatment effects, use a mean separation test (e.g., Fisher's Protected LSD or Tukey's HSD) to compare individual treatment means.[18]

  • Software: Utilize statistical software (e.g., SAS, R, or agricultural research-specific software) for data analysis.[19]

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatments.

Table 1: Example of Experimental Treatments

Treatment No. Herbicide Active Ingredient (a.i.) Rate Application Timing
1 Untreated Control - -
2 Weed-Free Control Hand-Weeded As Needed
3 This compound 72 g a.i./ha Post-emergence
4 This compound 96 g a.i./ha Post-emergence
5 This compound + Atrazine 96 g + 500 g a.i./ha Post-emergence

| 6 | this compound | 144 g a.i./ha | Pre-emergence |

Table 2: Example of Weed Control Efficacy Data (28 Days After Treatment)

Treatment No. Visual Control (%) - Amaranthus retroflexus Visual Control (%) - Chenopodium album Weed Biomass Reduction (%)
1 0 0 0
2 100 100 100
3 92 95 91
4 98 99 97
5 99 99 99

| 6 | 95 | 96 | 94 |

Table 3: Example of Crop Phytotoxicity Ratings (14 Days After Treatment)

Treatment No. Visual Injury Rating (0-10 Scale) Symptom
1 0 None
2 0 None
3 1.2 Minor, transient bleaching
4 1.5 Minor, transient bleaching
5 1.0 None

| 6 | 0.5 | None |

Table 4: Example of Final Crop Yield

Treatment No. Maize Grain Yield (t/ha @ 15.5% moisture)
1 4.5
2 11.2
3 10.1
4 10.8
5 11.0

| 6 | 10.5 |

Experimental Workflow Visualization

The entire field trial process can be visualized as a systematic workflow from initial planning to final reporting.

Field_Trial_Workflow Plan 1. Trial Planning - Define Objectives - Select Treatments Design 2. Experimental Design - RCBD - Plot Layout Plan->Design Site 3. Site Selection & Preparation Design->Site Apply 4. Herbicide Application - Calibrate Sprayer - Pre/Post Emergence Site->Apply Collect 5. Data Collection - Weed Efficacy - Crop Safety - Yield Apply->Collect Analyze 6. Statistical Analysis - ANOVA - Mean Separation Collect->Analyze Report 7. Interpretation & Reporting Analyze->Report

Caption: A logical workflow for conducting a this compound field trial.

References

Application Notes and Protocols for Greenhouse Bioassays of Mesotrione Phytotoxicity on Non-Target Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting greenhouse bioassays to evaluate the phytotoxicity of mesotrione on non-target plant species. This compound is a selective, systemic herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for carotenoid biosynthesis in plants.[1][2] Inhibition of this pathway leads to the bleaching of new plant tissue, followed by necrosis and eventual plant death.[2][3] While effective for weed control in crops like maize, its residual activity in soil can pose a risk to sensitive rotational crops.[2][3] Greenhouse bioassays are a sensitive and straightforward method to determine the potential for this compound-induced injury to non-target plant species.[3][4]

Data Presentation: this compound Phytotoxicity on Non-Target Species

The following tables summarize quantitative data from various studies on the sensitivity of non-target plant species to this compound, typically expressed as the effective concentration (EC50) or inhibition (I50) values, which represent the herbicide concentration causing a 50% reduction in a specific growth parameter.

Table 1: this compound EC50 Values for Shoot Fresh Weight in Various Leafy Vegetables

Plant SpeciesEC50 (µg a.i./kg soil) ± SE
Spinach13.2 ± 2.4
Chard23.9 ± 3.5
Lettuce34.3 ± 7.7
Endive990.3 ± 3921.5

Source: Data adapted from a study on the sensitivity of leafy vegetables to simulated this compound residues.[2]

Table 2: this compound I50 Values for Dry Plant Weight in Various Rotational Crops

Plant SpeciesI50 (g a.i./ha) ± SE
Sugar beet8.6 ± 1.8
Lettuce14.9 ± 2.0
Green bean29.8 ± 11.0
Cucumber41.6 ± 7.3
Pea52.9 ± 6.4
Soybean67.9 ± 30.3

Source: Data from a greenhouse bioassay to determine rotational crop response to this compound residues.[4]

Table 3: this compound ED50 Values for Carotenoid Inhibition in Common Bean at Different Soil pH Levels

Soil pHED50 (g a.i./ha) ± SE
7.55.25 ± 0.61
6.59.57 ± 0.74
5.513.07 ± 0.91
4.514.98 ± 0.94

Source: Data indicating the influence of soil pH on this compound phytotoxicity.[4]

Experimental Protocols

This section outlines a detailed protocol for conducting a greenhouse bioassay to assess this compound phytotoxicity. This protocol is a synthesis of methodologies reported in the scientific literature.[2][4][5]

Protocol 1: Greenhouse Bioassay for this compound Phytotoxicity in Soil

1. Objective: To determine the dose-response relationship of non-target plant species to this compound concentrations in a controlled greenhouse environment.

2. Materials:

  • Test plant species seeds (e.g., sugar beet, lettuce, spinach)[2][3]

  • This compound analytical standard or commercial formulation

  • Greenhouse pots (e.g., 8 cm diameter)[5]

  • Bioassay soil: A loam or sandy loam soil with known properties (pH, organic matter content, texture). The soil should be collected from a field with no prior herbicide application.[2]

  • Sieve (5-mm)[5]

  • Balance, sprayer, and other standard laboratory equipment

  • Greenhouse with controlled temperature, light, and humidity

3. Experimental Procedure:

3.1. Soil Preparation:

  • Collect soil from a depth of 0-20 cm.[5]

  • Air-dry the soil for 72 hours and pass it through a 5-mm sieve to ensure homogeneity.[5]

  • Determine the soil's physical and chemical properties, as these can influence this compound's bioavailability.[2]

3.2. This compound Application:

  • Prepare a stock solution of this compound.

  • Establish a range of this compound concentrations to be tested. This should include a zero-mesotrione control and a series of concentrations that bracket the expected phytotoxic levels. For example, concentrations could range from 1.875 to 240 µg a.i./kg of soil.[2]

  • Thoroughly mix the appropriate amount of this compound solution with the soil for each treatment level to ensure uniform distribution.

3.3. Planting and Growth Conditions:

  • Fill the pots with the treated soil.

  • Plant a predetermined number of seeds of the test species in each pot.

  • Place the pots in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Water the plants as needed to maintain soil moisture at field capacity.[5]

3.4. Data Collection and Assessment:

  • Assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after sowing).[5]

  • Visual Injury Assessment: Rate visible symptoms of phytotoxicity, such as bleaching, chlorosis, necrosis, and stunting, on a scale of 0% (no injury) to 100% (plant death).[5][6] Symptoms typically appear 3 to 5 days after exposure.[3]

  • Morphological Parameters: At the end of the experiment (e.g., 21 days), harvest the above-ground plant biomass. Measure shoot fresh weight and/or dry weight (after drying at a specified temperature, e.g., 70°C, until a constant weight is achieved).[2][7]

  • Physiological Parameters: For a more in-depth analysis, pigment content (chlorophyll a, chlorophyll b, and carotenoids) can be measured spectrophotometrically.[2]

4. Data Analysis:

  • Analyze the collected data using a non-linear regression model, such as a log-logistic model, to describe the relationship between this compound concentration and the measured plant response (e.g., shoot fresh weight, pigment content).[4]

  • From the dose-response curves, calculate the EC50 or I50 values to quantify the sensitivity of the test species to this compound.[2]

Visualizations

This compound's Mode of Action Signaling Pathway

Mesotrione_Mode_of_Action cluster_pathway Biochemical Pathway cluster_inhibition Inhibitory Action cluster_effect Phytotoxic Effect Tyrosine Tyrosine HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Tyrosine->HPPD HGA Homogentisate HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching of new tissue This compound This compound This compound->Inhibition Inhibition->HPPD Necrosis Necrosis Bleaching->Necrosis Death Plant Death Necrosis->Death

Caption: this compound inhibits the HPPD enzyme, disrupting carotenoid biosynthesis and leading to plant death.

Experimental Workflow for Greenhouse Bioassay

Greenhouse_Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assess Assessment Phase cluster_analysis Analysis Phase Soil_Prep 1. Soil Preparation (Drying, Sieving) Herbicide_App 2. This compound Application (Dose Preparation & Mixing) Soil_Prep->Herbicide_App Planting 3. Planting of Non-Target Species Herbicide_App->Planting Growth 4. Greenhouse Growth (Controlled Conditions) Planting->Growth Visual_Assess 5. Visual Injury Assessment Growth->Visual_Assess Data_Collection 6. Data Collection (Biomass, Pigments) Visual_Assess->Data_Collection Dose_Response 7. Dose-Response Analysis Data_Collection->Dose_Response EC50_Calc 8. EC50/I50 Calculation Dose_Response->EC50_Calc

Caption: Workflow for conducting a greenhouse bioassay to assess this compound phytotoxicity.

References

Application Notes and Protocols for Determining Mesotrione's Half-Life in Different Soil Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and application notes for determining the half-life of the herbicide mesotrione in various soil types. Understanding the persistence of this compound in the environment is critical for assessing its potential ecological impact and ensuring its safe and effective use in agriculture.

Introduction

This compound is a selective herbicide widely used for the control of broadleaf weeds in corn and other crops. Its environmental fate, particularly its persistence in soil, is influenced by a combination of soil physicochemical properties and environmental conditions. The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is a key parameter used to assess this persistence. This document outlines the laboratory and analytical procedures to determine this compound's half-life in soil.

Factors Influencing this compound Degradation in Soil

The degradation of this compound in soil is a complex process influenced by several key factors:

  • Soil pH: this compound degradation is highly dependent on soil pH. The half-life of this compound generally decreases as the soil pH increases.[1][2]

  • Organic Matter Content: Higher organic matter content in soil can influence this compound's bioavailability and degradation rate.[1][2]

  • Microbial Activity: Soil microorganisms play a significant role in the breakdown of this compound.[1][3][4] Sterilized soils show a significantly slower degradation rate compared to non-sterilized soils.[1][3]

  • Temperature and Moisture: Like most biological and chemical processes, temperature and soil moisture levels affect the rate of this compound degradation.[2]

  • Photolysis: Sunlight can contribute to the degradation of this compound, particularly at the soil surface.[1][3][5]

Data Presentation: this compound Half-Life in Various Soils

The following tables summarize the half-life of this compound in different soil types under various experimental conditions as reported in the literature.

Table 1: Half-Life of this compound in Different Soil Types

Soil TypepHOrganic Matter (%)Half-Life (days)Reference
Paddy Soil6.82.57.90 (solarization)[1]
Sandy Loess7.51.215.89 (solarization)[1]
Silt Clay Loam8.20.825.29 (solarization)[1]
Silt-Loam SoilsNot specifiedNot specified8 to 32[2]
Various European & US Soils4.4 - 7.50.6 - 3.354.5 to 32

Table 2: Effect of Sterilization on this compound Half-Life

Soil TypeConditionHalf-Life (days)Fold IncreaseReference
Paddy SoilNon-sterilized9.3-[1]
Sterilized35.13.78[1]
Sandy LoessNon-sterilized18.5-[1]
Sterilized70.13.79[1]
Silt Clay LoamNon-sterilized27.8-[1]
Sterilized145.75.24[1]

Experimental Protocols

This section provides a detailed methodology for a laboratory soil incubation study to determine the half-life of this compound.

Protocol 1: Laboratory Soil Incubation Study

1. Soil Collection and Preparation:

  • Collect soil samples from the desired field locations from a depth of 0-15 cm.

  • Air-dry the soil samples at room temperature and sieve them through a 2-mm mesh to remove large debris and ensure homogeneity.

  • Characterize the physicochemical properties of the soil, including pH, organic matter content, texture (sand, silt, clay content), and cation exchange capacity (CEC).

2. Experimental Setup:

  • Weigh 100 g of the prepared soil into individual glass containers (e.g., beakers or flasks).

  • Fortify the soil samples with a standard solution of this compound in a suitable solvent (e.g., acetone or methanol) to achieve the desired initial concentration. Ensure the solvent is allowed to evaporate completely.

  • Adjust the soil moisture content to a specific level, typically 40-60% of the water-holding capacity, using deionized water.

  • For studies investigating the role of microbial activity, prepare a parallel set of sterilized soil samples. Sterilization can be achieved by autoclaving the soil at 121°C for 1 hour on three consecutive days.[1]

  • Incubate the containers in the dark in a controlled environment chamber at a constant temperature (e.g., 25°C).

  • The containers should be covered with a perforated material (e.g., Parafilm) to allow for gas exchange while minimizing moisture loss.

3. Sampling and Extraction:

  • Collect soil samples from replicate containers at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28, and 42 days).

  • At each sampling point, thoroughly mix the soil in the container before taking a subsample (e.g., 10 g).

  • Extract this compound from the soil subsamples. A common extraction procedure involves shaking the soil with a mixture of an organic solvent and an aqueous solution. For example, a sequential extraction with 0.05M NH4OH, a 50:50 (v:v) mixture of 0.05M NH4OH and acetone, and finally acetone can be used.[6]

  • After shaking, centrifuge the samples to separate the soil particles from the extract.[6]

  • Collect the supernatant for analysis.

4. Analytical Quantification:

  • Analyze the concentration of this compound in the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[6][7] This method provides high sensitivity and selectivity for the quantification of this compound and its metabolites.

  • Prepare a calibration curve using standard solutions of this compound to quantify the concentration in the soil extracts.

5. Data Analysis:

  • Plot the concentration of this compound remaining in the soil versus time.

  • Determine the degradation kinetics of this compound. A pseudo-first-order kinetics model is often used to describe the degradation.[1]

  • The half-life (DT50) can be calculated from the degradation rate constant (k) using the following equation: DT50 = ln(2) / k.

Visualizations

Diagram 1: Experimental Workflow for Determining this compound Half-Life

experimental_workflow cluster_prep 1. Soil Preparation cluster_exp 2. Experimental Setup cluster_sampling 3. Sampling & Extraction cluster_analysis 4. Analysis & Calculation soil_collection Soil Collection (0-15 cm) air_dry Air-drying & Sieving (2 mm) soil_collection->air_dry characterization Physicochemical Characterization air_dry->characterization weigh_soil Weigh 100g Soil characterization->weigh_soil fortification Fortification with this compound weigh_soil->fortification moisture_adj Moisture Adjustment fortification->moisture_adj incubation Incubation (Dark, 25°C) moisture_adj->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction centrifugation Centrifugation extraction->centrifugation hplc_ms HPLC-MS/MS Analysis centrifugation->hplc_ms kinetics Degradation Kinetics Modeling hplc_ms->kinetics half_life Half-life (DT50) Calculation kinetics->half_life

Caption: Workflow for laboratory determination of this compound's half-life in soil.

Diagram 2: Factors Influencing this compound Degradation in Soil

influencing_factors cluster_factors Influencing Factors cluster_soil_props cluster_env_conds This compound This compound in Soil degradation This compound Degradation This compound->degradation Leads to soil_props Soil Properties ph pH organic_matter Organic Matter microbes Microbial Activity env_conds Environmental Conditions temperature Temperature moisture Moisture sunlight Sunlight (Photolysis) ph->degradation organic_matter->degradation microbes->degradation temperature->degradation moisture->degradation sunlight->degradation

Caption: Key factors influencing the degradation rate of this compound in soil.

References

Application Notes and Protocols: Investigating Herbicide Resistance Mechanisms with Mesotrione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mesotrione is a selective herbicide widely used for controlling broadleaf and some grass weeds, primarily in maize cultivation[1]. Its mode of action involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme[1]. This enzyme is critical in the plant's biochemical pathway for synthesizing plastoquinone and tocopherols. Plastoquinone is an essential cofactor in carotenoid biosynthesis, and its depletion leads to the characteristic bleaching of leaves as chlorophyll is degraded, ultimately causing plant death[1]. The emergence of weed populations resistant to this compound poses a significant challenge to sustainable agriculture. Understanding the molecular and physiological bases of this resistance is crucial for developing effective weed management strategies and designing new herbicides.

These application notes provide a comprehensive overview of the common mechanisms of resistance to this compound and detailed protocols for their investigation.

Mechanisms of Resistance to this compound

Herbicide resistance in weeds is generally categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR)[2]. Both have been implicated in resistance to HPPD-inhibiting herbicides like this compound.

Target-Site Resistance (TSR)

TSR involves modifications at the herbicide's site of action, which reduce the binding affinity of the herbicide. For this compound, this involves the HPPD enzyme.

  • Mutations in the HPPD Gene: Alterations in the DNA sequence of the HPPD gene can lead to amino acid substitutions in the HPPD enzyme. While this is a common mechanism for other herbicides, studies on this compound-resistant Amaranthus species have often not detected specific resistance-conferring mutations[3][4][5]. However, recent research using base-editing has identified potential mutations (e.g., N338D, P336L) that can confer tolerance to HPPD inhibitors[6].

  • HPPD Gene Amplification: An increased number of copies of the HPPD gene can lead to the overproduction of the HPPD enzyme. This higher enzyme concentration can effectively dilute the herbicide, requiring a higher dose to achieve control. HPPD gene amplification has been investigated but not consistently found as the primary resistance mechanism in some resistant weed populations[3][4][7].

  • HPPD Gene Overexpression: Resistant plants may exhibit increased transcription of the HPPD gene, leading to higher levels of HPPD mRNA and, consequently, more enzyme. This mechanism has been identified in this compound-resistant Palmer amaranth, where resistant populations showed a 4- to 12-fold increase in HPPD gene expression compared to susceptible ones[4].

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.

  • Enhanced Metabolism: This is the most commonly reported mechanism for this compound resistance in weeds like Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri (Palmer amaranth)[3][8][9]. The herbicide is detoxified through a three-phase process:

    • Phase I (Transformation): The herbicide molecule is altered, often by oxidation, reduction, or hydrolysis. For this compound, this frequently involves ring hydroxylation catalyzed by cytochrome P450 monooxygenases (P450s)[2][3][8]. The resulting 4-hydroxy-mesotrione is less phytotoxic[2].

    • Phase II (Conjugation): The modified herbicide is conjugated with endogenous molecules like glucose or glutathione, further reducing its toxicity and increasing its solubility.

    • Phase III (Compartmentation): The conjugated herbicide is sequestered in the vacuole or cell wall, effectively removing it from metabolic pathways[8].

  • Altered Uptake and Translocation: Reduced absorption of the herbicide through the leaf cuticle or impaired movement (translocation) within the plant can also contribute to resistance. However, studies on this compound-resistant Amaranthus populations have generally found no significant differences in uptake compared to susceptible populations[3][7][10]. Instead, lower levels of parent this compound are often translocated from the treated leaf in resistant plants, which is likely a consequence of rapid metabolism in the leaf tissue[3][5][10].

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating this compound resistance.

Table 1: Whole-Plant Dose-Response to this compound (GR50 is the herbicide dose required to cause a 50% reduction in plant growth)

Weed SpeciesPopulation/BiotypeGR50 (g ai ha-1)Resistance Index (RI)Citation(s)
Amaranthus tuberculatusNEB (Resistant)162.145.5[3]
SEN (Susceptible)3.6-[3]
Amaranthus palmeriKSR (Resistant)10-18 times higher than susceptible10 - 18[4]
Setaria viridisHT (High Tolerance)463.21.7[11]
MT (Moderate Tolerance)271.9-[11]

Table 2: Molecular Basis of Resistance

Weed SpeciesPopulationHPPD Gene MutationHPPD Gene Copy NumberHPPD Gene ExpressionCitation(s)
Amaranthus tuberculatusNEB (Resistant)Not detectedNo duplicationNo significant difference[3][5]
Amaranthus palmeriKSR/NER (Resistant)Not detectedNo amplification4- to 12-fold increase[4]
Setaria viridisHT (High Tolerance)Not detectedNo significant differenceNo significant difference[11]

Table 3: this compound Metabolism

Weed SpeciesPopulationKey FindingCitation(s)
Amaranthus tuberculatusNEB (Resistant)Higher levels of metabolism via 4-hydroxylation of the dione ring.[3][10]
Amaranthus palmeriKSR/NER (Resistant)>90% of this compound detoxified within 24 hours, significantly faster than susceptible plants.[4]
Amaranthus tuberculatusMCR (Resistant)Time for 50% of absorbed this compound to degrade (DT50) was significantly shorter than in susceptible populations.[2]

Experimental Protocols

Here are detailed protocols for key experiments used to elucidate the mechanisms of this compound resistance.

Protocol 1: Whole-Plant Dose-Response Assay

Objective: To quantify the level of resistance to this compound in a weed population.

Materials:

  • Seeds from suspected resistant (R) and known susceptible (S) weed populations.

  • Pots (e.g., 9x9x9 cm) with potting mix.

  • Growth chamber or greenhouse with controlled conditions.

  • Commercial formulation of this compound (e.g., Callisto®).

  • Adjuvants (e.g., crop oil concentrate (COC), ammonium sulfate (AMS)).

  • Research-grade cabinet sprayer.

Methodology:

  • Plant Growth: Grow seedlings of R and S populations in pots to the 4-6 true leaf stage (approx. 9-11 cm in height).[8]

  • Herbicide Application: Prepare a range of this compound doses that bracket the expected GR50 values for both R and S populations (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X of the recommended field rate of 105 g ai ha-1). Include recommended adjuvants (e.g., 1% v/v COC and 2.5% v/v AMS).[8]

  • Treat plants using a cabinet sprayer calibrated to deliver a specific volume (e.g., 187-200 L ha-1).[5][8] Leave a set of plants from each population untreated as a control.

  • Data Collection: Return plants to the greenhouse and arrange them in a completely randomized design. At 14-21 days after treatment (DAT), assess plant injury visually on a scale of 0% (no injury) to 100% (plant death).[8]

  • Harvest the aboveground biomass, place in paper bags, and dry in an oven at 65°C until a constant weight is achieved. Record the dry weight.

  • Data Analysis: Convert dry weight data to a percentage of the untreated control for each population. Use a statistical software package to perform a non-linear regression analysis (e.g., a log-logistic dose-response model) to calculate the GR50 value for each population. The Resistance Index (RI) is calculated as GR50 (Resistant) / GR50 (Susceptible).

Protocol 2: Investigation of Target-Site Mechanisms

Objective: To determine if resistance is due to mutations, amplification, or overexpression of the HPPD gene.

A. HPPD Gene Sequencing

Materials:

  • Leaf tissue from R and S plants.

  • Liquid nitrogen.

  • DNA extraction kit (e.g., DNeasy Plant Mini Kit).

  • PCR thermal cycler.

  • Primers designed to amplify the full coding sequence of the HPPD gene.

  • Taq polymerase and dNTPs.

  • Gel electrophoresis equipment.

  • Sanger sequencing service.

Methodology:

  • DNA Extraction: Sample leaf tissue from individual R and S plants, flash-freeze in liquid nitrogen, and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the full coding sequence of the HPPD gene using PCR.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the resulting DNA sequences from R and S plants with a reference susceptible sequence using bioinformatics software (e.g., BLAST, ClustalW). Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

B. HPPD Gene Copy Number and Expression (qPCR)

Materials:

  • Leaf tissue from R and S plants.

  • DNA/RNA extraction kits.

  • cDNA synthesis kit.

  • qPCR instrument (e.g., StepOnePlus™).

  • SYBR Green Master Mix.

  • Primers for the HPPD gene and one or more reference genes (e.g., ALS, CPS, β-tubulin)[3][12].

Methodology:

  • Sample Collection: Collect leaf tissue from multiple biological replicates of R and S plants. For expression analysis, samples can be taken before and at various time points after this compound treatment (e.g., 48 hours).[3]

  • Nucleic Acid Extraction: Extract genomic DNA (for copy number) and total RNA (for expression) from the samples.

  • cDNA Synthesis: For expression analysis, reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primers for the HPPD gene and reference genes. Run reactions for both gDNA (copy number) and cDNA (expression).

  • Data Analysis:

    • Gene Copy Number: Use the ΔΔCt method to determine the relative copy number of the HPPD gene in R plants compared to S plants, normalized to the reference genes.[12]

    • Gene Expression: Use the ΔΔCt method to calculate the relative expression level of the HPPD gene in R plants versus S plants, normalized to the reference genes.[4]

Protocol 3: this compound Metabolism Assay

Objective: To compare the rate of this compound metabolism between R and S plants.

Materials:

  • Radiolabeled this compound (e.g., [14C]-mesotrione).

  • R and S plants at the 4-leaf stage.

  • Micropipette.

  • Methanol, acetone, and other solvents.

  • Biological oxidizer and liquid scintillation counter.

  • Thin-Layer Chromatography (TLC) plates and chamber or High-Performance Liquid Chromatography (HPLC) system.

Methodology:

  • Herbicide Application: Treat a single leaf of each R and S plant with a known amount of [14C]-mesotrione solution, typically applied as small droplets.[10][13]

  • Time Course: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).

  • Sample Processing:

    • At each time point, wash the treated leaf with an appropriate solvent (e.g., 10% methanol) to recover unabsorbed herbicide.

    • Separate the plant into the treated leaf, shoots above the treated leaf, and roots/shoots below.

    • Combust a portion of each plant section in a biological oxidizer to quantify the total 14C absorbed and translocated.

  • Metabolite Extraction: Homogenize the remaining plant tissue in a solvent like 80% acetone to extract parent this compound and its metabolites.

  • Analysis:

    • Concentrate the extract and spot it onto a TLC plate or inject it into an HPLC system.

    • Separate the parent [14C]-mesotrione from its [14C]-metabolites.

    • Quantify the amount of radioactivity in the parent and metabolite fractions using a radio-scanner or by collecting fractions for liquid scintillation counting.

  • Data Analysis: Calculate the percentage of parent this compound remaining at each time point for R and S plants. Determine the metabolism rate or the half-life (DT50) of this compound in each population.[2][13]

Protocol 4: Synergist Assay with P450 Inhibitors

Objective: To determine if enhanced metabolism via P450 enzymes is a key resistance mechanism.

Materials:

  • R and S plants.

  • This compound.

  • A P450 inhibitor, such as malathion or piperonyl butoxide (PBO).[11]

  • Spraying equipment as in Protocol 1.

Methodology:

  • Pre-treatment: Treat R and S plants with the P450 inhibitor (e.g., malathion at 1000 g ha-1) approximately 1-2 hours before the herbicide application.[2][11]

  • Herbicide Application: Apply a dose of this compound that is sublethal to the R population.

  • Control Groups: Include controls for each population treated with only this compound, only the synergist, and neither.

  • Data Collection: Assess plant injury and/or biomass reduction at 14-21 DAT as described in Protocol 1.

  • Data Analysis: If the P450 inhibitor significantly increases the efficacy of this compound on the R population (i.e., reverses the resistance), it provides strong evidence that P450-mediated metabolism is a primary resistance mechanism.[11]

Visualizations: Pathways and Workflows

Mesotrione_MoA cluster_pathway Biochemical Pathway HPP 4-Hydroxyphenylpyruvate (HPP) HPPD HPPD Enzyme HPP->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis PQ_Toco Plastoquinone & Tocopherols HGA->PQ_Toco Carotenoids Carotenoid Biosynthesis PQ_Toco->Carotenoids Bleaching Chlorophyll Degradation (Bleaching) & Plant Death Carotenoids->Bleaching Protection This compound This compound This compound->HPPD Inhibition

Caption: Mode of action of this compound via inhibition of the HPPD enzyme.

Resistance_Workflow start Suspected Resistant Weed Population dose_response Protocol 1: Whole-Plant Dose-Response Assay start->dose_response confirm_resistance Resistance Confirmed? (RI > 2.0) dose_response->confirm_resistance investigate_tsr Investigate Target-Site Resistance (TSR) (Protocol 2) confirm_resistance->investigate_tsr Yes end_susceptible Population is Susceptible confirm_resistance->end_susceptible No seq_hppd A) Sequence HPPD Gene investigate_tsr->seq_hppd qpcr_hppd B) qPCR for HPPD Copy Number & Expression investigate_tsr->qpcr_hppd tsr_found TSR Mechanism Identified? qpcr_hppd->tsr_found investigate_ntsr Investigate Non-Target-Site Resistance (NTSR) tsr_found->investigate_ntsr No end_tsr Conclusion: Resistance due to TSR tsr_found->end_tsr Yes metabolism_study Protocol 3: Metabolism Assay ([14C]-Mesotrione) investigate_ntsr->metabolism_study synergist_study Protocol 4: Synergist Assay (P450 Inhibitors) investigate_ntsr->synergist_study end_ntsr Conclusion: Resistance due to NTSR (e.g., Metabolism) metabolism_study->end_ntsr synergist_study->end_ntsr

Caption: Experimental workflow for investigating this compound resistance mechanisms.

Resistance_Mechanisms RM This compound Resistance Mechanisms TSR Target-Site Resistance (TSR) RM->TSR NTSR Non-Target-Site Resistance (NTSR) RM->NTSR TSR_Mutation HPPD Gene Mutation (Altered Amino Acid Sequence) TSR->TSR_Mutation TSR_Amp HPPD Gene Amplification (Increased Gene Copy Number) TSR->TSR_Amp TSR_Overexp HPPD Gene Overexpression (Increased mRNA/Protein) TSR->TSR_Overexp NTSR_Metabolism Enhanced Metabolism (Detoxification) NTSR->NTSR_Metabolism NTSR_Uptake Altered Uptake/ Translocation NTSR->NTSR_Uptake Phase1 Phase I: P450s (e.g., Hydroxylation) NTSR_Metabolism->Phase1 Phase2 Phase II: GSTs, UGTs (Conjugation) Phase1->Phase2 Phase3 Phase III: ABC Transporters (Sequestration) Phase2->Phase3

Caption: Overview of Target-Site vs. Non-Target-Site resistance to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Mesotrione Resistance in Amaranthus Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mesotrione resistance in Amaranthus species.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Amaranthus species?

A1: this compound resistance in Amaranthus species, such as Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus), is predominantly governed by non-target-site resistance (NTSR) mechanisms. The most commonly reported mechanism is enhanced metabolic detoxification of this compound, often mediated by cytochrome P450 monooxygenases.[1][2][3][4][5] This process involves the rapid breakdown of the herbicide into non-toxic forms within the plant.[3] Some studies have also identified increased expression of the target site enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), as a contributing factor.[3][6][7] Target-site mutations in the HPPD gene are not a common cause of resistance in these species.[1][4]

Q2: What is a typical resistance factor observed in this compound-resistant Amaranthus populations?

A2: The level of resistance can vary significantly among populations. Dose-response analyses have revealed that resistant Amaranthus palmeri populations can be 10 to 18 times more resistant to this compound than susceptible populations.[3] In Amaranthus tuberculatus, resistance factors of up to 45-fold have been reported for post-emergence applications.[1][4]

Q3: Can sub-lethal doses of this compound lead to the selection of resistant individuals?

A3: Yes, recurrent selection with sub-lethal doses of this compound has been shown to reduce the sensitivity of Amaranthus palmeri populations over several generations.[6][8] This suggests that repeated exposure to low herbicide rates can contribute to the evolution of resistance.

Q4: Is this compound resistance in Amaranthus a dominant or recessive trait?

A4: Studies on the inheritance of this compound resistance in Amaranthus tuberculatus suggest that it is a dominant and complex trait, likely controlled by multiple genes (polygenic).[5]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible dose-response assay results.

Possible Causes & Troubleshooting Steps:

  • Variable Plant Growth: Ensure uniform plant size and growth stage at the time of herbicide application. Amaranthus plants should ideally be at the 4- to 6-leaf stage for post-emergence assays.[6]

  • Improper Herbicide Application: Calibrate spray equipment carefully to ensure accurate and consistent dose delivery. Use appropriate adjuvants as recommended for this compound to ensure proper uptake.

  • Environmental Variability: Maintain consistent greenhouse or growth chamber conditions (temperature, humidity, light intensity) throughout the experiment, as environmental stress can influence plant response to herbicides.

  • Seed Source Heterogeneity: If working with field-collected populations, be aware of genetic variability. It may be necessary to use established resistant and susceptible biotypes for more consistent results.

Problem 2: Failure to detect significant differences in this compound metabolism between suspected resistant and susceptible populations.

Possible Causes & Troubleshooting Steps:

  • Inappropriate Time Points: The rate of this compound metabolism can be very rapid in resistant plants, with significant detoxification occurring within 24 hours after treatment.[3] Ensure your experimental design includes early time points (e.g., 2, 4, 8, 12, 24 hours) to capture these initial differences.

  • Sub-optimal Extraction or Analytical Methods: Verify the efficiency of your extraction protocol for this compound and its metabolites from plant tissue. Ensure your analytical method (e.g., HPLC, LC-MS) is sensitive and specific enough to detect and quantify the parent herbicide and its hydroxylated metabolites.[2][9]

  • Use of P450 Inhibitors: To confirm the role of cytochrome P450-mediated metabolism, conduct experiments where plants are pre-treated with P450 inhibitors (e.g., malathion, piperonyl butoxide) before this compound application.[10][11] A reversal of resistance in the presence of these inhibitors strongly suggests metabolic detoxification.

Problem 3: No significant difference in HPPD gene expression or copy number between resistant and susceptible plants.

Possible Causes & Troubleshooting Steps:

  • Primary Resistance Mechanism is Not Target-Site Based: Remember that enhanced metabolism is the predominant resistance mechanism.[1][4] The absence of changes in HPPD gene expression or copy number does not rule out resistance.

  • Timing of Tissue Sampling: If investigating inducible gene expression, ensure that tissue is harvested at appropriate time points after herbicide treatment. However, studies have shown that in some resistant populations, HPPD expression is constitutively higher and does not increase further after treatment.[1][3]

  • qPCR Assay Issues:

    • Reference Gene Selection: Ensure the use of validated reference genes for qPCR that are stably expressed across different treatments and populations.

    • Primer Efficiency: Verify the efficiency of your qPCR primers for both the target (HPPD) and reference genes.

    • DNA/RNA Quality: Use high-quality DNA and RNA for accurate quantification.

Data Presentation

Table 1: Comparative this compound Resistance Levels in Amaranthus Species

SpeciesPopulationApplicationResistance Factor (Fold-Increase)GR50 (g ai ha-1)Reference
A. palmeriKSRPost-emergence10 - 18-[3]
A. tuberculatusNEBPre-emergence2.4-[1][4]
A. tuberculatusNEBPost-emergence45-[1][4]
A. palmeriF0 GenerationPost-emergence-23.57[6][8]
A. palmeriF4 GenerationPost-emergence1.741.22[6][8]

GR50: The dose required to reduce plant growth by 50%.

Table 2: HPPD Gene Expression in this compound-Resistant and -Susceptible Amaranthus palmeri

PopulationPhenotypeRelative HPPD mRNA Level (Fold-Increase vs. Susceptible)Reference
KSRResistant12[3]
NERResistant8 - 12[3]
MSSSusceptible1[3]

Experimental Protocols

1. Whole-Plant Dose-Response Assay

  • Plant Material: Grow Amaranthus seedlings from seed in pots containing a commercial potting mix in a greenhouse or growth chamber. Thin seedlings to one plant per pot.

  • Growth Stage: Apply herbicide when plants reach the 4- to 6-leaf stage (approximately 10-12 cm in height).[3]

  • Herbicide Application: Prepare a range of this compound doses (e.g., 0, 0.125X, 0.25X, 0.5X, 1X, 2X, 4X, where 1X is the recommended field rate of 105 g ai ha-1).[3] Apply the herbicide using a calibrated cabinet sprayer. Include appropriate adjuvants, such as a non-ionic surfactant or crop oil concentrate.

  • Data Collection: At 14 to 21 days after treatment (DAT), visually assess plant injury and harvest the above-ground biomass. Dry the biomass at 60-70°C to a constant weight.

  • Data Analysis: Analyze the biomass data using a non-linear regression model (e.g., a three-parameter log-logistic model) to determine the GR50 value for each population.

2. This compound Metabolism Assay (Excised Leaf)

  • Plant Material: Use fully expanded leaves from well-watered plants at a similar growth stage as the dose-response assay.

  • Assay Buffer: Prepare a buffer solution (e.g., containing MES, CaCl2, and sucrose) and the desired concentration of radiolabeled ([14C]) or non-labeled this compound.

  • Incubation: Excise leaves and place the petioles in the assay buffer in small tubes under controlled light and temperature conditions.

  • Time Course: Harvest leaves at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after the start of incubation.

  • Extraction: Immediately freeze the harvested leaves in liquid nitrogen and store at -80°C. Homogenize the tissue and extract this compound and its metabolites using a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector (for [14C]-mesotrione) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the parent this compound and its metabolites (e.g., 4-OH-mesotrione).[2]

3. HPPD Gene Expression Analysis (qPCR)

  • Tissue Collection: Collect young leaf tissue from both untreated and this compound-treated plants at various time points. Immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf tissue using a commercial kit. Treat with DNase to remove any genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase kit.

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific to the Amaranthus HPPD gene and validated reference genes (e.g., β-tubulin, CPS).

  • Data Analysis: Calculate the relative expression of the HPPD gene using the ΔΔCt method, normalizing to the expression of the reference genes.

Mandatory Visualizations

Troubleshooting_Workflow start Suspected this compound Resistance in Amaranthus Experiment dose_response Conduct Whole-Plant Dose-Response Assay start->dose_response inconsistent_results Inconsistent or Non-reproducible Results? dose_response->inconsistent_results check_protocol Troubleshoot Assay Protocol: - Uniform Plant Growth - Calibrated Application - Stable Environment inconsistent_results->check_protocol Yes consistent_results Clear Dose-Response Curve (Resistant vs. Susceptible) inconsistent_results->consistent_results No check_protocol->dose_response investigate_mechanism Investigate Resistance Mechanism consistent_results->investigate_mechanism metabolism_assay Perform this compound Metabolism Assay investigate_mechanism->metabolism_assay target_site_analysis Analyze HPPD Gene (Expression/Copy Number) investigate_mechanism->target_site_analysis no_metabolic_diff No Difference in Metabolism Detected? metabolism_assay->no_metabolic_diff check_metabolism_protocol Troubleshoot Metabolism Assay: - Early Time Points - Extraction Efficiency - Use P450 Inhibitors no_metabolic_diff->check_metabolism_protocol Yes metabolic_diff Enhanced Metabolism in Resistant Plants no_metabolic_diff->metabolic_diff No check_metabolism_protocol->metabolism_assay conclusion Conclude Primary Resistance Mechanism(s) metabolic_diff->conclusion no_target_site_change No Change in HPPD Expression/Copy Number? target_site_analysis->no_target_site_change check_qpcr_protocol Troubleshoot qPCR: - Validated Reference Genes - Primer Efficiency - Sample Quality no_target_site_change->check_qpcr_protocol Yes target_site_change Increased HPPD Expression or Copy Number no_target_site_change->target_site_change No no_target_site_change->conclusion Metabolism is likely primary mechanism check_qpcr_protocol->target_site_analysis target_site_change->conclusion

Caption: Troubleshooting workflow for investigating this compound resistance.

Mesotrione_Metabolism_Pathway cluster_phase1 Phase I: Transformation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentation This compound This compound (Active Herbicide) P450 Cytochrome P450 Monooxygenases This compound->P450 Hydroxylated_this compound 4-OH-Mesotrione (Less Toxic) P450->Hydroxylated_this compound Hydroxylation Conjugation_Enzymes Conjugating Enzymes (e.g., GSTs, UGTs) Hydroxylated_this compound->Conjugation_Enzymes Mesotrione_Conjugate This compound-Conjugate (e.g., Glucose, Glutathione) Conjugation_Enzymes->Mesotrione_Conjugate Conjugation Vacuole Vacuole Sequestration or Cell Wall Binding Mesotrione_Conjugate->Vacuole

Caption: Metabolic detoxification pathway of this compound in resistant Amaranthus.

References

Challenges in mesotrione degradation analysis in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mesotrione analysis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address the challenges encountered during the analysis of this compound and its degradation products in complex matrices.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing low recovery of this compound from my soil or crop samples?

Low analyte recovery is a common issue, often stemming from sample preparation and the inherent properties of the matrix. Soil, in particular, is a complex matrix with various active sites that can strongly retain pesticides, making extraction difficult[1].

Potential Causes and Solutions:

  • Inefficient Extraction: The chosen solvent may not be optimal for disrupting the interactions between this compound and the matrix components.

    • Recommendation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and has shown good recovery rates for this compound in soil and maize[2][3]. Ensure you are using the appropriate salt concentrations (e.g., anhydrous MgSO₄ and NaCl) and solvent (acetonitrile) to facilitate partitioning[2]. For some soil types, a pre-wetting step with water before adding the extraction solvent can improve recovery by swelling the matrix and releasing trapped analytes[4].

  • Strong Analyte-Matrix Interactions: this compound's properties can be influenced by soil pH. In acidic conditions, it is less stable, while in alkaline soils, it exhibits higher stability[5]. Its leaching potential is also affected by soil pH and organic matter content[6].

    • Recommendation: Adjusting the pH of the extraction solvent can be beneficial. For soil samples, methods often involve using an acidic buffer during extraction[4]. For water samples, adjusting the pH to 3.0-4.0 before extraction has proven effective[7].

  • Degradation During Sample Processing: this compound can degrade during sample preparation, especially if exposed to light or certain pH conditions. Photodegradation is a primary decomposition pathway for triketones in soils and sediments[5].

    • Recommendation: Minimize exposure of samples to direct sunlight and process them promptly. Store samples at -20°C if immediate analysis is not possible[2].

G start Problem: Low Analyte Recovery check_extraction Is the extraction method validated for your matrix? start->check_extraction check_ph Is the sample/solvent pH optimized? check_extraction->check_ph Yes solution1 Action: Switch to a validated method like QuEChERS or SPE. Consult literature for your specific matrix. check_extraction->solution1 No check_cleanup Is the d-SPE cleanup step effective? check_ph->check_cleanup Yes solution2 Action: Adjust pH of extraction solvent. For water, pH 3-4 is common. For soil, consider acidic buffers. check_ph->solution2 No solution3 Action: Test different sorbents (e.g., C18, PSA, GCB). Optimize sorbent amount. check_cleanup->solution3 No re_evaluate Re-evaluate Recovery check_cleanup->re_evaluate Yes solution1->re_evaluate solution2->re_evaluate solution3->re_evaluate

Caption: Troubleshooting workflow for low this compound recovery.

Q2: My LC-MS/MS analysis is showing significant signal suppression or enhancement. What is causing this and how can I fix it?

This phenomenon is known as the "matrix effect," where co-extracted components from the sample interfere with the ionization of the target analyte in the mass spectrometer's source[8][9]. It is a major challenge in ESI-based LC-MS/MS analysis[8].

Potential Causes and Solutions:

  • Co-eluting Matrix Components: Compounds from the matrix (e.g., organic matter, salts) that elute at the same time as this compound can compete for ionization, leading to signal suppression, or in some cases, enhancement[8][10].

    • Recommendation 1: Improve Chromatographic Separation: Optimize your LC gradient to better separate this compound from interfering compounds. Using a longer column or a different stationary phase can also help.

    • Recommendation 2: Enhance Sample Cleanup: The dispersive solid-phase extraction (d-SPE) cleanup step in the QuEChERS protocol is critical. Use a combination of sorbents like C18 to remove nonpolar interferences and PSA (primary secondary amine) to remove organic acids and sugars. For highly pigmented samples, graphitized carbon black (GCB) can be used, but be aware it may also adsorb planar analytes like this compound.

    • Recommendation 3: Dilute the Sample: A simple "dilute-and-shoot" approach can mitigate matrix effects. Diluting the final extract (e.g., 1:4 with water) before injection can reduce the concentration of interfering components while keeping the analyte concentration within the instrument's detection range[4].

  • Inadequate Compensation: If matrix effects cannot be eliminated, they must be compensated for to ensure accurate quantification.

    • Recommendation: Use matrix-matched calibration standards.[2][10] These are prepared by spiking known concentrations of the analyte into a blank matrix extract that has undergone the entire sample preparation process. This ensures that the standards and samples experience the same matrix effects. Using an isotope-labeled internal standard (ILIS) for this compound is the most effective way to correct for both extraction efficiency and matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound I should be monitoring?

This compound degrades in the environment into two primary metabolites: 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonyl-benzoic acid (AMBA).[11][12][13] It is often necessary to monitor for both the parent compound and these metabolites, as regulatory guidelines may require data on the total toxic residue.[12][13][14][15] These degradation products can be more stable than the parent compound under certain environmental conditions[5].

G This compound This compound (Parent Herbicide) MNBA MNBA (4-methylsulfonyl-2-nitrobenzoic acid) This compound->MNBA  Oxidation AMBA AMBA (2-amino-4-methylsulfonyl-benzoic acid) This compound->AMBA  Biotransformation (e.g., by Bacillus sp.) MNBA->AMBA  Reduction

Caption: Primary degradation pathway of this compound.

Q2: Which sample preparation method is better for my matrix: QuEChERS or Solid-Phase Extraction (SPE)?

The choice depends on the matrix type and the desired throughput.

  • QuEChERS: This method is highly effective for solid and semi-solid matrices like soil, crops (maize), and sediments .[1][2][4] Its advantages include high throughput, low solvent consumption, and good recovery for a wide range of pesticides. It is the preferred method for multi-residue analysis in complex solid samples.

  • Solid-Phase Extraction (SPE): SPE is the gold standard for water samples .[7] It allows for the extraction and concentration of analytes from a large volume of water, enabling very low detection limits (ng/L level). C18 cartridges are commonly used for this compound extraction from water[7].

Data Presentation: Performance of Analytical Methods

The tables below summarize quantitative data from various studies to help you select and validate your analytical method.

Table 1: Comparison of Recovery Rates for this compound using Different Sample Preparation Methods

MatrixMethodSpiked LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
SoilModified QuEChERS0.1 - 2.0 mg/kg80 - 102< 15[2]
Maize GrainModified QuEChERS0.01 - 1.0 mg/kg72 - 104< 15[2]
SoilQuEChERSNot Specified89 - 101< 5[3]
Water (Surface & Wastewater)C18 SPE5 - 10 µg/L89.9 - 93.23.5 - 4.6[7]
SoilLiquid Extraction0.005 - 0.05 mg/kg794[12][13]
Water (Ground & Surface)Direct Injection0.1 - 1.0 µg/L807[12][13]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis

MatrixAnalytical MethodLODLOQReference
WaterHPLC-UV0.039 µg/L-[7]
Soil, MaizeLC-MS/MS0.57 - 2.7 µg/L0.01 - 0.1 mg/kg[2]
CropsLC-Fluorescence-0.01 mg/kg[12][13]
SoilLC-Fluorescence-0.005 mg/kg[12][13]
WaterLC-Fluorescence-0.10 µg/L[12][13]
Surface WaterLC-MS/MS-0.5 - 10 ng/L
SoilLC-MS/MS-2.0 µg/kg[14]
WaterLC-MS/MS-0.05 µg/L[15]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Soil

(Based on methodology described in[2][4])

  • Sample Weighing: Weigh 5 g of homogenized soil into a 50 mL centrifuge tube[2].

  • Hydration: Add 5 mL of deionized water to the tube, vortex for 1 minute, and let it stand for 10 minutes to hydrate the soil[4].

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid[4].

    • Add QuEChERS extraction salts (e.g., 2 g anhydrous MgSO₄ and 1 g anhydrous NaCl)[2].

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 3-5 minutes[2].

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE salts (e.g., 150 mg anhydrous MgSO₄ and 60 mg C18)[2].

    • Vortex for 1 minute.

    • Centrifuge at high speed for 2 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

(Based on methodology described in[7])

  • Sample Preparation:

    • Take 500 mL of the water sample and filter it to remove suspended particles.

    • Adjust the sample pH to 3.0-4.0 using phosphoric acid[7].

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to 3.0-4.0). Do not let the cartridge run dry.

  • Sample Loading:

    • Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge using 5-10 mL of an appropriate solvent, such as acetonitrile-water (1:1)[7].

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC or LC-MS/MS analysis.

References

Technical Support Center: Overcoming Mesotrione Phytotoxicity in Sensitive Rotational Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming mesotrione phytotoxicity in sensitive rotational crops during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause phytotoxicity?

A1: this compound is a selective herbicide used for controlling broadleaf weeds.[1][2] It functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in susceptible plants.[3][4] This enzyme is crucial for carotenoid biosynthesis. Without carotenoids, chlorophyll is degraded by sunlight, leading to characteristic bleaching symptoms (chlorosis), necrosis, and eventual plant death.[1][4]

Q2: Why are some rotational crops sensitive to this compound residues?

A2: The sensitivity of rotational crops to this compound residues depends on their ability to metabolize the herbicide.[5] Crops with less sensitive HPPD enzymes or the ability to rapidly detoxify this compound will be more tolerant.[5][6] Conversely, crops that cannot effectively metabolize the herbicide are susceptible to its phytotoxic effects, even at low concentrations in the soil.[1]

Q3: What are the common symptoms of this compound phytotoxicity in sensitive crops?

A3: The most common symptom of this compound phytotoxicity is the bleaching or whitening of plant tissues, particularly in new growth.[1] This is often accompanied by stunting, chlorosis (yellowing), and in severe cases, necrosis (tissue death) and plant death.[1] Symptoms typically appear three to five days after exposure.[1]

Q4: Which rotational crops are most sensitive to this compound carryover?

A4: Research has shown that sugar beets are highly sensitive to this compound residues.[7][8] Other sensitive crops include lettuce, green beans, peas, and cucumbers.[7][9] Soybeans have also shown sensitivity under certain conditions.[10]

Troubleshooting Guide

Issue 1: Unexpected phytotoxicity in a rotational crop.

  • Possible Cause: this compound carryover from the previous growing season. The persistence of this compound in the soil is influenced by several factors.

  • Troubleshooting Steps:

    • Review Herbicide Application Records: Confirm the application rate and timing of this compound in the previous crop.[11] Late-season applications increase the risk of carryover.[12]

    • Assess Soil Properties:

      • Soil pH: this compound degradation is slower in acidic soils (low pH).[13] Conversely, degradation is faster as soil pH rises.

      • Organic Matter: Higher organic matter content can increase the adsorption of this compound, potentially making it less available for degradation.[14]

    • Evaluate Environmental Conditions:

      • Moisture: Dry conditions significantly slow down the microbial degradation of this compound.[9][12]

      • Temperature: Cooler soil temperatures also inhibit microbial activity, leading to longer persistence.[13]

    • Conduct a Soil Bioassay: A simple and sensitive method to detect the presence of phytotoxic this compound residues is to conduct a greenhouse or field bioassay.[1][9] This involves planting a highly sensitive indicator crop (e.g., sugar beet or lettuce) in the soil and observing for symptoms of phytotoxicity.[8][9]

Issue 2: Planning a rotation with a potentially sensitive crop.

  • Preventative Measures:

    • Adhere to Rotational Intervals: Always follow the crop rotation intervals specified on the this compound product label.[15][16] These intervals are established to minimize the risk of carryover injury.

    • Consider Tillage: Tillage can help to dilute herbicide residues in the soil profile.[17]

    • Use of Activated Carbon: In cases of known high residue levels or accidental spills, activated charcoal can be applied to the soil to adsorb and inactivate this compound.[18][19]

Data Presentation

Table 1: Rotational Intervals for Various Crops After this compound Application

CropReplant/Rotational Interval
Asparagus, Corn (all types), Cranberry, Flax, Kentucky bluegrass (for seed), Pearl millet, Oats, Rhubarb, Ryegrass (perennial and annual, for seed), Sorghum (grain and sweet), Sugarcane, Tall fescue (for seed)Anytime
Small grain cereals (wheat, barley, rye)4 Months
Alfalfa, Blueberry, Canola, Cotton, Currant, Lingonberry, Okra, Peanuts, Peas, Potato, Rice, Snap beans, Soybeans, Sunflowers, Tobacco10 Months
Cucurbits, Dry beans, Red clover, Sugar beets18 Months
All other rotational crops18 Months

*Special conditions apply for peas and snap beans, including minimum rainfall, soil pH, application rate and timing, and no other HPPD inhibitor use. Refer to the product label for specific details.[15]

Table 2: Sensitivity of Various Crops to this compound Residues (Based on I50 Values)

The I50 value represents the dose of this compound required to cause a 50% reduction in plant response (e.g., growth). A lower I50 value indicates higher sensitivity.

CropI50 Value (g ai ha⁻¹) (mean ± SE)
Sugar beet8.6 ± 1.8
Lettuce14.9 ± 2.0
Green bean29.8 ± 11.0
Cucumber41.6 ± 7.3
Pea52.9 ± 6.4
Soybean67.9 ± 30.3

Data from whole-plant bioassays conducted in a greenhouse setting.[8]

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Detecting this compound Residues in Soil

  • Objective: To determine the presence and phytotoxic levels of this compound residues in soil using a sensitive indicator plant.

  • Materials:

    • Test soil collected from the field .

    • Control soil known to be free of this compound.

    • Pots (e.g., 10 cm diameter).

    • Seeds of a highly sensitive indicator species (e.g., sugar beet or lettuce).[9]

    • Greenhouse or growth chamber with controlled temperature and light conditions.

    • Analytical grade this compound (for creating a standard dose-response curve).

  • Methodology:

    • Sample Collection: Collect representative soil samples from the field of concern.

    • Dose-Response Standards (Optional but Recommended): Prepare a series of known this compound concentrations in the control soil. This will allow for the quantification of residue levels in the test soil.[9]

    • Planting: Fill pots with the test soil and control soil (and standard concentration soils, if prepared). Plant a consistent number of seeds (e.g., 5-10) of the indicator species in each pot.

    • Growth Conditions: Place the pots in a greenhouse or growth chamber with optimal conditions for the indicator plant's growth.

    • Data Collection: After a set period (e.g., 21 days), assess the plants for symptoms of phytotoxicity.[9] This can include visual injury ratings (e.g., on a scale of 0-100%), plant height, and shoot dry weight.

    • Analysis: Compare the growth of plants in the test soil to those in the control soil. If a dose-response curve was generated, the level of injury in the test soil can be used to estimate the concentration of this compound residues.[9]

Visualizations

Mesotrione_Signaling_Pathway cluster_plant_cell Plant Cell This compound This compound HPPD HPPD Enzyme This compound->HPPD inhibition Plastoquinone Plastoquinone HPPD->Plastoquinone biosynthesis Tyrosine Tyrosine Tyrosine->HPPD substrate Carotenoids Carotenoids Plastoquinone->Carotenoids biosynthesis Chlorophyll Chlorophyll Carotenoids->Chlorophyll protection Bleaching Chlorophyll Degradation (Bleaching) Chlorophyll->Bleaching

Caption: this compound's mechanism of action leading to plant phytotoxicity.

Experimental_Workflow_Bioassay cluster_workflow Greenhouse Bioassay Workflow start Start collect_soil Collect Field Soil Samples start->collect_soil prepare_pots Prepare Pots with Test and Control Soil collect_soil->prepare_pots plant_seeds Plant Sensitive Indicator Seeds prepare_pots->plant_seeds grow_plants Grow Plants in Controlled Environment plant_seeds->grow_plants assess_phytotoxicity Assess Phytotoxicity Symptoms (Visual Injury, Growth) grow_plants->assess_phytotoxicity analyze_data Analyze and Compare Data assess_phytotoxicity->analyze_data end End analyze_data->end

Caption: Workflow for conducting a greenhouse bioassay for this compound residues.

Logical_Relationship_Factors cluster_factors Factors Influencing this compound Phytotoxicity cluster_soil Soil Factors cluster_environment Environmental Factors cluster_management Management Factors Phytotoxicity This compound Phytotoxicity Risk Low_pH Low Soil pH (Acidic) Low_pH->Phytotoxicity increases High_OM High Organic Matter High_OM->Phytotoxicity increases Dry_Conditions Dry Conditions Dry_Conditions->Phytotoxicity increases Cool_Temperatures Cool Temperatures Cool_Temperatures->Phytotoxicity increases Late_Application Late Season Application Late_Application->Phytotoxicity increases High_Rate High Application Rate High_Rate->Phytotoxicity increases

Caption: Key factors that increase the risk of this compound phytotoxicity.

References

Technical Support Center: Optimizing Mesotrione Extraction from High-Organic Matter Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of mesotrione from challenging high-organic matter soil matrices.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from high-organic matter soils challenging?

A1: High-organic matter soils, rich in humic and fulvic acids, present a significant challenge for this compound extraction due to the strong adsorption of the herbicide to these organic components.[1] This binding is primarily influenced by soil pH and the percentage of organic carbon (%OC).[2][3] At lower soil pH, this compound, a weak acid, is less dissociated and binds more tightly to organic matter, leading to lower recovery rates during extraction.[3]

Q2: What is a common sign of low extraction efficiency for this compound?

A2: Consistently low recovery rates (<70%) in your quality control samples, especially when compared to recoveries from lower organic matter soils, are a primary indicator of poor extraction efficiency. Another sign can be significant variability in results between replicate samples.

Q3: How does soil pH affect this compound extraction?

A3: Soil pH is a critical factor. This compound is a weak acid herbicide, and its adsorption to soil organic matter is pH-dependent.[3] In more acidic soils (lower pH), this compound is in its molecular form and binds more strongly to organic matter. As the pH increases, the this compound molecules become more anionic (negatively charged), which reduces their adsorption to the negatively charged organic matter, making them easier to extract.[3]

Q4: What are "matrix effects" and how do they impact this compound analysis?

A4: Matrix effects are the alteration of the analytical signal of the target analyte (this compound) due to the presence of co-extracted compounds from the soil matrix. In high-organic matter soils, co-extractives like humic substances can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification. It is recommended to use matrix-matched standards for calibration to compensate for these effects.

Q5: Are there alternative extraction methods to traditional liquid extraction?

A5: Yes, several alternative methods can improve extraction efficiency from high-organic matter soils. These include Accelerated Solvent Extraction (ASE), Ultrasound-Assisted Extraction (UAE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5][6] These techniques use different mechanisms, such as elevated temperature and pressure (ASE) or acoustic cavitation (UAE), to enhance the desorption of this compound from the soil matrix.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from high-organic matter soils.

Problem Potential Cause Recommended Solution
Low this compound Recovery Strong Adsorption to Organic Matter: this compound binds tightly to humic and fulvic acids in the soil.Optimize Extraction Solvent: Consider using a solvent mixture with a higher pH, such as an ammonium hydroxide solution, to increase the dissociation of this compound and reduce its adsorption. A 4:1 acetonitrile: 5% acetic acid solvent has also been shown to be effective in Accelerated Solvent Extraction (ASE).[4]
Insufficient Extraction Time/Energy: The extraction method may not be vigorous enough to desorb the this compound from the soil matrix.Increase Extraction Vigor: For liquid-extraction methods, increase the shaking/vortexing time. Consider Alternative Methods: Employ more energetic extraction techniques like Ultrasound-Assisted Extraction (UAE) or Accelerated Solvent Extraction (ASE).[4][5]
Inappropriate Soil-to-Solvent Ratio: Too little solvent may not be sufficient to effectively extract the this compound from the soil sample.Adjust Soil-to-Solvent Ratio: Ensure an adequate volume of extraction solvent is used. A common starting point is a 1:2 or 1:5 soil-to-solvent ratio (w/v).
High Variability in Results Inhomogeneous Sample: High-organic matter soils can be heterogeneous, leading to variations in this compound concentration between subsamples.Thorough Sample Homogenization: Ensure the soil sample is thoroughly mixed and sieved before taking a subsample for extraction.
Inconsistent Extraction Procedure: Minor variations in the extraction protocol can lead to significant differences in recovery.Standardize the Protocol: Adhere strictly to the validated extraction protocol for all samples.
Co-extraction of Interfering Substances Complex Soil Matrix: High-organic matter soils contain numerous compounds that can be co-extracted with this compound.Implement a Cleanup Step: Use a post-extraction cleanup step, such as solid-phase extraction (SPE) with C18 sorbent, to remove interfering compounds.[6] The QuEChERS method incorporates a dispersive SPE (d-SPE) cleanup step.[7]
Matrix Effects in LC-MS/MS Analysis: Co-extracted humic substances can interfere with the ionization of this compound.Use Matrix-Matched Standards: Prepare calibration standards in a blank extract of a similar high-organic matter soil to compensate for matrix effects.

Experimental Protocols

Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is adapted for the extraction of this compound from soil matrices.[6]

a. Sample Preparation:

  • Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile with 1% acetic acid.

  • Vortex vigorously for 1 minute.

b. Extraction:

  • Add the contents of a salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance extraction efficiency.[5]

a. Extraction:

  • Weigh 2 g of homogenized soil into a 15 mL glass centrifuge tube.

  • Add 10 mL of a water:methanol (1:1, v/v) solvent mixture.

  • Place the tube in an ultrasonic bath.

  • Sonicate for 15 minutes at room temperature.

b. Sample Clarification:

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The filtrate is ready for LC-MS/MS analysis.

Accelerated Solvent Extraction (ASE)

This technique uses elevated temperatures and pressures to increase extraction speed and efficiency.[4]

a. Sample Preparation:

  • Mix 10 g of homogenized soil with a dispersing agent like diatomaceous earth.

  • Load the mixture into an ASE extraction cell.

b. Extraction Parameters:

  • Extraction Solvent: Acetonitrile: 5% Acetic Acid (4:1, v/v)

  • Temperature: 50°C

  • Pressure: 1500 psi

  • Static Cycles: 2 cycles of 5 minutes each

  • Flush Volume: 60% of the cell volume

  • Purge Time: 100 seconds

c. Post-Extraction:

  • The collected extract is evaporated to near dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of this compound Recovery from Soil using Different Extraction Methods

Extraction MethodSoil TypeFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Modified QuEChERSSoil0.180<15[6]
1.0102<15[6]
2.095<15[6]
Ultrasound-Assisted Extraction (UAE)SoilNot Specified~100<13[5]
Ultrasonic MethodSoilNot Specified91 - 97<5[8]
QuEChERSSoilNot Specified89 - 101<5[8]

Note: The specific organic matter content of the soils in these studies was not always detailed, but the methods are applicable to high-organic matter soils with optimization.

Visualizations

Mesotrione_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Optional but Recommended) cluster_analysis Analysis SoilSample High-Organic Matter Soil Sample Homogenize Homogenize and Sieve SoilSample->Homogenize Subsample Weigh Subsample Homogenize->Subsample AddSolvent Add Extraction Solvent Subsample->AddSolvent Extract Extraction (Shaking, UAE, ASE, etc.) AddSolvent->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant dSPE Dispersive SPE (d-SPE) Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Analysis LC-MS/MS Analysis FinalExtract->Analysis

Caption: General workflow for this compound extraction from soil.

Mesotrione_Soil_Interaction cluster_soil Soil Matrix cluster_factors Influencing Factors cluster_outcome Extraction Outcome OrganicMatter High Organic Matter (Humic & Fulvic Acids) StrongBinding Strong Binding (Low Extraction Efficiency) OrganicMatter->StrongBinding leads to WeakBinding Weaker Binding (Improved Extraction Efficiency) OrganicMatter->WeakBinding leads to This compound This compound This compound->OrganicMatter Adsorption LowpH Low Soil pH (Acidic) LowpH->this compound Promotes Molecular Form HighpH High Soil pH (Alkaline) HighpH->this compound Promotes Anionic Form Troubleshooting_Tree Start Low this compound Recovery? CheckSolvent Is the extraction solvent optimized for high pH? Start->CheckSolvent Yes End Re-evaluate Recovery Start->End No ModifySolvent Use alkaline solvent (e.g., NH4OH solution) CheckSolvent->ModifySolvent No CheckMethod Is the extraction energy sufficient? CheckSolvent->CheckMethod Yes ModifySolvent->CheckMethod IncreaseVigor Increase shaking time/intensity CheckMethod->IncreaseVigor No CheckCleanup Are matrix effects suspected? CheckMethod->CheckCleanup Yes UseAdvancedMethod Consider UAE or ASE IncreaseVigor->UseAdvancedMethod Still low recovery UseAdvancedMethod->CheckCleanup ImplementCleanup Incorporate a d-SPE cleanup step CheckCleanup->ImplementCleanup Yes CheckCleanup->End No UseMatrixMatched Use matrix-matched calibration standards ImplementCleanup->UseMatrixMatched UseMatrixMatched->End

References

Technical Support Center: Optimizing Mesotrione Performance in Herbicide Combinations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the performance of mesotrione when used in combination with other herbicides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it interact with other herbicides?

A1: this compound is a selective herbicide belonging to the triketone class.[1] Its primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] This enzyme is critical for carotenoid biosynthesis in plants.[1] The inhibition of HPPD leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[1] Without carotenoids, chlorophyll is rapidly degraded by sunlight, resulting in the characteristic bleaching or whitening of susceptible plant tissues, followed by plant death.[1][3][4]

When combined with other herbicides, this compound can exhibit synergistic, additive, or antagonistic effects depending on the partner herbicide's mode of action and the target weed species.[5]

Q2: Which herbicide classes are known to have synergistic effects with this compound?

A2: The most well-documented synergistic interactions with this compound are with Photosystem II (PS II) inhibitors.[6][7][8][9] PS II inhibitors, such as atrazine, bromoxynil, and metribuzin, block the electron flow in the photosynthetic electron transport chain.[6][7] This action is complementary to this compound's inhibition of carotenoid biosynthesis, leading to increased oxidative stress and faster weed necrosis.[6][7][8] Studies have shown that combining this compound with PS II inhibitors can lead to a more rapid and complete death of weeds.[8]

Q3: Can this compound be tank-mixed with grass herbicides?

A3: Yes, this compound is often tank-mixed with pre-emergence or post-emergence grass herbicides to provide broad-spectrum weed control, as it is primarily effective on broadleaf weeds and has limited activity on most grass species.[4][10] Combining this compound with herbicides that have a different mode of action is also a strategy to manage and prevent the evolution of herbicide-resistant weed populations.[3][11]

Q4: Are there known instances of antagonism when combining this compound with other herbicides?

A4: Yes, antagonism has been reported, particularly with certain ALS (acetolactate synthase) and ACCase (acetyl-CoA carboxylase) inhibiting herbicides. For example, reduced efficacy of some sulfonylurea herbicides (an ALS inhibitor class) has been observed when applied with this compound for the control of certain grass species.[12] This antagonism can sometimes be attributed to decreased absorption or translocation of the partner herbicide.[12][13]

Troubleshooting Guides

Issue 1: Reduced Efficacy of the Herbicide Combination

Problem: The observed weed control from the this compound tank-mix is less than expected compared to the individual herbicides applied alone.

Possible Causes & Solutions:

  • Antagonistic Interaction: Certain herbicides, particularly some ALS or ACCase inhibitors, can have antagonistic effects when mixed with this compound.[12]

    • Solution: Consult literature for known antagonisms with your specific tank-mix partner. Consider sequential applications rather than a tank-mix, allowing a sufficient interval between applications.

  • Incorrect Mixing Order: The order in which herbicides are added to the spray tank can affect the physical compatibility of the mixture.

    • Solution: Follow the recommended mixing order, which is generally to add products to the tank in the following sequence: 1) water, 2) water-soluble bags, 3) water-dispersible granules, 4) wettable powders, 5) flowable liquids (like this compound), 6) emulsifiable concentrates, 7) soluble liquids, 8) crop oil concentrates/surfactants. Always ensure good agitation throughout the mixing process.[14]

  • Weed Growth Stage: The efficacy of post-emergence herbicides is influenced by the growth stage of the target weeds. Larger, more mature weeds can be more difficult to control.[15]

    • Solution: Apply the herbicide combination when weeds are small and actively growing for optimal uptake and efficacy.

  • Environmental Conditions: Dry and dusty conditions can reduce herbicide uptake. Low humidity and high temperatures can cause droplets to evaporate before they are absorbed.

    • Solution: Apply herbicides under favorable environmental conditions, such as when there is adequate soil moisture and moderate temperatures. A rainfall or irrigation event within 7-10 days after a this compound application can enhance root uptake and improve control of grass weeds.[16]

Issue 2: Increased Crop Injury

Problem: The crop exhibits signs of injury (e.g., bleaching, stunting) after the application of a this compound combination that is not typically observed with this compound alone.

Possible Causes & Solutions:

  • Enhanced Herbicide Uptake by the Crop: Certain adjuvants or tank-mix partners can increase the absorption of this compound into the crop, leading to phytotoxicity.

    • Solution: Ensure that the selected adjuvants and tank-mix partners are approved for use with this compound on your specific crop. Do not apply this compound post-emergence in a tank mix with emulsifiable concentrate grass herbicides unless specifically recommended, as this can cause crop injury.[17]

  • Crop Stress: Crops under environmental stress (e.g., drought, extreme temperatures, waterlogged soil) may be more susceptible to herbicide injury.

    • Solution: Avoid applying herbicide combinations when the crop is under stress.

  • Incorrect Application Rate: Applying the herbicide combination at a rate higher than recommended for the specific crop and growth stage can lead to injury.

    • Solution: Always follow the label instructions for application rates. Ensure your sprayer is properly calibrated.

Data Presentation

Table 1: Synergistic Effects of this compound and Photosystem II Inhibitors on Various Weed Species.

Weed SpeciesThis compound Rate (g ai/ha)PS II InhibitorPS II Inhibitor Rate (g ai/ha)Observed Increase in Necrosis/Biomass ReductionReference
Sunflower8.8, 17.5, 35.0Atrazine, Bromoxynil, or MetribuzinVariousSynergistic necrosis 6 days after treatment[6][7]
Velvetleaf8.8Atrazine28018% to 47% increase in leaf necrosis[6][7]
Velvetleaf17.5Bromoxynil7023% to 34% increase in leaf necrosis; 38% to 47% increase in biomass reduction[6][7]
Palmer amaranth17.5Bromoxynil70.1Observed control of 95% vs. 39% (this compound alone) and 28% (bromoxynil alone) 12 days after treatment[8]

Table 2: Efficacy of Pre-emergence this compound Combinations for Weed Control in Maize.

Herbicide CombinationRate (g ai/ha)Grass Weed Dry Matter ReductionBroadleaf Weed Dry Matter ReductionReference
This compound150~80%>99%[4]
This compound + AtrazineNot specified>93%>93%[4]
This compound + s-metolachlorNot specified>93%>93%[4]
This compound + acetochlorNot specified>93%>93%[4]

Experimental Protocols

Protocol 1: Evaluation of Herbicide Interaction (Synergism/Antagonism)

This protocol is based on the methodology described by Colby (1967) for determining the nature of the interaction between two herbicides.

  • Plant Material: Grow the target weed species in a controlled environment (greenhouse or growth chamber) to a uniform growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Treat one set of plants with this compound alone at various rates.

    • Treat a second set of plants with the partner herbicide alone at various rates.

    • Treat a third set of plants with the tank-mix combination of this compound and the partner herbicide at the same corresponding rates.

    • Include an untreated control group.

  • Data Collection: At a set time after treatment (e.g., 7, 14, and 21 days), visually assess weed control (e.g., percent necrosis, chlorosis) and/or measure plant biomass (fresh or dry weight).

  • Data Analysis:

    • Calculate the "expected" response for the herbicide combination using Colby's formula: Expected Response = (A + B) - (A * B / 100) Where:

      • A = Percent control from herbicide A alone

      • B = Percent control from herbicide B alone

    • Compare the observed response from the combination treatment to the calculated expected response.

      • Synergism: Observed response > Expected response

      • Antagonism: Observed response < Expected response

      • Additive Effect: Observed response = Expected response

Visualizations

Signaling_Pathway cluster_this compound This compound Action cluster_PSII PSII Inhibitor Action cluster_Combined Combined Effect M This compound HPPD 4-HPPD Enzyme M->HPPD Inhibits Carotenoids Carotenoid Biosynthesis HPPD->Carotenoids Catalyzes Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Chlorophyll Degradation (Bleaching) Carotenoids->Bleaching Lack of protection leads to PSII_Inhibitor PSII Inhibitor (e.g., Atrazine) PET Photosynthetic Electron Transport PSII_Inhibitor->PET Blocks Oxidative_Stress_PSII Oxidative Stress PET->Oxidative_Stress_PSII Leads to Oxidative_Stress_PSII->Bleaching Contributes to Synergistic_Effect Synergistic Weed Control Bleaching->Synergistic_Effect

Caption: Signaling pathway of this compound and PSII inhibitors.

Experimental_Workflow start Start: Prepare Uniform Weed Seedlings treatment_groups Create Treatment Groups: - this compound Alone - Herbicide B Alone - this compound + Herbicide B - Untreated Control start->treatment_groups application Apply Herbicides at Various Rates treatment_groups->application incubation Incubate Under Controlled Conditions application->incubation data_collection Data Collection (e.g., 7, 14, 21 DAT) - Visual Assessment - Biomass Measurement incubation->data_collection analysis Analyze Interaction using Colby's Method data_collection->analysis result Determine Synergism, Antagonism, or Additive Effect analysis->result

Caption: Experimental workflow for evaluating herbicide interactions.

Troubleshooting_Logic start Issue: Reduced Efficacy q1 Was the correct mixing order followed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the tank-mix partner known to be antagonistic? a1_yes->q2 s1 Solution: Follow recommended mixing order. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Solution: Consider sequential applications. a2_yes->s2 q3 Were weeds at an optimal growth stage? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end_node Review other factors (e.g., environmental conditions) a3_yes->end_node s3 Solution: Apply to small, actively growing weeds. a3_no->s3

References

Refinement of mesotrione application timing for optimal weed control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of mesotrione application timing for optimal weed control.

Troubleshooting Guide

Issue 1: Poor Weed Control After this compound Application

Q1: We applied this compound but are observing minimal or no effect on the target weeds. What are the potential causes?

A1: Several factors can contribute to reduced efficacy of this compound. Consider the following:

  • Application Timing: this compound is most effective when applied pre-emergence or early post-emergence when weeds are small and actively growing.[1][2] Applying to mature or stressed weeds can result in poor control. For post-emergence applications, weeds should ideally be in the seedling stage, around 2 to 4 inches tall.[3]

  • Environmental Conditions:

    • Temperature: this compound is most effective when soil temperatures are between 60°F to 85°F (15°C to 29°C).[1] Efficacy can be reduced in cooler temperatures.[1]

    • Moisture: For pre-emergence applications, rainfall or irrigation is necessary to move the herbicide into the soil where it can be taken up by emerging weeds.[1][4] At least 0.25 inches of rainfall should occur within 7-10 days of application.[4] Conversely, heavy rainfall shortly after application can wash the product away.[1] For post-emergence applications, humid conditions are generally favorable.[3]

  • Weed Spectrum: this compound is primarily a broadleaf herbicide and is less effective on most grass species.[5][6] Ensure the target weeds are susceptible to this compound.

  • Herbicide Resistance: Consider the possibility of herbicide-resistant weed biotypes, especially if the same herbicide mode of action has been used repeatedly.[7]

  • Application Rate and Adjuvants: Ensure the correct application rate was used.[8] For post-emergence applications, the addition of a non-ionic surfactant (NIS), crop oil concentrate (COC), or urea ammonium nitrate (UAN) can improve uptake and efficacy.[4][9]

Q2: We are seeing weed escapes or regrowth after an initial seemingly effective application. What could be the reason?

A2: Weed escapes or regrowth can occur under several circumstances:

  • Prolonged Stress Conditions: Application made under prolonged environmental stress can lead to weed escapes or regrowth.[10]

  • Insufficient Residual Activity: this compound's residual activity may not be sufficient for season-long control, especially with pre-emergence applications.[5] New flushes of weeds may emerge after the herbicide has degraded.

  • Application Timing Relative to Weed Emergence: If the application was made too early pre-emergence, the herbicide may have degraded before the main flush of weed germination. For post-emergence, new weeds may have germinated after the application.

Issue 2: Crop Injury Observed After this compound Application

Q1: Our crop is showing signs of bleaching (whitening) after this compound application. Is this normal and will the crop recover?

A1: Yes, transient bleaching of crop leaves is a known potential side effect of this compound application, particularly in corn.[8][11] This occurs because this compound inhibits the HPPD enzyme, which is involved in pigment production.[1][2] In most cases, this injury is temporary, and the crop will recover within a few weeks with minimal to no impact on yield.[8][11][12]

Q2: How can we minimize crop injury from this compound application?

A2: To minimize the risk of crop injury, consider the following:

  • Crop Growth Stage: Apply this compound at the recommended crop growth stage. For example, in corn, it can be applied up to the 8-leaf stage or 30 inches in height.[6] In sorghum, early post-emergence applications may cause more injury than later applications.[13]

  • Application Rate: Adhere strictly to the recommended application rates. Higher rates can increase the likelihood and severity of crop injury.[8]

  • Environmental Conditions: Avoid applications during periods of crop stress, such as extreme temperatures or drought.

  • Tank Mixtures: Be cautious with tank mixtures. While some combinations, like with atrazine, are common, others may increase the potential for crop injury. Always check compatibility and follow label instructions.

Issue 3: Inconsistent Weed Control Across Different Fields or Seasons

Q1: We are observing variable weed control with this compound in different fields, even with similar application timings. What could be the cause?

A1: Inconsistent performance can be attributed to several site-specific factors:

  • Soil Properties: Soil organic matter content can affect the availability of this compound for weed uptake. Higher organic matter can bind the herbicide, potentially reducing its efficacy.[5]

  • Weed Population and Density: Fields with higher weed pressure may require different management strategies, such as a tank mix with another herbicide for broader-spectrum control.

  • Environmental Variations: Microclimates within different fields can lead to variations in temperature and moisture, impacting herbicide performance.[14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal timing for this compound application?

A1: The optimal timing for this compound application is either pre-emergence, before weeds germinate, or early post-emergence, when weeds are young and actively growing (typically 2-4 inches tall).[1][3]

Q2: What is the mode of action of this compound?

A2: this compound is an HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor.[1][2] By inhibiting this enzyme, it disrupts the biosynthesis of carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[2][15] This leads to the characteristic bleaching or whitening of susceptible plant tissues, followed by necrosis and death.[2][11]

Q3: What are the ideal environmental conditions for this compound application?

A3: For optimal performance, apply this compound under the following conditions:

  • Temperature: Soil temperatures between 60°F and 85°F (15°C to 29°C).[1]

  • Moisture: Adequate soil moisture is crucial for pre-emergence applications to facilitate uptake by emerging weeds. A light rain or irrigation after application is beneficial.[1] For post-emergence applications, cool and humid conditions are ideal.[3]

  • Wind: Avoid windy conditions to prevent spray drift to non-target areas.[3][10]

Q4: Can this compound be tank-mixed with other herbicides?

A4: Yes, this compound is often tank-mixed with other herbicides to broaden the weed control spectrum and manage resistance.[4] A common tank-mix partner is atrazine, which can enhance the control of certain weeds like ivyleaf morningglory and yellow nutsedge.[8] Always refer to the product label for compatible tank-mix partners and follow the most restrictive label instructions.[4][7]

Q5: How many times can this compound be applied per season?

A5: Typically, no more than two applications of this compound should be made per year, with a minimum interval of 14 days between applications.[6] It is also important not to exceed the maximum annual application rate specified on the product label.[6]

Data Presentation

Table 1: Effect of this compound Application Timing on Weed Control
Application TimingCommon Cocklebur Control (%) at 14 DATIvyleaf Morningglory Control (%) at 14 DATYellow Nutsedge Control (%) at 14 DAT
Early Post-emergence (EPOST)79 - 9860 - 9040 - 87
Mid-Post-emergence (MPOST)Not specifiedGreater than EPOST at 56 DATNot specified
Late Post-emergence (LPOST)Not specifiedGreater than EPOST at 56 DATNot specified

Source: Adapted from field experiments conducted in 1999 and 2000.[8]

Table 2: Influence of this compound Rate and Atrazine on Weed Control
TreatmentCommon Cocklebur Control (%) at 14 DATIvyleaf Morningglory Control (%) at 14 DATYellow Nutsedge Control (%) at 56 DAT
This compound (70 g/ha)Lower efficacyLower efficacyImproved with higher rate
This compound (140 g/ha)Higher efficacyHigher efficacyImproved control
This compound + AtrazineEnhanced controlEnhanced controlImproved control

Source: Synthesized from research findings.[8]

Experimental Protocols

Key Experiment: Evaluating the Effect of Post-Emergence Application Timing of this compound on Weed Control and Crop Safety

Objective: To determine the optimal post-emergence application timing of this compound for maximizing weed control while minimizing crop injury.

Methodology:

  • Experimental Design: The experiment should be set up as a randomized complete block design with multiple replications.[12]

  • Treatments:

    • This compound applied at different crop/weed growth stages:

      • Early Post-emergence (EPOST): e.g., when weeds are 2-4 inches tall.

      • Mid-Post-emergence (MPOST): e.g., when weeds are 4-6 inches tall.

      • Late Post-emergence (LPOST): e.g., when weeds are >6 inches tall.

    • Include a weedy check (no herbicide) and a hand-weeded check (weed-free) for comparison.

  • Application:

    • Apply this compound at a constant rate across all timings using a calibrated sprayer to ensure uniform coverage.

    • Include appropriate adjuvants (e.g., non-ionic surfactant) as recommended by the product label.

  • Data Collection:

    • Crop Injury: Visually assess crop injury (e.g., bleaching) at regular intervals (e.g., 7, 14, and 28 days after treatment - DAT) using a 0-100% scale (0 = no injury, 100 = crop death).[8][12]

    • Weed Control: Visually assess the percentage of control for each target weed species at the same intervals as crop injury assessment.

    • Weed Biomass: At a specified time point (e.g., mid-season or just before harvest), collect above-ground weed biomass from a defined area within each plot. Dry the biomass to a constant weight and record.[12]

    • Crop Yield: Harvest the crop from the center rows of each plot to avoid edge effects and determine the final grain yield.[8]

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between application timings for crop injury, weed control, and yield.

Mandatory Visualizations

Mesotrione_Mode_of_Action cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition This compound Inhibition HPPD 4-hydroxyphenylpyruvate dioxygenase (HPPD) Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Catalyzes Bleaching Chlorophyll Degradation (Bleaching) Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Photosynthesis Normal Photosynthesis Chlorophyll->Photosynthesis This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->HPPD Death Weed Death Bleaching->Death

Caption: Mode of action of this compound, inhibiting the HPPD enzyme.

Experimental_Workflow cluster_setup Experimental Setup cluster_application Herbicide Application cluster_data Data Collection cluster_analysis Analysis Plot Establish Experimental Plots (Randomized Complete Block Design) Treatments Define Application Timings (EPOST, MPOST, LPOST, Controls) Plot->Treatments Application Apply this compound at Designated Timings Treatments->Application Injury Assess Crop Injury (7, 14, 28 DAT) Application->Injury WeedControl Assess Weed Control (7, 14, 28 DAT) Biomass Measure Weed Biomass Yield Measure Crop Yield Analysis Statistical Analysis (ANOVA) Yield->Analysis Conclusion Determine Optimal Application Timing Analysis->Conclusion

Caption: Workflow for evaluating this compound application timing.

References

Solving solubility issues with mesotrione in laboratory stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mesotrione stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a high-concentration this compound stock solution?

A1: For high-concentration stock solutions, organic solvents are recommended. Acetonitrile and acetone show the highest solubility for this compound. For biological assays where organic solvents might be cytotoxic, Dimethyl Sulfoxide (DMSO) is a common choice, though it may require sonication to achieve higher concentrations. It's crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and water uptake can significantly decrease the solubility of compounds.

Q2: My this compound is not dissolving completely in the chosen solvent. What can I do?

A2: If you observe incomplete dissolution or precipitation, the following steps can be taken:

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Gentle Heating: Gently warm the solution. For example, heating the tube to 37°C can help increase solubility.

  • Sequential Solvent Addition: When using a co-solvent system (e.g., DMSO and saline), dissolve the this compound completely in the primary solvent (DMSO) before adding the second solvent.

Q3: I've noticed precipitation in my this compound stock solution after storage. What could be the cause and how can I resolve it?

A3: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue. This can be caused by the compound coming out of solution at lower temperatures or due to absorption of atmospheric moisture by hygroscopic solvents like DMSO. To resolve this, you can try to redissolve the precipitate by gentle warming and sonication. To prevent this, it is recommended to prepare fresh solutions, or if storing, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: this compound's solubility in water is highly dependent on pH. It is an acidic compound with a pKa of 3.12. Consequently, its solubility increases significantly as the pH becomes more alkaline. For instance, at 20°C, the solubility is 2.2 g/L at pH 4.8, 15 g/L at pH 6.9, and 22 g/L at pH 9.

Q5: What is the stability of this compound in stock solutions and under what conditions should they be stored?

A5: this compound is stable to hydrolysis at a pH range of 4-9. For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C. When stored at -80°C, the solution can be stable for up to 6 months, while at -20°C, it is typically stable for about one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/L)Reference
Acetonitrile117.0
Acetone93.3
1,2-Dichloroethane66.3
Ethyl Acetate18.6
Methanol4.6
Toluene3.1
Xylene1.6
n-Heptane<0.5

Table 2: Aqueous Solubility of this compound at Different pH Levels at 20°C

pHSolubility (g/L)Reference
Unbuffered Water0.16
4.82.2
6.915
922

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the required mass of this compound: The molecular weight of this compound is 339.32 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 339.32 g/mol * 1000 mg/g = 3.39 mg of this compound.

  • Weigh the this compound: Accurately weigh out the calculated mass of this compound in a suitable container.

  • Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the desired volume of anhydrous DMSO (in this case, 1 mL).

  • Mix thoroughly: Vortex the solution until the this compound is completely dissolved.

  • Aid dissolution (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 10-15 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In vitro HPPD Inhibition Assay weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Sonicate/Warm (if necessary) dissolve->sonicate Incomplete Dissolution store Aliquot & Store at -20°C/-80°C dissolve->store Complete Dissolution sonicate->store thaw Thaw Stock Solution store->thaw dilute Prepare Working Dilutions thaw->dilute incubate Incubate with HPPD Enzyme & Substrate dilute->incubate measure Measure Enzyme Activity incubate->measure analyze Analyze Data (IC50 determination) measure->analyze

Caption: Workflow for preparing a this compound stock solution and its use in an HPPD inhibition assay.

signaling_pathway tyrosine Tyrosine hpp 4-hydroxyphenylpyruvate (HPP) tyrosine->hpp hppd HPPD Enzyme hpp->hppd homogentisate Homogentisate hppd->homogentisate This compound This compound This compound->hppd Inhibition plastoquinone Plastoquinone & Tocopherols homogentisate->plastoquinone carotenoids Carotenoid Biosynthesis plastoquinone->carotenoids bleaching Chlorophyll Degradation (Bleaching) carotenoids->bleaching Protection

Caption: Simplified signaling pathway showing this compound's inhibition of the HPPD enzyme.

Minimizing mesotrione degradation in samples during storage and processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing mesotrione degradation in samples during storage and processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in stored samples?

A1: The main factors contributing to this compound degradation are exposure to light (photodegradation), non-optimal pH conditions, elevated temperatures, and microbial activity in non-sterile samples.[1][2] Photodegradation is a significant pathway for triketone decomposition in soil and sediments.[2]

Q2: What is the ideal temperature for storing samples containing this compound?

A2: For long-term stability, samples should be stored frozen at temperatures of -18°C (0°F) or lower.[3] Some formulations can be stored at temperatures as low as -6.7°C (20°F).[4][5] Avoid extreme high temperatures and repeated freeze-thaw cycles.[6][7]

Q3: How does pH affect the stability of this compound?

A3: this compound is hydrolytically stable in a pH range of 4 to 9.[4] However, its degradation in soil is pH-dependent, with degradation rates increasing as the soil pH rises.[1] For aqueous solutions, maintaining a slightly acidic to neutral pH is recommended.

Q4: Can I store diluted this compound solutions?

A4: It is not recommended to store diluted spray solutions for extended periods, as the stability may be compromised.[6] Prepare fresh dilutions as needed for your experiments.

Q5: What are the main degradation products of this compound I should be aware of?

A5: The primary metabolites of this compound are 4-methyl-sulfonyl-2-nitrobenzoic acid (MNBA) and 2-amino-4-methylsulfonylbenzoic acid (AMBA).[4][8][9] Analytical methods should ideally be able to quantify both the parent compound and these key metabolites.[9]

Q6: How should I handle samples to prevent cross-contamination?

A6: Use clean tools and proper handling practices to prevent the transfer of residues between samples.[3] Process untreated or control samples before treated samples to minimize the risk of contamination.[3] Always wash hands and equipment thoroughly between handling different samples.[10]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low recovery of this compound 1. Degradation during storage: Improper temperature, light exposure. 2. Inefficient extraction: Incorrect solvent, pH, or extraction time. 3. Adsorption to container walls. 1. Ensure samples are stored frozen (≤ -18°C) and protected from light.[3] 2. Optimize extraction protocol. Acetonitrile/water mixtures are commonly used.[8] For soil, an ammonium hydroxide solution may be required. The QuEChERS method is also effective.[9][11] 3. Use appropriate containers like stainless steel, fiberglass, or plastic-lined steel.[10]
Inconsistent results between replicates 1. Sample heterogeneity. 2. Inconsistent sample processing. 3. Cross-contamination. 1. Homogenize samples thoroughly before taking aliquots. 2. Ensure all samples are processed using the exact same protocol, including timing, temperature, and reagent volumes. 3. Follow strict anti-contamination procedures.[3]
Presence of unexpected peaks in chromatogram 1. Formation of unknown degradation products. 2. Matrix interference. 3. Contaminated reagents or solvents. 1. Review storage and handling conditions. Consider analysis by LC-MS/MS to identify unknown compounds.[12] 2. Employ a sample cleanup step, such as solid-phase extraction (SPE).[9] 3. Run a blank with only the solvents and reagents to check for contamination.[13]
Rapid degradation in soil samples 1. High microbial activity. 2. Alkaline soil pH. 3. High soil moisture and temperature. 1. Microbial degradation is a key factor.[1] For baseline stability studies, consider using sterilized soil. 2. This compound degrades faster in alkaline soils. Note the soil pH in your experimental records. 3. Higher moisture and temperature accelerate degradation. Control these variables during incubation studies.

Data on this compound Stability

Table 1: Half-Life of this compound in Soil

Soil pHOrganic Carbon (%)Half-Life (Days)Reference
4.4 - 7.50.6 - 3.354.5 - 32
Not SpecifiedNot Specified0.7 - 14.7[11]
Note: Degradation is faster at higher pH values.

Table 2: General Storage and Stability Information

ConditionStabilityCommentsReference(s)
Hydrolysis (pH 4-9) StableVery little degradation occurred after 30 days at 25°C and 50°C.[4]
Photolysis in Water SusceptibleEstimated half-lives of 81-97 days under summer conditions.[4]
Storage Temperature Stable at ≤ -18°C (0°F)Can be stored at temperatures as low as -6.7°C (20°F).[3][4][5]
Incompatible Materials Strong oxidizers, strong acids, strong basesAvoid contact with these materials during storage and processing.[6][7]

Experimental Protocols

Protocol 1: Sample Collection and Handling
  • Collect samples using clean, appropriate tools to avoid cross-contamination.

  • For soil or crop samples, place them in clearly labeled, high-quality sample bags or containers.

  • If samples cannot be frozen within one hour of collection, place them in a cooler with ice packs immediately.[3]

  • Transport samples to the laboratory as quickly as possible.

  • Minimize exposure of samples to direct sunlight and high temperatures at all stages.

Protocol 2: Sample Storage
  • Upon arrival at the laboratory, log all samples and record their condition.

  • If not processed immediately, place samples in a freezer set to -18°C (0°F) or colder.[3]

  • Ensure storage containers are sealed tightly to prevent desiccation or contamination.

  • Organize samples in the freezer to minimize the time the door is open during retrieval.

Protocol 3: Sample Extraction (General Example for Crops)

This is a generalized protocol based on common methods. Optimization for your specific matrix is crucial.[8]

  • Weigh a homogenized sub-sample (e.g., 10 g) of the crop matrix into a centrifuge tube.

  • Add an extraction solvent, such as an acetonitrile/water mixture.[8]

  • Homogenize the sample using a high-speed blender or shaker for a defined period (e.g., 2 minutes).

  • Centrifuge the sample at a high speed (e.g., 4000 rpm for 5 minutes) to separate the solid and liquid phases.[11]

  • Carefully collect the supernatant (the liquid extract) for cleanup and analysis.

  • For some matrices, a cleanup step using Solid Phase Extraction (SPE) may be necessary to remove interfering compounds.[9]

Protocol 4: Sample Analysis by HPLC

This is an example of analytical conditions. The column, mobile phase, and detector settings should be optimized for your specific application.[14][15]

  • HPLC System: A system equipped with a C18 reverse-phase column is commonly used.[14]

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% phosphoric or formic acid) and acetonitrile is often effective.[14][15]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[13]

  • Column Temperature: Maintain a constant column temperature, for example, 30°C.[11]

  • Detection: Use a Diode Array Detector (DAD) or a UV-Vis detector, with a detection wavelength around 230-254 nm.[13][14] For higher sensitivity and specificity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is recommended.[12]

  • Quantification: Prepare a calibration curve using certified this compound standards. The sample concentration is determined by comparing its peak area to the calibration curve.[14]

Visualizations

G cluster_collection Sample Collection & Transport cluster_storage Sample Receipt & Storage cluster_processing Sample Processing Collect Collect Sample (Use Clean Tools) Label Label Sample (ID, Date, Type) Collect->Label Cool Place in Cooler (If not freezing within 1 hr) Label->Cool Transport Transport to Lab (Minimize Light/Heat) Cool->Transport Log Log Sample (Record Condition) Transport->Log Store Store at ≤ -18°C (Protect from Light) Log->Store Thaw Thaw Sample (If Frozen) Store->Thaw Homogenize Homogenize Thaw->Homogenize Extract Extract this compound (Optimized Protocol) Homogenize->Extract Analyze Analyze Extract (e.g., HPLC, LC-MS/MS) Extract->Analyze

Caption: Workflow for minimizing this compound degradation.

G Start Problem: Low or Inconsistent This compound Recovery CheckStorage Were samples stored at ≤ -18°C and protected from light? Start->CheckStorage CheckExtraction Is the extraction protocol validated for the sample matrix? CheckStorage->CheckExtraction Yes Sol_Storage Solution: Improve storage protocol. Re-run with properly stored samples. CheckStorage->Sol_Storage No CheckHomogeneity Was the sample thoroughly homogenized before subsampling? CheckExtraction->CheckHomogeneity Yes Sol_Extraction Solution: Optimize extraction solvent, pH, and duration. Consider a cleanup step (SPE). CheckExtraction->Sol_Extraction No Sol_Homogeneity Solution: Improve homogenization procedure. Ensure representative subsampling. CheckHomogeneity->Sol_Homogeneity No End Contact Technical Support for further assistance. CheckHomogeneity->End Yes G cluster_pathways Degradation Pathways cluster_factors Influencing Factors This compound This compound MNBA MNBA (4-methylsulfonyl-2-nitrobenzoic acid) This compound->MNBA Metabolism / Oxidation AMBA AMBA (2-amino-4-methylsulfonylbenzoic acid) This compound->AMBA Reductive Transformation MNBA->AMBA Reduction Microbes Microbial Action Microbes->this compound Light Photodegradation Light->this compound pH pH pH->this compound Temp Temperature Temp->this compound

References

Technical Support Center: Investigating Metabolic Resistance to Mesotrione in Weed Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating metabolic resistance to the herbicide mesotrione in weed populations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of metabolic resistance to this compound in weeds?

A1: The primary mechanism of metabolic resistance to this compound in several weed species, such as Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri (Palmer amaranth), is enhanced herbicide metabolism.[1][2][3] This process involves the rapid detoxification of the herbicide within the plant, primarily through oxidation mediated by cytochrome P450 monooxygenases (P450s).[3][4][5] A common metabolic pathway is the 4-hydroxylation of this compound's dione ring, which converts the active herbicide into a non-phytotoxic form.[1][2]

Q2: Are there other mechanisms of resistance to this compound?

A2: Yes, while metabolic resistance is a major focus, other mechanisms can contribute to this compound resistance. These include target-site resistance, which involves mutations in the 4-hydroxyphenylpyruvate dioxygenase (HPPD) gene, the target enzyme of this compound.[1][6] Other potential non-target-site resistance mechanisms could involve altered herbicide translocation or sequestration.[1][6] However, studies on several resistant weed populations have not found evidence of target-site mutations, gene duplication, or altered uptake as the primary resistance mechanism, pointing towards enhanced metabolism as the key factor.[1]

Q3: What is a typical resistance level (RI) observed in this compound-resistant weed populations?

A3: The resistance index (RI), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population compared to a susceptible population, can vary significantly. For example, a multiple herbicide-resistant Amaranthus tuberculatus population from Nebraska exhibited a 45-fold resistance to this compound in post-emergence applications.[1] Another study on A. tuberculatus reported resistance indices ranging from 36-fold to 66-fold.[7]

Q4: How can I confirm that metabolic resistance is the cause of this compound resistance in my weed population?

A4: Confirmation of metabolic resistance typically involves a multi-step approach:

  • Dose-Response Assays: Establish the level of resistance by comparing the GR50 values of the suspected resistant population with a known susceptible population.[1][5]

  • Sequencing of the Target Gene: Sequence the HPPD gene to rule out target-site mutations.[1]

  • Metabolism Studies: Conduct metabolism assays using radiolabeled this compound ([¹⁴C]-mesotrione) to compare the rate of herbicide detoxification between resistant and susceptible plants.[1][7]

  • Use of P450 Inhibitors: Apply known P450 inhibitors, such as malathion or piperonyl butoxide (PBO), prior to this compound treatment. A significant reversal of resistance (i.e., increased susceptibility) in the presence of the inhibitor strongly suggests P450-mediated metabolism.[5]

Troubleshooting Guides

Issue 1: Inconsistent results in whole-plant dose-response assays.

  • Question: I am seeing high variability in the response of my weed population to different doses of this compound. What could be the cause?

  • Answer:

    • Genetic Variation: Weed populations are often genetically diverse. Ensure you are using a sufficient number of individual plants (replicates) to account for this variability.[8]

    • Plant Growth Stage: The developmental stage of the plant can significantly influence herbicide efficacy. Ensure all plants are at a consistent growth stage (e.g., 3-4 leaf stage) at the time of herbicide application.[5]

    • Environmental Conditions: Fluctuations in temperature, light, and humidity in the greenhouse can affect plant growth and herbicide activity. Maintain consistent and optimal growing conditions.

    • Herbicide Application: Ensure uniform and accurate application of the herbicide. Calibrate your sprayer and use appropriate adjuvants as recommended.[2][7]

Issue 2: No significant difference in this compound metabolism between suspected resistant and susceptible populations in an excised leaf assay.

  • Question: My excised leaf assay with [¹⁴C]-mesotrione is not showing a faster metabolism rate in the resistant population. What should I check?

  • Answer:

    • Incubation Time: The time points chosen for analysis might not be optimal for capturing the differences in metabolism rates. Consider a time-course study with earlier and more frequent time points.[7]

    • Leaf Viability: Ensure the excised leaves remain viable throughout the experiment. The incubation buffer should be appropriate to maintain tissue health.[7]

    • Extraction Efficiency: Verify that your extraction protocol for [¹⁴C]-mesotrione and its metabolites is efficient and consistent across all samples.

    • Whole-Plant vs. Excised Leaf: While excised leaf assays are useful, they may not fully represent the metabolic processes occurring in a whole plant. Consider conducting a whole-plant metabolism study for confirmation.[8]

Issue 3: P450 inhibitor (e.g., malathion) application does not reverse this compound resistance.

  • Question: I applied a P450 inhibitor, but the suspected resistant population is still showing a high level of resistance to this compound. Does this rule out metabolic resistance?

  • Answer:

    • Inhibitor Concentration and Timing: The concentration of the inhibitor and the timing of its application relative to the herbicide treatment are critical. Ensure you are using an effective concentration and applying it sufficiently in advance of the this compound application to allow for uptake and inhibition of P450 activity.[5][8]

    • Alternative Metabolic Pathways: While P450s are a major family of enzymes involved in herbicide metabolism, other enzymes, such as glutathione S-transferases (GSTs), could also be involved. The lack of effect from a P450 inhibitor might suggest the involvement of other detoxification pathways.

    • Multiple Resistance Mechanisms: The weed population may possess multiple resistance mechanisms. For instance, a low-level target-site resistance could be present in addition to metabolic resistance, which would not be affected by a P450 inhibitor.

Quantitative Data Summary

Table 1: Dose-Response to this compound in Resistant (R) and Susceptible (S) Weed Populations.

Weed SpeciesPopulationGR50 (g ai ha⁻¹)Resistance Index (RI)Reference
Amaranthus tuberculatusNEB (R)162.145.5[1]
SEN (S)3.6[1]
Amaranthus tuberculatusMCR-6 (R)>26036 - 66[7]
WCS (S)~5[7]
Setaria viridisHT (R)463.21.7[5]
MT (S)271.9[5]

Table 2: Effect of P450 Inhibitors on this compound Efficacy (GR50 in g ai ha⁻¹).

Weed SpeciesBiotypeThis compound AloneThis compound + MalathionThis compound + PBOReference
Setaria viridisHT (R)463.232.13.0[5]
MT (S)271.922.32.7[5]

Table 3: this compound Metabolism (DT50) in Excised Leaves of Resistant (R) and Susceptible (S) Amaranthus tuberculatus.

PopulationDT50 (hours)Reference
MCR-6 (R)10.6[7]
WCS (S)>36[7]
F1 (MCR-6 x WCS)27[7]

Experimental Protocols

1. Whole-Plant Dose-Response Assay

  • Objective: To determine the level of resistance to this compound in a weed population.

  • Methodology:

    • Grow suspected resistant and known susceptible weed populations from seed in a greenhouse under controlled conditions.

    • When plants reach the 3-4 leaf stage, thin them to a uniform number per pot.

    • Prepare a range of this compound doses, including a zero-dose control. A typical range might be 0, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field rate.

    • Apply the different herbicide doses to the plants using a calibrated sprayer. Include appropriate adjuvants as recommended for this compound.

    • Return plants to the greenhouse and maintain optimal growing conditions.

    • Assess plant injury (visual rating on a scale of 0-100%) and harvest the above-ground biomass 14 to 21 days after treatment (DAT).[9]

    • Dry the biomass to a constant weight.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR50 (the herbicide dose causing 50% reduction in biomass).[5]

    • Calculate the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

2. [¹⁴C]-Mesotrione Metabolism Assay (Excised Leaf)

  • Objective: To compare the rate of this compound metabolism between resistant and susceptible plants.

  • Methodology:

    • Grow resistant and susceptible plants to the 3-4 leaf stage.

    • Excise leaves and pre-incubate them in a buffered solution.

    • Incubate the leaves in a solution containing a known concentration of [¹⁴C]-mesotrione for a set period (e.g., 1 hour).[7]

    • After incubation, thoroughly rinse the leaves to remove any unabsorbed herbicide.

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 36 hours), freeze the leaf samples in liquid nitrogen to stop metabolic activity.[7]

    • Extract the radiolabeled compounds from the leaf tissue using an appropriate solvent (e.g., acetonitrile/water).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radio-detector to separate and quantify the parent [¹⁴C]-mesotrione and its metabolites.

    • Calculate the half-life (DT50) of this compound in each population to determine the rate of metabolism.[7]

Visualizations

experimental_workflow_dose_response cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Grow Weed Populations (Resistant & Susceptible) B Select Plants at Consistent Growth Stage A->B C Prepare this compound Dose Range B->C D Apply Herbicide to Plants C->D E Incubate in Greenhouse (14-21 days) D->E F Assess Injury & Harvest Biomass E->F G Calculate GR50 F->G H Determine Resistance Index (RI) G->H

Caption: Workflow for a whole-plant dose-response assay.

metabolic_pathway_this compound This compound This compound (Active Herbicide) Hydroxythis compound 4-Hydroxy-mesotrione (Non-toxic Metabolite) This compound->Hydroxythis compound Hydroxylation Further_Metabolism Phase II & III Metabolism (Conjugation & Sequestration) Hydroxythis compound->Further_Metabolism P450 Cytochrome P450 Monooxygenases P450->Hydroxythis compound

Caption: Metabolic detoxification pathway of this compound in weeds.

troubleshooting_logic Start Inconsistent Dose-Response Results Q1 Are plants at a uniform growth stage? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there high genetic variability in the population? A1_Yes->Q2 Sol1 Standardize plant growth stage before treatment. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Increase the number of replicates per dose. A2_Yes->Sol2 Q3 Are environmental conditions consistent? A2_No->Q3 A3_No No Q3->A3_No Sol3 Control and monitor greenhouse environment. A3_No->Sol3

Caption: Troubleshooting logic for inconsistent dose-response results.

References

Validation & Comparative

Mesotrione vs. Topramezone: A Comparative Analysis of Efficacy in Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the performance of two leading HPPD inhibitor herbicides.

In the ongoing effort to manage problematic broadleaf weeds in various agricultural settings, two herbicides, mesotrione and topramezone, have emerged as prominent solutions. Both belong to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class of herbicides, sharing a common mechanism of action.[1][2] This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers and weed management professionals in making informed decisions.

Mechanism of Action: Inhibition of HPPD

This compound and topramezone exert their herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a key component in the biochemical pathway that converts tyrosine to plastoquinone and α-tocopherol.[3] Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. By disrupting this pathway, the herbicides prevent the production of carotenoids, which are vital for protecting chlorophyll from photo-oxidation.[4] The subsequent degradation of chlorophyll leads to the characteristic bleaching or whitening of the leaves of susceptible plants, followed by necrosis and eventual death.[2][4]

HPPD_Inhibition_Pathway cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Inhibition cluster_effect Herbicidal Effect Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Homogentisate Homogentisate HPPD->Homogentisate Bleaching Leaf Bleaching (Whitening) Plastoquinone Plastoquinone Homogentisate->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll This compound This compound Inhibition Inhibition This compound->Inhibition Topramezone Topramezone Topramezone->Inhibition Inhibition->HPPD Necrosis Necrosis Bleaching->Necrosis Plant_Death Plant Death Necrosis->Plant_Death

Figure 1: Signaling pathway of HPPD inhibitor herbicides.

Comparative Efficacy: Quantitative Data

The efficacy of this compound and topramezone can vary depending on the weed species, application rate, and environmental conditions. The following tables summarize findings from various studies, providing a quantitative comparison of their performance on several key broadleaf weeds.

Table 1: Efficacy of this compound on Broadleaf Weeds

Weed SpeciesApplication Rate (g ai/ha)Control (%)Growth StageReference
Chenopodium album (Common Lambsquarters)72-96>94Post-emergence[5]
Amaranthus retroflexus (Redroot Pigweed)72-96>94Post-emergence[5]
Polygonum persicaria (Willow Weed)72-96>94Post-emergence[5]
Broadleaf Weeds (general)Not Specified>99Pre-emergence[2]
Broadleaf Weeds (general)Not Specified>94Post-emergence[2]

Table 2: Efficacy of Topramezone on Broadleaf Weeds

Weed SpeciesApplication Rate (g ai/ha)Control (%)Growth StageReference
Chenopodium album (Common Lambsquarters)25.2868-70 (density reduction)Post-emergence (45 DAS)[1]
Lepidium didymum25.28Significantly controlledPost-emergence[1]
Spergula arvensis25.28Significantly controlledPost-emergence[1]
Medicago polymorpha25.28Significantly controlledPost-emergence[1]
Fumaria parviflora25.28Significantly controlledPost-emergence[1]
Common LambsquartersNot Specified83Post-emergence[6]
Common PurslaneNot Specified88Post-emergence[6]

Table 3: Direct Comparative Efficacy Data (this compound vs. Topramezone)

Weed SpeciesThis compound Control (%)Topramezone Control (%)Application Rate (g ai/ha)Reference
Common Lambsquarters>93>94 (with atrazine)M: Not specified, T: Not specified[6]
Common Purslane>93>94 (with atrazine)M: Not specified, T: Not specified[6]
Annual Grasses (some species)Lower efficacyHigher efficacyM: 100, T: 12.5[6][7]

Experimental Protocols

The data presented in this guide are derived from field and greenhouse experiments. While specific protocols vary between studies, the general methodology for evaluating herbicide efficacy follows a standardized approach.

General Protocol for Post-Emergence Herbicide Efficacy Trials:

  • Trial Site Selection: Fields with a natural and uniform infestation of the target broadleaf weed species are selected. The soil type, organic matter content, and pH are documented.

  • Experimental Design: A randomized complete block design is typically employed with multiple replications (usually 3 or 4) for each treatment.[8]

  • Plot Establishment: Individual plots are established, with dimensions sufficient to minimize spray drift between plots (e.g., 10-ft by 25-ft).[8]

  • Herbicide Application:

    • Herbicides are applied at various rates, including the recommended label rate, and often at half and double the recommended rate to assess dose-response.

    • Applications are made using a calibrated backpack sprayer with a boom, ensuring uniform coverage.[8] Parameters such as sprayer pressure, nozzle type, and spray volume are recorded.

    • Weeds are typically at the 2- to 4-leaf stage for optimal post-emergence control.[9]

  • Data Collection:

    • Weed control is visually assessed at set intervals after application (e.g., 7, 14, and 28 days after treatment).

    • Efficacy is rated on a scale of 0% (no control) to 100% (complete weed death).

    • In some studies, weed density (number of plants per unit area) and biomass (dry weight of surviving weeds) are also measured.

  • Statistical Analysis: The collected data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Experimental_Workflow Site_Selection Trial Site Selection (Uniform Weed Infestation) Plot_Establishment Plot Establishment (Randomized Block Design) Site_Selection->Plot_Establishment Treatment_Groups Treatment Groups - this compound (various rates) - Topramezone (various rates) - Untreated Control Plot_Establishment->Treatment_Groups Application Herbicide Application (Calibrated Sprayer, Specific Weed Growth Stage) Treatment_Groups->Application Data_Collection Data Collection (Visual Assessment, Density, Biomass) at 7, 14, 28 Days Application->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Results Efficacy Results (% Weed Control) Analysis->Results

Figure 2: General experimental workflow for herbicide efficacy trials.

Discussion and Conclusion

Both this compound and topramezone are effective herbicides for the control of a wide range of broadleaf weeds.[2][10] this compound has demonstrated excellent control of key weeds like common lambsquarters and redroot pigweed, particularly when applied post-emergence.[5] Topramezone has also shown significant efficacy against a spectrum of broadleaf weeds and, in some cases, may offer better control of certain annual grasses compared to this compound.[1][7]

The choice between this compound and topramezone may depend on the specific weed spectrum present in a field, the desired application timing (pre- or post-emergence), and rotational crop considerations. For comprehensive weed management programs, tank-mixing these HPPD inhibitors with other herbicides having different modes of action is often recommended to broaden the control spectrum and manage herbicide resistance. Researchers are encouraged to consult specific study details and conduct local trials to determine the most effective strategies for their unique conditions.

References

Validating the Inhibitory Effect of Mesotrione on 4-hydroxyphenylpyruvate dioxygenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mesotrione's inhibitory effect on 4-hydroxyphenylpyruvate dioxygenase (HPPD) with other alternative inhibitors, supported by experimental data. Detailed methodologies for key experiments are presented to allow for replication and further investigation.

Executive Summary

This compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the tyrosine catabolism pathway. In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for photosynthesis and antioxidant protection. Inhibition of HPPD leads to a depletion of these essential molecules, causing bleaching of new plant tissue and eventual death. This mechanism of action has made this compound and other HPPD inhibitors effective herbicides. This guide delves into the quantitative data supporting this compound's inhibitory action and compares it with other HPPD inhibitors, providing researchers with the necessary information to evaluate its efficacy and potential applications.

Comparative Inhibitory Activity

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these metrics indicates a higher potency of the inhibitor. The following table summarizes the inhibitory activities of this compound and other selected HPPD inhibitors against HPPD from various sources.

InhibitorEnzyme SourceIC50KiReference
This compound Arabidopsis thaliana-~0.013 µM[1]
This compound Rat Liver~40 nM-[2]
Tembotrione ---Data Not Available in a directly comparable format
Topramezone ---Data Not Available in a directly comparable format
Compound I12 Arabidopsis thaliana-0.011 µM[1]
Compound I23 Arabidopsis thaliana-0.012 µM[1]
Compound II4 Arabidopsis thaliana-0.023 µM[1]
Compound III-15 Arabidopsis thaliana12 nM-

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and for designing new studies. The following is a comprehensive protocol for a spectrophotometric assay to determine the inhibitory effect of compounds on HPPD.

Spectrophotometric Assay for HPPD Inhibition

This assay measures the activity of HPPD by monitoring the consumption of its substrate, 4-hydroxyphenylpyruvate (HPP), or the formation of its product, homogentisate (HGA). The inhibition is quantified by measuring the decrease in enzyme activity in the presence of an inhibitor.

Materials:

  • Purified HPPD enzyme

  • 4-hydroxyphenylpyruvate (HPP) substrate solution

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM ascorbic acid and 0.1 mM FeSO4)

  • Inhibitor stock solutions (e.g., this compound dissolved in a suitable solvent like DMSO)

  • Microplate reader capable of measuring absorbance at a specific wavelength (e.g., 310 nm for HGA formation)

  • 96-well UV-transparent microplates

Procedure:

  • Enzyme Preparation: Dilute the purified HPPD enzyme to the desired concentration in the reaction buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor (e.g., this compound) in the reaction buffer. A typical concentration range might be from 0.1 nM to 100 µM. Include a control with no inhibitor.

  • Reaction Initiation:

    • To each well of the 96-well plate, add a specific volume of the reaction buffer.

    • Add a small volume of the inhibitor dilution or the control solution to the respective wells.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a specific volume of the HPP substrate solution to each well.

  • Data Acquisition: Immediately after adding the substrate, start monitoring the change in absorbance over time using the microplate reader. The wavelength will depend on the specific assay variant; for example, the formation of homogentisate can be monitored at 310 nm.

  • Data Analysis:

    • Calculate the initial reaction rates (velocity) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition (relative to the control with no inhibitor) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and the general workflow of an HPPD inhibition experiment.

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Catabolism Pathway cluster_inhibition Inhibition Mechanism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPPA HPPD HPPD (4-Hydroxyphenylpyruvate dioxygenase) HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Photosynthesis Photosynthesis & Antioxidant Defense Plastoquinone->Photosynthesis Tocopherols->Photosynthesis This compound This compound This compound->Inhibition Inhibition->HPPD

Caption: Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) by this compound.

HPPD_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare HPPD Enzyme Solution D Dispense Reagents into 96-well Plate (Buffer, Inhibitor, Enzyme) A->D B Prepare Substrate (HPP) Solution F Initiate Reaction with Substrate (HPP) B->F C Prepare Inhibitor (e.g., this compound) Dilutions C->D E Pre-incubate at Constant Temperature D->E E->F G Monitor Absorbance Change Over Time F->G H Calculate Initial Reaction Rates G->H I Plot % Inhibition vs. [Inhibitor] H->I J Determine IC50 Value I->J

References

Comparative Analysis of Mesotrione and Nicosulfuron for Grass Weed Control: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two widely used herbicides, mesotrione and nicosulfuron, with a specific focus on their efficacy in controlling grass weeds. It is intended for researchers, scientists, and professionals in the field of crop protection and drug development. The guide synthesizes experimental data on their performance, details their respective modes of action, and outlines typical experimental protocols for their evaluation.

Introduction to this compound and Nicosulfuron

This compound is a selective, systemic herbicide belonging to the triketone chemical class.[1][2] It is effective for both pre- and post-emergence control of a wide spectrum of broadleaf weeds and some annual grass weeds in crops, most notably maize.[2][3] Its development was inspired by a natural phytotoxin, leptospermone, found in the bottlebrush plant (Callistemon citrinus).[3]

Nicosulfuron is a selective, systemic post-emergence herbicide from the sulfonylurea family.[4][5] It is highly effective against a broad range of annual and perennial grass weeds, as well as some broadleaf weeds, primarily in maize crops.[5][6][7] Its mode of action allows for potent control at low application rates.[4]

Mode of Action

The two herbicides control weeds through entirely different biochemical pathways, which is crucial for understanding their selectivity and for managing herbicide resistance.

This compound: The primary target of this compound is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][8] Inhibition of HPPD disrupts the biosynthesis of carotenoids.[8] Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly degraded by sunlight, leading to a characteristic "bleaching" or whitening of the plant tissue, followed by necrosis and death.[3][9][10]

Nicosulfuron: Nicosulfuron acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][11][12] This enzyme is a key catalyst in the pathway for synthesizing branched-chain amino acids: valine, leucine, and isoleucine.[11][13] By blocking this enzyme, nicosulfuron halts protein synthesis and cell division, particularly in the meristematic regions (growing points) of the plant.[11][12] This cessation of growth leads to chlorosis, necrosis, and eventual death of the weed over a period of days to weeks.[7][11]

Signaling Pathway Diagrams

Mesotrione_Pathway cluster_pathway This compound Mode of Action Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate HPPD->HGA Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll PlantDeath Bleaching & Plant Death Chlorophyll->PlantDeath Degradation leads to This compound This compound This compound->HPPD Inhibition

This compound's inhibition of the HPPD enzyme.

Nicosulfuron_Pathway cluster_pathway Nicosulfuron Mode of Action Pyruvate Pyruvate ALS ALS Enzyme (Acetolactate Synthase) Pyruvate->ALS Threonine Threonine Threonine->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Protein Protein Synthesis AminoAcids->Protein CellDivision Cell Division & Growth Protein->CellDivision PlantDeath Growth Cessation & Plant Death CellDivision->PlantDeath Cessation leads to Nicosulfuron Nicosulfuron Nicosulfuron->ALS Inhibition

Nicosulfuron's inhibition of the ALS enzyme.

Comparative Efficacy on Grass Weeds

Direct comparisons reveal distinct strengths for each herbicide. Nicosulfuron generally demonstrates superior efficacy against a wider range of grass weeds compared to this compound.[14] this compound's primary strength lies in broadleaf weed control, though it provides valuable suppression or control of certain annual grasses.[1][15]

  • Nicosulfuron is highly effective for post-emergence control of annual grasses like foxtails, crabgrass, and barnyardgrass, as well as difficult perennial grasses such as johnsongrass and quackgrass.[4][5][6]

  • This compound shows activity on some grassy weeds, including large crabgrass, barnyardgrass, and yellow foxtail, but its performance can be less consistent than nicosulfuron.[14][16] It can be applied pre-emergence, giving it an advantage for residual control of early-germinating grasses.[1][15]

Tank-mixing the two herbicides is a common practice to achieve broad-spectrum control of both grass and broadleaf weeds.[14] However, some studies have noted potential antagonism when mixing, which may reduce the efficacy on certain grass species.[17] The addition of adjuvants and other herbicides like atrazine can significantly modify and often improve the performance of these mixtures.[18][19]

Quantitative Data on Weed Control

The following tables summarize experimental data on the efficacy of this compound and nicosulfuron against various weed species, primarily in maize.

Table 1: Efficacy of Nicosulfuron on Grass and Broadleaf Weeds

Weed Species Application Rate (g a.i./ha) % Control Growth Stage at Application Reference(s)
Eleusine indica (Goosegrass) 42-50 100 2-4 leaf stage [20]
Digitaria sanguinalis (Large Crabgrass) 42-50 >90 2-4 leaf stage [20]
Mixed Annual Grasses 40-60 >85 2-4 leaf stage [4]
Chenopodium album (Common Lambsquarters) 50 >90 2-4 leaf stage [20]

| Parthenium hysterophorus | 50 | >90 | 2-4 leaf stage |[20] |

Table 2: Efficacy of this compound on Grass and Broadleaf Weeds

Weed Species Application Type Application Rate (g/ha) % Control Reference(s)
Downy Brome (Bromus tectorum) Pre-emergence Not Specified >80 (Suppression) [15]
Volunteer Wheat Post-emergence (Boot Stage) Full Rate 47 [15]
Broadleaf Weeds (Mixed) Pre-emergence Not Specified >99 [1]
Grass Weeds (Mixed) Pre-emergence Not Specified ~80 [1]

| Grass Weeds (Mixed) | Post-emergence | Not Specified | ~85 |[1] |

Table 3: Comparative and Combination Efficacy in Maize

Treatment Application Rate (g a.i./ha) Target Weeds % Control Reference(s)
Nicosulfuron 40 Mixed Weeds >95 [21]
This compound 120 Mixed Weeds <90 [21]
This compound + Nicosulfuron 120 + 40 Mixed Weeds >97 [21]
Nicosulfuron + Rimsulfuron + Atrazine Registered Rate Giant Foxtail >97 [18]

| this compound + (Nicosulfuron + Rimsulfuron + Atrazine) | Varied | Common Ragweed | >89 |[18] |

Experimental Protocols for Herbicide Efficacy Trials

Evaluating the comparative efficacy of herbicides requires a structured and rigorous experimental design. The following protocol outlines a typical field trial methodology.

Objective

To evaluate and compare the efficacy of post-emergence applications of this compound and nicosulfuron, alone and in combination, for the control of key grass weed species in a maize crop.

Experimental Design
  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.[22][23]

  • Plot Size: Minimum of 2m x 10m to minimize spray drift and allow for adequate sampling.[24]

  • Treatments:

    • Untreated Control (Weedy Check)

    • Hand-Weeded Control

    • This compound at the recommended rate (e.g., 100-150 g a.i./ha)

    • This compound at 2x the recommended rate (for crop phytotoxicity assessment).[24][25]

    • Nicosulfuron at the recommended rate (e.g., 40-60 g a.i./ha)

    • Nicosulfuron at 2x the recommended rate.[24][25]

    • Tank-mix of this compound + Nicosulfuron at recommended rates.

    • Standard commercial treatment for comparison.

Materials and Methods
  • Site Selection: A field with a known and uniform infestation of the target grass weed species (e.g., Digitaria sanguinalis, Setaria viridis).

  • Crop Establishment: Plant a tolerant maize variety according to local agronomic practices.

  • Herbicide Application:

    • Apply treatments post-emergence when the target weeds are at the 2-4 leaf stage and maize is at the V4-V6 stage.[4][14]

    • Use a calibrated precision sprayer (e.g., bicycle or backpack sprayer) with appropriate nozzles to ensure uniform coverage at a specified water volume (e.g., 200-300 L/ha).[4][19]

    • Record environmental conditions at the time of application (temperature, humidity, wind speed, cloud cover).[25]

  • Data Collection:

    • Weed Control Efficacy: Visually assess percent weed control at 7, 14, and 28 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete kill).

    • Weed Density and Biomass: At 28 or 45 DAT, count the number of surviving weeds per species and collect the above-ground biomass from a designated quadrat (e.g., 0.5 m²) within each plot.[19][20] Dry the biomass to determine dry weight.

    • Crop Phytotoxicity: Visually assess crop injury (e.g., chlorosis, stunting, necrosis) at 7 and 14 DAT on a 0% (no injury) to 100% (crop death) scale.[25]

    • Crop Yield: At maturity, harvest the maize cobs from the central rows of each plot to determine grain yield, adjusting for moisture content.[19]

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA). Use a mean separation test (e.g., Duncan's Multiple Range Test or LSD at P<0.05) to compare treatment means.[19]

Experimental Workflow Diagram

A typical workflow for a herbicide efficacy field trial.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Mesotrione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of mesotrione, a widely used triketone herbicide. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering insights into the methodologies and performance characteristics of each technique.

Experimental Protocols

The successful quantification of this compound relies on robust and validated analytical methods. Below are representative protocols for both HPLC and LC-MS/MS, compiled from established methodologies.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC methods, often coupled with a Diode Array Detector (DAD) or UV detector, are frequently used for the determination of this compound, particularly in formulation analysis and when high sensitivity is not the primary requirement.

  • Sample Preparation: A common procedure involves dissolving the sample in a suitable solvent like acetonitrile. The solution is then centrifuged, filtered through a 0.22 µm membrane, and transferred to a vial for analysis.[1]

  • Chromatographic Conditions:

    • Instrumentation: An HPLC system equipped with a pump, autosampler, and a UV or DAD detector.[1][2]

    • Column: A reversed-phase C18 column is typically employed (e.g., Eclipse XDB C18, 150 mm × 4.6 mm, 3.5 μm or Zorbax SB-C18).[1][2]

    • Mobile Phase: A gradient or isocratic elution using a mixture of acidified water (e.g., with 0.1% phosphoric acid or 0.1% acetic acid) and an organic solvent like acetonitrile is common.[1][2] A typical isocratic mobile phase could be 0.1% acetic acid in water/acetonitrile (75:25, v/v).[2]

    • Flow Rate: A flow rate of approximately 0.9 to 1.0 mL/min is often used.[1][2]

    • Column Temperature: Analyses are typically performed at temperatures ranging from 20°C to 40°C.[1][2]

    • Injection Volume: Injection volumes can range from 1 µL to 5 µL.[2][3]

    • Detection: UV detection is commonly set at wavelengths between 245 nm and 270 nm.[1][2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is the preferred method for detecting trace levels of this compound and its metabolites in complex environmental and biological matrices due to its high sensitivity and specificity.[4][5]

  • Sample Preparation: Sample preparation is crucial for complex matrices. Methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used for soil and food samples.[4][6] For water samples, a simple acidification step followed by direct injection may be sufficient.[7] Solid-phase extraction (SPE) can also be used for sample cleanup and enrichment.[4]

  • Chromatographic Conditions:

    • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[8][9]

    • Column: Polymer-based columns (e.g., Polymer Laboratories PLRP-S) are often preferred to avoid chelation of this compound with metal ions present in silica-based columns.[7][9]

    • Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% acetic acid or formic acid in water and (B) acetonitrile or methanol is typically used.[7][9]

    • Flow Rate: Flow rates are generally lower than in conventional HPLC, often in the range of 0.2 mL/min.

    • Injection Volume: A typical injection volume is around 5 to 50 µL.[6][7]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for this compound.[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7]

    • Ion Transitions: For this compound, the primary quantitative transition monitored is typically m/z 338.2 → 291.0. A second, confirmatory transition (e.g., m/z 338.2 → 212.1) is also monitored to ensure accurate identification.[7][9]

Performance Comparison

The choice between HPLC and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and budget constraints.

Performance ParameterHPLC with UV/DAD DetectionLC-MS/MS
Specificity Moderate. Relies on retention time and UV spectrum. Potential for interference from co-eluting compounds with similar spectral properties.Very High. Provides structural confirmation based on specific precursor-to-product ion transitions (MRM), minimizing matrix interference.[7][9]
Linearity (Range) Good. E.g., 9.0 µmol L⁻¹ to 196.5 µmol L⁻¹[1] (approx. 3.05 mg/L to 66.6 mg/L). Another study shows linearity from 0.10 to 5.00 µg/mL.[10]Excellent. Can cover a wide dynamic range suitable for trace-level analysis.
Correlation Coefficient (r²) Typically >0.999.[1]Typically ≥0.994.[11]
Limit of Detection (LOD) Moderate. Reported as 0.3 µmol L⁻¹ (approx. 102 µg/L)[1] and in the range of 0.03-0.10 µg/mL (30-100 µg/L).[10]Very Low. Reported in the range of 0.57 to 2.7 µg/L.[6]
Limit of Quantification (LOQ) Higher. Reported as 9.0 µmol L⁻¹ (approx. 3.05 mg/L or 3050 µg/L)[1].Very Low. Reported as 0.05 µg/L in water and 0.002 mg/kg (2 µg/kg) in soil.[7][8]
Cost & Complexity Lower initial investment and operational costs. Simpler to operate and maintain.[12]Higher initial investment and operational costs. Requires more specialized expertise.[12]
Throughput Generally longer run times compared to modern UPLC systems.Higher throughput can be achieved with UPLC-MS/MS systems, with analysis times as short as a few minutes.[11]

Note: Direct comparison of LOD/LOQ values should be done with caution due to variations in matrix, instrumentation, and calculation methods across different studies.

Visualizing the Process

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for analyzing this compound using both HPLC-UV and LC-MS/MS, highlighting the key stages from sample collection to data analysis.

G cluster_0 cluster_1 Chromatographic Separation A Sample Collection (e.g., Soil, Water, Crop) B Sample Preparation (Extraction, Cleanup, Filtration) A->B C HPLC Column (e.g., C18 or Polymer-based) B->C D_HPLC HPLC System D_LCMS LC-MS/MS System E_UV UV / DAD Detector (Absorbance at specific λ) D_HPLC->E_UV E_MS Tandem Mass Spectrometer (MRM of Ion Transitions) D_LCMS->E_MS F_HPLC Quantification via Peak Area vs. Standard Curve E_UV->F_HPLC F_LCMS Quantification & Confirmation via Peak Area & Ion Ratios E_MS->F_LCMS

Caption: Workflow comparing HPLC and LC-MS/MS for this compound analysis.

Logical Framework for Method Selection

Choosing the appropriate analytical technique involves evaluating the specific needs of the study against the capabilities and limitations of each method. This diagram outlines the decision-making process.

G Start Select Method for This compound Quantification Decision1 Trace Level Detection Required? (e.g., < 10 µg/L) Start->Decision1 Decision2 Complex Sample Matrix? (e.g., Soil, Food) Decision1->Decision2 No Method_LCMS LC-MS/MS Decision1->Method_LCMS Yes Decision3 Is Confirmatory Analysis Needed? Decision2->Decision3 No Decision2->Method_LCMS Yes Decision3->Method_LCMS Yes Method_HPLC HPLC-UV/DAD Decision3->Method_HPLC No Pros_LCMS Pros: + Very High Sensitivity + High Specificity + Confirmatory Power Method_LCMS->Pros_LCMS Cons_LCMS Cons: - High Cost - Complex Operation - Matrix Effects Method_LCMS->Cons_LCMS Pros_HPLC Pros: + Lower Cost + Simple & Robust + Good for High Concentrations Method_HPLC->Pros_HPLC Cons_HPLC Cons: - Lower Sensitivity - Lower Specificity - Prone to Interferences Method_HPLC->Cons_HPLC

Caption: Decision tree for selecting between HPLC and LC-MS/MS.

Conclusion

Both HPLC and LC-MS/MS are powerful techniques for the quantification of this compound, but they serve different analytical needs.

  • HPLC with UV/DAD detection is a cost-effective, robust, and reliable method suitable for routine analysis, quality control of pesticide formulations, and the analysis of less complex samples where this compound concentrations are relatively high.[12]

  • LC-MS/MS stands out for its superior sensitivity and specificity.[5][12] It is the definitive method for trace residue analysis in complex matrices such as soil, water, and food products, and is essential for studies requiring high confidence in analyte identification and quantification at very low levels.[6]

Ultimately, the selection of the analytical method should be guided by the project's objectives, regulatory requirements, sample characteristics, and available resources.

References

A Comparative Analysis of Mesotrione and Natural Bioherbicides for Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing pursuit of effective and sustainable weed management strategies, researchers and agricultural professionals are continually evaluating the performance of synthetic herbicides against emerging natural alternatives. This guide provides an objective comparison between mesotrione, a widely used synthetic herbicide, and a selection of prominent natural bioherbicides. The comparison focuses on their respective mechanisms of action, efficacy supported by experimental data, and the methodologies employed in their evaluation.

Section 1: Mechanisms of Action

The fundamental difference between this compound and most natural bioherbicides lies in their mode of action at the molecular level.

This compound: As a member of the triketone family, this compound is a selective, systemic herbicide. Its primary target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] Inhibition of HPPD is critical as it disrupts the biosynthesis of plastoquinones and tocopherols. This disruption, in turn, blocks the synthesis of carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[1][2] The resulting degradation of chlorophyll leads to the characteristic bleaching or "whitening" of susceptible plant tissues, followed by necrosis and plant death.[3]

The signaling pathway below illustrates the point of inhibition by this compound in the carotenoid biosynthesis pathway.

Figure 1. Mechanism of Action of this compound.

Natural Bioherbicides: This category encompasses a wide range of substances with diverse mechanisms. Unlike the specific target of this compound, many bioherbicides exert their effects through broader, multi-faceted actions.

  • Allelochemicals (e.g., from Sorghum): Compounds like sorgoleone, released from sorghum roots, are known to inhibit photosynthesis and disrupt mitochondrial respiration.[4]

  • Fatty Acids (e.g., Pelargonic Acid): Pelargonic acid, also known as nonanoic acid, is a non-selective, contact herbicide.[5] Its primary mode of action is the rapid disruption and desiccation of the plant cuticle and cell membranes, leading to fluid leakage and cell death within hours of application.[5][6][7]

  • Corn Gluten Meal (CGM): CGM acts as a pre-emergent bioherbicide. It contains peptides that inhibit root formation in germinating seeds, effectively preventing weed establishment.[8]

The diagram below illustrates the contact-based mechanism of pelargonic acid.

Figure 2. Mechanism of Action of Pelargonic Acid.

Section 2: Efficacy Comparison

The efficacy of herbicides is highly dependent on the target weed species, growth stage, application rate, and environmental conditions. The following tables summarize experimental data from various studies. It is important to note that these results are not from head-to-head trials and are presented for comparative purposes.

Table 1: Efficacy of this compound Against Various Weed Species

Target Weed Application Rate (g a.i./ha) Efficacy (% Control or Biomass Reduction) Study Type Reference
Palmer Amaranth (Amaranthus palmeri) 105 92-99% control Field [9]
Velvetleaf (Abutilon theophrasti) 105 99% control Field [9]
Common Lambsquarters (Chenopodium album) 105 95% control Field [10]
Giant Foxtail (Setaria faberi) 105 <25% control Field [11]
Large Crabgrass (Digitaria sanguinalis) 105 58-76% control Field [11]
Broadleaf Weeds (General) 72-96 >94% biomass reduction Field [3]

| Grass Weeds (General) | 72-96 | ~85% biomass reduction | Field |[3] |

Table 2: Efficacy of Selected Natural Bioherbicides

Bioherbicide Target Weed Application Rate Efficacy (% Control or Biomass Reduction) Study Type Reference
Pelargonic Acid Red Fescue (Festuca rubra) 21.8 kg a.i./ha 90% control (ED90) Field [12]
Black Nightshade (Solanum nigrum) 21.8 kg a.i./ha 70-90% control Field [13]
Ryegrass (Lolium multiflorum) 21.8 kg a.i./ha Low efficacy (<50% control) Field [12]
Sorghum Water Extract Jungle Rice (Echinochloa colona) 15 L/ha (3 sprays) 65% density reduction Field [14]
Various Weeds Sorghum + Sunflower extracts (12 L/ha each) ~80% weed dry matter reduction Field [15]

| Corn Gluten Meal | Crabgrass (Digitaria spp.) | 200 g/m² | 69-93% fewer plants | Field |[16] |

Section 3: Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of herbicide efficacy. Below are representative methodologies for evaluating synthetic and bioherbicides.

Protocol 1: Standardized Greenhouse Dose-Response Bioassay

This protocol is commonly used for evaluating both synthetic and natural herbicides to determine the dose required to achieve a specific level of control (e.g., GR₅₀ - 50% growth reduction).

  • Plant Preparation: Seeds of the target weed species (e.g., Amaranthus retroflexus) are sown in pots containing a standardized soil mix.[17] Plants are grown in a controlled greenhouse environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach a specific growth stage (e.g., 4-6 true leaves).[17]

  • Herbicide Application: A stock solution of the herbicide is prepared. A series of dilutions are made to create a range of doses (e.g., 0, 0.12, 0.25, 0.5, 1.0, 2.0, 4.0x the recommended field rate).[17] The herbicides are applied using a calibrated laboratory sprayer to ensure uniform coverage. An untreated control group is sprayed only with water and any adjuvant used in the herbicide treatments.

  • Data Collection: After a set period (typically 14-21 days after treatment), the above-ground biomass of each plant is harvested, dried in an oven, and weighed.[18] Visual injury ratings may also be recorded.

  • Data Analysis: The biomass data is expressed as a percentage of the untreated control. A dose-response curve is generated by plotting the percent growth reduction against the herbicide dose (often on a log scale). Statistical models are used to calculate the GR₅₀ or ED₅₀ values.

The following diagram outlines the typical workflow for a dose-response bioassay.

Experimental_Workflow start Start: Select Weed Species cultivation Seed Sowing & Plant Cultivation (Controlled Environment) start->cultivation growth Growth to Target Stage (e.g., 4-6 leaves) cultivation->growth treatment Herbicide Application (Dose Range + Control) growth->treatment incubation Post-Treatment Incubation Period (e.g., 21 days) treatment->incubation assessment Data Collection: - Biomass Measurement - Visual Injury Rating incubation->assessment analysis Statistical Analysis: - Dose-Response Curve - Calculate GR50/ED50 assessment->analysis end End: Efficacy Determined analysis->end

Figure 3. General workflow for a herbicide efficacy bioassay.

Conclusion

This compound stands out for its high efficacy on a broad spectrum of broadleaf weeds at low application rates, driven by a highly specific mode of action.[3][9] Its systemic nature allows it to be translocated within the plant, providing thorough control.

Natural bioherbicides, such as pelargonic acid, sorghum extracts, and corn gluten meal, offer alternative modes of action which can be valuable in integrated weed management and resistance mitigation strategies.[5] Pelargonic acid provides rapid, non-selective burndown of contacted foliage, making it suitable for spot treatments or pre-planting applications.[5][6] Allelopathic extracts and pre-emergents like CGM show promise but often exhibit more variable efficacy depending on environmental factors and the specific weed spectrum.[13][16] While their performance can be less consistent than synthetic counterparts, ongoing research into formulation and application techniques aims to enhance their reliability and expand their utility in sustainable agriculture.

References

Validating the Metabolic Pathway of Mesotrione in Resistant Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of the herbicide mesotrione in resistant and susceptible weed biotypes. This compound is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, a class of bleaching herbicides that disrupt pigment synthesis, leading to plant death.[1][2][3] However, the emergence of metabolic resistance in several weed species, notably Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus), poses a significant challenge to its efficacy.[4][5] This resistance is primarily attributed to an enhanced ability of the weed to detoxify the herbicide, a process involving several metabolic phases.

Overview of Herbicide Metabolism

Herbicide detoxification in plants is a multi-phase process designed to convert foreign compounds (xenobiotics) into less toxic, more water-soluble substances that can be safely sequestered.[6][7][8][9]

  • Phase I: Transformation. The herbicide molecule is chemically altered, often through oxidation, reduction, or hydrolysis. This step is typically catalyzed by enzymes like cytochrome P450 monooxygenases (P450s).[6][7][8]

  • Phase II: Conjugation. The modified herbicide from Phase I is conjugated (bound) to endogenous molecules such as sugars (glucose) or glutathione, a process often mediated by glucosyltransferases (GTs) or glutathione S-transferases (GSTs).[4][10][11]

  • Phase III: Compartmentation. The conjugated herbicide is transported and sequestered into vacuoles or incorporated into the cell wall, effectively removing it from sites of metabolic activity.[6][7][12]

The primary mechanism conferring resistance to this compound in weeds is an accelerated Phase I metabolism.[6][7]

Comparative Metabolism: Resistant vs. Susceptible Biotypes

Studies have demonstrated that resistant biotypes metabolize this compound at a significantly faster rate than susceptible biotypes. The key distinction lies in the efficiency of Phase I hydroxylation, catalyzed by P450 enzymes.[6][7]

In resistant Palmer amaranth, for instance, this compound is rapidly converted into two primary, non-phytotoxic metabolites: 4-hydroxy-mesotrione (4-OH-mesotrione) and 5-hydroxy-mesotrione (5-OH-mesotrione).[6][13] While susceptible plants can also perform this conversion, the rate is much slower, allowing the parent this compound to reach its target site (the HPPD enzyme) and exert its herbicidal effect.[11]

Quantitative Data on this compound Metabolism

The following tables summarize the quantitative differences in this compound metabolism between resistant and susceptible weed populations.

Table 1: this compound Metabolism Rates in Resistant (R) and Susceptible (S) Weed Biotypes.

Weed SpeciesBiotypeParameterValueReference
Amaranthus palmeriResistant (SYNR1, SYNR2)Metabolism Rate2-fold faster than Susceptible[13]
Amaranthus palmeriSusceptible (PPI1, PPI2)Metabolism RateBaseline[13]
Amaranthus tuberculatusResistant (MCR)This compound Half-life (DT₅₀)8.7 hours[11]
Amaranthus tuberculatusSusceptible (ACR, WCS)This compound Half-life (DT₅₀)> 29.8 hours[11]

Table 2: Effect of P450 Inhibitor (Malathion) on this compound Metabolism in Amaranthus tuberculatus (Waterhemp).

BiotypeTreatmentParent this compound Remaining at 24 HAT*ConclusionReference
Resistant (MCR)This compound onlyLower amountRapid Metabolism[14][15]
Resistant (MCR)This compound + MalathionHigher amountP450-based metabolism inhibited[14][15]
Susceptible (ACR)This compound onlyHigh amountSlow Metabolism[14][15]
Susceptible (ACR)This compound + MalathionNo significant differenceLow P450-based metabolism[14][15]

*HAT: Hours After Treatment

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key metabolic steps and the typical workflow for analyzing herbicide metabolism.

G cluster_phase1 Phase I: Transformation (Rapid in Resistant Biotypes) cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration This compound This compound P450s Cytochrome P450s This compound->P450s Metabolites 4-OH-Mesotrione & 5-OH-Mesotrione (Non-phytotoxic) P450s->Metabolites Hydroxylation Conjugates Sugar or Glutathione Conjugates Metabolites->Conjugates Conjugation (e.g., with sugars) Sequestration Vacuolar Sequestration or Cell Wall Binding Conjugates->Sequestration

Caption: Metabolic detoxification pathway of this compound in resistant weeds.

G A Plant Treatment (Apply [14C]-Mesotrione to leaves) B Incubation (Time course: e.g., 2, 8, 12, 24 hours) A->B C Sample Harvest (Separate treated leaf from rest of plant) B->C D Extraction (Homogenize tissue in solvent, e.g., acetone/methanol) C->D E Analysis & Separation D->E F TLC or HPLC (Separate parent herbicide from metabolites) E->F H Metabolite Identification (LC-MS/MS) E->H G Quantification (Liquid Scintillation Counting or Radio-imaging) F->G

Caption: Experimental workflow for a herbicide metabolism study.

Experimental Protocols

Validating the metabolic pathway of this compound relies on precise experimental techniques. Below are summarized protocols for key experiments.

Protocol 1: Herbicide Metabolism Analysis using Radiolabeled this compound

This protocol is adapted from methodologies used to study herbicide behavior in plants.[16][17][18]

  • Plant Material: Grow resistant and susceptible weed biotypes to a consistent growth stage (e.g., 4-6 leaf stage).

  • Herbicide Application: Apply a known amount of radiolabeled [¹⁴C]-mesotrione, typically in a droplet to the surface of a single leaf using a microsyringe.[18]

  • Time Course Harvest: Harvest plants at various time points after treatment (e.g., 2, 12, 24, 48 hours) to track the rate of metabolism.

  • Extraction:

    • Excise the treated leaf.

    • Wash the leaf surface with a solvent (e.g., 10% methanol) to recover unabsorbed herbicide.

    • Homogenize the plant tissue in a solvent mixture (e.g., acetone:water or methanol:water) to extract this compound and its metabolites.

    • Centrifuge the homogenate and collect the supernatant.

  • Separation and Quantification:

    • Concentrate the extract and spot it onto a Thin-Layer Chromatography (TLC) plate or inject it into a High-Performance Liquid Chromatography (HPLC) system.[17]

    • Use known standards for this compound and its hydroxylated metabolites to identify their positions on the chromatogram.

    • Quantify the radioactivity in the spots corresponding to the parent herbicide and its metabolites using a radio-TLC scanner or by scraping the spots and performing liquid scintillation counting.

  • Data Analysis: Calculate the percentage of applied [¹⁴C]-mesotrione that remains as the parent compound versus the percentage converted to metabolites at each time point for both resistant and susceptible biotypes.

Protocol 2: In-Vivo Cytochrome P450 Inhibition Assay

This assay determines the involvement of P450 enzymes in this compound metabolism by using a known P450 inhibitor.[15][19]

  • Plant Material: Use seedlings of both resistant and susceptible biotypes.

  • Inhibitor Pre-treatment: Treat a subset of plants with a P450 inhibitor, such as malathion or piperonyl butoxide (PBO), typically applied 1-2 hours before the herbicide treatment.[15][20]

  • Herbicide Application: Apply this compound at a discriminating dose to both inhibitor-pre-treated and non-treated plants.

  • Assessment: After a set period (e.g., 14-21 days), assess plant injury, survival, or biomass reduction.

  • Data Analysis: Compare the response to this compound in plants with and without the P450 inhibitor. A significant increase in herbicide injury in the resistant biotype following inhibitor treatment indicates that P450-mediated metabolism is a key component of the resistance mechanism. This can be complemented by conducting the metabolism analysis described in Protocol 1 on inhibitor-treated plants to directly measure the reduction in metabolite formation.[15]

Conclusion

The validation of the metabolic pathway for this compound in resistant weed biotypes consistently points to an enhanced, P450-mediated detoxification as the primary resistance mechanism.[6][7][20] Resistant plants rapidly hydroxylate the parent herbicide into non-toxic forms, preventing it from reaching its molecular target. This guide provides the comparative data, visual pathways, and experimental frameworks necessary for researchers to understand, investigate, and ultimately develop strategies to manage this evolving challenge in weed science.

References

Comparative degradation kinetics of mesotrione in soil versus aquatic environments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the environmental degradation kinetics of the herbicide mesotrione reveals significantly faster breakdown in soil environments compared to aquatic systems. This guide synthesizes key experimental findings on the degradation pathways, influential factors, and comparative kinetics in these two critical environmental compartments.

This compound, a selective herbicide widely used in corn production, undergoes distinct degradation processes in soil and aquatic environments, primarily driven by microbial activity and photodegradation, respectively. The persistence of this compound, quantified by its half-life (DT50), is a crucial factor in assessing its potential environmental impact.

Comparative Degradation Kinetics

The degradation of this compound is markedly more rapid in soil than in water. In soil, biodegradation is the principal mechanism of breakdown.[1] Studies have reported a wide range of half-lives for this compound in soil, typically varying from 4.5 to 32 days, influenced by a variety of soil properties.[2] In contrast, this compound exhibits greater stability in aquatic environments where photolysis, or breakdown by sunlight, is the main degradation route.[1] The estimated half-life for direct photolysis in water can range from 81 to 97 days under summer conditions.[1] However, the presence of natural organic matter in water can accelerate this process through sensitized photo-oxidation.[1]

Table 1: Comparative Half-Life of this compound in Soil and Aquatic Environments

EnvironmentPrimary Degradation PathwayTypical Half-Life (DT50)Key Influencing Factors
Soil Microbial Degradation4.5 - 32 days[2]Soil pH, Organic Matter Content, Temperature, Moisture, Microbial Activity[3]
Aquatic Photodegradation81 - 97 days (direct photolysis)[1]Sunlight Intensity, Presence of Natural Organic Matter, Water pH[1]

Factors Influencing Degradation

Several environmental factors significantly influence the rate at which this compound degrades.

In Soil:

  • Soil pH: This is a primary factor, with degradation rates generally increasing as the soil pH rises.[2][3]

  • Organic Matter: The content of organic carbon in the soil also plays a crucial role, though its effect can be complex and correlated with pH.

  • Microbial Activity: The presence and activity of soil microorganisms are fundamental to the breakdown of this compound.[3] Sterilized soils show a significant reduction in degradation rates.

  • Temperature and Moisture: Higher temperatures and optimal soil moisture levels generally enhance microbial activity, leading to faster degradation.[3]

In Aquatic Environments:

  • Sunlight: As the primary driver of degradation, the intensity and duration of sunlight exposure are critical.

  • Natural Organic Matter (NOM): Dissolved NOM can act as a photosensitizer, accelerating the degradation of this compound.

  • pH: The pH of the water can influence the chemical form of this compound and its susceptibility to photolysis.[1]

Experimental Protocols

The determination of this compound's degradation kinetics typically involves laboratory and field studies. A common laboratory approach is the incubation study.

Typical Laboratory Incubation Protocol for Soil Degradation:

  • Soil Collection and Preparation: Soil samples are collected from the field, sieved to ensure homogeneity, and characterized for properties such as pH, organic carbon content, and texture.

  • Spiking: A known concentration of this compound, often radiolabeled (e.g., with ¹⁴C) for easier tracking, is applied to the soil samples.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture.

  • Sampling and Extraction: At specific time intervals, subsamples of the soil are taken. The remaining this compound and its degradation products are extracted using appropriate solvents.

  • Analysis: The concentration of this compound in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound over time, and the half-life (DT50) is calculated, often assuming first-order kinetics.[2]

Visualizing the Processes

To better understand the experimental process and the factors at play, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Soil Collection Soil Collection Sieving & Characterization Sieving & Characterization Soil Collection->Sieving & Characterization Spiking with this compound Spiking with this compound Sieving & Characterization->Spiking with this compound Incubation (Controlled Temp & Moisture) Incubation (Controlled Temp & Moisture) Spiking with this compound->Incubation (Controlled Temp & Moisture) Periodic Sampling Periodic Sampling Incubation (Controlled Temp & Moisture)->Periodic Sampling Solvent Extraction Solvent Extraction Periodic Sampling->Solvent Extraction HPLC/LC-MS Analysis HPLC/LC-MS Analysis Solvent Extraction->HPLC/LC-MS Analysis Kinetic Modeling Kinetic Modeling HPLC/LC-MS Analysis->Kinetic Modeling Half-life (DT50) Calculation Half-life (DT50) Calculation Kinetic Modeling->Half-life (DT50) Calculation

Caption: Experimental workflow for a soil degradation study.

Degradation_Factors cluster_soil Soil Environment cluster_aquatic Aquatic Environment This compound Degradation This compound Degradation Microbial Activity Microbial Activity Microbial Activity->this compound Degradation Major Pathway Soil pH Soil pH Soil pH->this compound Degradation Organic Matter Organic Matter Organic Matter->this compound Degradation Temperature Temperature Temperature->this compound Degradation Moisture Moisture Moisture->this compound Degradation Sunlight (Photolysis) Sunlight (Photolysis) Sunlight (Photolysis)->this compound Degradation Major Pathway Natural Organic Matter Natural Organic Matter Natural Organic Matter->this compound Degradation Water pH Water pH Water pH->this compound Degradation

Caption: Key factors influencing this compound degradation.

References

A Comparative Guide to Mesotrione Selectivity in Diverse Corn Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mesotrione's selectivity in various corn (Zea mays) varieties, including field corn, sweet corn, and popcorn. Its performance is benchmarked against alternative herbicides, supported by experimental data to aid in research and development.

Executive Summary

This compound is a widely utilized herbicide for broadleaf weed control in corn, prized for its general crop safety. However, its selectivity is not uniform across all corn varieties. Sweet corn and certain popcorn hybrids have demonstrated heightened sensitivity to this compound, leading to potential crop injury and yield reduction. This guide delves into the genetic underpinnings of this differential selectivity, presents comparative data on crop injury and yield effects of this compound and alternative herbicides, and outlines detailed experimental protocols for validating herbicide selectivity in corn.

Mechanism of this compound Selectivity

This compound's herbicidal action stems from the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for plastoquinone and tocopherol biosynthesis in plants. The subsequent depletion of these compounds leads to the bleaching of foliage and eventual plant death.

Corn's tolerance to this compound is primarily attributed to its ability to rapidly metabolize the herbicide into inactive compounds.[1] This detoxification process is mediated by cytochrome P450 monooxygenases.[1] However, genetic variations, particularly in sweet corn, can lead to reduced metabolic efficiency, resulting in increased susceptibility to this compound-induced injury.[2]

Comparative Performance of this compound and Alternatives

The following tables summarize quantitative data on crop injury and yield impact of this compound and other commonly used corn herbicides across different corn varieties.

Table 1: Crop Injury Ratings (% Chlorosis/Stunting) of Various Herbicides on Different Corn Varieties

Herbicide (Active Ingredient)Mode of Action (HRAC Group)Field Corn (Hybrid 1197YHR)[3]Sweet Corn (Sensitive Hybrids)[2][4]Popcorn (Various Hybrids)[1][5]
This compound HPPD Inhibitor (27)<10%10 - >50%5 - 20%
Atrazine Photosystem II Inhibitor (5)<5%<10%<5%
Nicosulfuron ALS Inhibitor (2)<5%5 - 20%<10%
Tembotrione HPPD Inhibitor (27)<10%10 - 30%<10%
Topramezone HPPD Inhibitor (27)<5%<10%<5%
S-metolachlor + Atrazine Long-chain fatty acid inhibitor (15) + Photosystem II Inhibitor (5)<5%<10%<5%

Note: Injury ratings can vary based on environmental conditions, application timing, and specific hybrid genetics.

Table 2: Yield Impact of Various Herbicides on Different Corn Varieties (% Yield Loss Compared to Weed-Free Control)

Herbicide (Active Ingredient)Field Corn (Hybrid 1197YHR)[3]Sweet Corn (Sensitive Hybrids)[2]Popcorn (Various Hybrids)[1]
This compound No significant loss7 - 27%No significant loss
Atrazine No significant lossNo significant lossNo significant loss
Nicosulfuron No significant lossVariable, up to 15%No significant loss
Tembotrione No significant lossVariableNo significant loss
Topramezone No significant lossNo significant lossNo significant loss
S-metolachlor + Atrazine No significant lossNo significant lossNo significant loss

Note: Yield loss is highly dependent on the severity of initial crop injury and the plant's ability to recover.

Experimental Protocols

Detailed Methodology for Evaluating Herbicide Selectivity in Corn

This protocol outlines a standard procedure for conducting field trials to assess the selectivity of herbicides in corn.

1. Experimental Design and Setup:

  • Trial Location: Select a site with uniform soil type and low weed pressure to minimize confounding factors.

  • Plot Design: Utilize a randomized complete block design with a minimum of three to four replications. Plot sizes should be adequate for representative sampling (e.g., 3 meters wide by 10 meters long).[3]

  • Corn Varieties: Include a diverse range of corn varieties, encompassing field corn, sweet corn (with known sensitive and tolerant hybrids), and popcorn.[1][2]

  • Treatments:

    • Untreated (weedy) check.

    • Weed-free (hand-weeded) check.

    • This compound at a standard use rate (e.g., 105 g ai/ha) and a 2X rate (e.g., 210 g ai/ha).[1]

    • Alternative herbicides at their respective standard and 2X use rates.

  • Planting: Plant all corn varieties at a consistent depth and seeding rate according to best management practices.

2. Herbicide Application:

  • Timing: Apply herbicides at the V3-V4 corn growth stage, a common timing for post-emergence applications.[6]

  • Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage. Maintain consistent speed and pressure during application.

  • Adjuvants: Include adjuvants (e.g., crop oil concentrate, urea ammonium nitrate) as recommended on the herbicide labels.[1]

3. Data Collection and Assessment:

  • Visual Injury Ratings: Assess crop injury at 7, 14, and 28 days after treatment (DAT) using a 0 to 100% scale, where 0 is no injury and 100 is plant death. Symptoms to evaluate include chlorosis (bleaching), necrosis, and stunting.[3]

  • Plant Height: Measure the height of a representative number of plants per plot at various intervals after application.

  • Biomass: At a designated time point (e.g., 28 DAT), harvest the above-ground biomass from a defined area within each plot, dry to a constant weight, and record the dry weight.

  • Yield: At maturity, harvest the ears from a central section of each plot. Record the total ear weight and, after shelling, the grain weight adjusted to a standard moisture content.

4. Statistical Analysis:

  • Analyze the collected data using analysis of variance (ANOVA) appropriate for a randomized complete block design.

  • Perform mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatments.

Visualizing Key Processes

Mesotrione_Metabolism cluster_Corn_Plant Corn Plant Cell cluster_Weed_Plant Weed Plant Cell This compound This compound P450 Cytochrome P450 Enzyme This compound->P450 Metabolism Metabolite Inactive Metabolite P450->Metabolite Detoxification Mesotrione_Weed This compound HPPD HPPD Enzyme Mesotrione_Weed->HPPD Inhibition Bleaching Bleaching & Death HPPD->Bleaching

Caption: this compound metabolism in tolerant corn versus susceptible weeds.

Herbicide_Selectivity_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Analysis A Select Corn Varieties B Choose Herbicides & Rates A->B C Design Experiment (RCBD) B->C D Planting C->D E Herbicide Application D->E F Visual Injury Ratings (7, 14, 28 DAT) E->F G Measure Plant Height F->G H Harvest & Measure Yield G->H I Statistical Analysis (ANOVA) H->I J Compare Treatments I->J

Caption: Experimental workflow for herbicide selectivity trials in corn.

References

Comparative Analysis of Mesotrione's Effect on Soil Microbial Communities Versus Other Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Agricultural Scientists

The application of herbicides is a cornerstone of modern agriculture, yet their non-target effects on soil ecosystems warrant careful examination. Mesotrione, a selective triketone herbicide, has been widely adopted, particularly as an alternative to atrazine in many regions. Understanding its impact on the delicate balance of soil microbial communities is crucial for sustainable agricultural practices. This guide provides a comparative analysis of this compound's influence on soil microbes, contrasting its effects with other commonly used herbicides, supported by experimental data.

**Executive Summary

This compound's impact on soil microbial communities is highly dependent on the application dose. At recommended field rates, its effects are often minimal or transient. However, at higher concentrations, significant alterations in microbial abundance, diversity, and enzymatic activity can occur. The response of soil microbes to this compound is complex, with some studies indicating inhibitory effects while others report stimulatory responses, likely due to the utilization of the herbicide or its byproducts as a carbon source by resistant microbial groups. Compared to other herbicides, this compound's behavior is relatively similar to other triketones like sulcotrione, while its impact profile differs from that of broad-spectrum herbicides such as glyphosate or previously widespread herbicides like atrazine.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and other herbicides on key soil microbial parameters as reported in various studies.

Table 1: Effect of this compound on Soil Enzyme Activities
EnzymeThis compound Concentration (mg/kg)ObservationPercentage Change (%)Reference
Urease 5.0Stable, no significant difference from control.Not Significant[1]
20 - 100Inhibition, significant decrease.-11.9 to -23.2[2]
Acid Phosphatase 5.0Stable, no significant difference from control.Not Significant[1]
β-glucosidase 5.0Reduction in activity.(Not specified)[1]
Catalase 20 - 50Initial increase in activity.+11.2 to +12.6[2]
100Slight decline after initial increase.-2.7[2]
Invertase 20 - 50Initial increase in activity.(Not specified)[2]
Dehydrogenase 25 - 50Increased activity from day 5 to 60.(Not specified)[3][4]
(Field Rate)Initial decrease, followed by an increase after 21 days.(Not specified)[5]
Table 2: Effect of this compound on Soil Microbial Abundance & Diversity
Microbial GroupThis compound Concentration (mg/kg)ObservationReference
Bacteria 1.0 - 5.0Abundance reduced.[1]
25 - 50Abundance increased after 60 days.[4]
Fungi 0.1 - 5.0Abundance reduced.[1]
25 - 50Abundance increased after 60 days.[4]
Actinomycetes 1.0 - 5.0Abundance reduced.[1]
Ammonia Oxidizing Archaea & Bacteria (AOA & AOB) 1.0 - 5.0Abundance of amoA genes markedly reduced.[1]
Overall Microbial Diversity 0.1 - 5.0Slight decline after exposure.[1]
Table 3: Comparative Effects of Different Herbicides on Soil Microbes
HerbicideGeneral Impact at Field RatesKey FindingsReference
This compound Effects are often minimal or transient; can be stimulatory or inhibitory depending on dose and soil type.High doses reduce abundance of bacteria, fungi, and key nitrogen-cycling genes.[1] May increase microbial activity at very high doses.[3][4][1][3][4]
Atrazine Can disrupt microbial communities.A mixture of atrazine and this compound inhibited soil bacteria and fungi populations for up to 18 weeks.[3][4][3][4]
Glyphosate Generally considered to have little impact on overall microbial community structure.Some studies show shifts in microbial composition, with beneficial microbes being destroyed while pathogens are preserved.[6] Others report no significant effect on microbial biomass or respiration.[7][6][7]
Sulcotrione Exhibits relatively similar behavior in soil to this compound.Degradation is influenced by biotic and abiotic factors, with half-lives between 45 and 65 days.
Tembotrione Degradation is correlated with soil microbial biomass.Dissipation increases with higher temperature and moisture.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of protocols used in key studies on this compound's impact.

Soil Incubation and Treatment

A common approach involves microcosm studies where soil samples are treated with different concentrations of this compound.

  • Soil Collection: Soil (e.g., chernozem, sandy loam) is collected from a specific depth, sieved to remove large debris, and pre-incubated to stabilize microbial activity.[3][4]

  • Herbicide Application: this compound, often dissolved in a solvent, is applied to the soil to achieve desired final concentrations (e.g., 0.1, 1.0, 5.0, 25, 50 mg/kg).[1][3][4] An untreated control is always included.

  • Incubation Conditions: Samples are incubated under controlled conditions (e.g., 20-25°C, specific moisture content) for a set period (e.g., 20, 40, 60 days).[1][3][4] Sub-samples are taken at various time points for analysis.[1][3][4]

Soil Enzyme Activity Assays

Soil enzymes are sensitive indicators of soil health and are used to assess the functional impact of herbicides.

  • Urease Activity: Measured by quantifying the amount of ammonia released from a urea substrate over a specific incubation period, typically using colorimetric methods.

  • Phosphatase Activity: Determined by measuring the rate of p-nitrophenol released from p-nitrophenyl phosphate.

  • β-glucosidase Activity: Assessed by quantifying the glucose or p-nitrophenol released from a specific substrate like p-nitrophenyl-β-D-glucopyranoside.[1]

  • Dehydrogenase Activity (DHA): Evaluated by measuring the rate of reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (TPF), which is quantified spectrophotometrically.[5]

Microbial Community Analysis

To understand structural changes in the microbial community, molecular biology techniques are employed.

  • DNA Extraction: Total soil DNA is extracted from soil samples using commercial kits.

  • Quantification of Microbial Groups: The abundance of specific microbial genes (e.g., 16S rRNA for bacteria, ITS for fungi, amoA for ammonia oxidizers) is quantified using Quantitative PCR (qPCR).[1]

  • Community Fingerprinting: Techniques like Terminal Restriction Fragment Length Polymorphism (T-RFLP) and Denaturing Gradient Gel Electrophoresis (DGGE) are used to visualize changes in the microbial community structure and assess diversity.[1][2] These methods separate DNA fragments based on length or sequence, creating a "fingerprint" of the community.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_output Data Interpretation Soil_Collection Soil Collection & Sieving Pre_Incubation Pre-incubation (Stabilization) Soil_Collection->Pre_Incubation Herbicide_Spiking Herbicide Application (this compound Doses) Pre_Incubation->Herbicide_Spiking Control Untreated Control Pre_Incubation->Control Incubation Controlled Incubation (Time Points: 2, 5, 10, 20 days) Herbicide_Spiking->Incubation Control->Incubation Sampling Soil Sampling (at each time point) Incubation->Sampling Enzyme_Assay Enzyme Activity Assays (Urease, Phosphatase, etc.) Sampling->Enzyme_Assay DNA_Extraction Total DNA Extraction Sampling->DNA_Extraction Data_Analysis Statistical Analysis & Comparison Enzyme_Assay->Data_Analysis qPCR qPCR for Microbial Abundance DNA_Extraction->qPCR T_RFLP T-RFLP/DGGE for Community Structure DNA_Extraction->T_RFLP qPCR->Data_Analysis T_RFLP->Data_Analysis

Caption: Workflow for assessing this compound's impact on soil microbes.

Logical Relationship Diagram

G A This compound Application to Soil B Direct Toxicity to Sensitive Microbes A->B C Utilization as Carbon Source by Resistant Microbes A->C D Shift in Microbial Community Structure B->D C->D E Decrease in Specific Functional Groups (e.g., Ammonia Oxidizers) D->E F Increase in Degrading Populations D->F G Alteration of Soil Enzyme Activities D->G H Impact on Soil Biogeochemical Cycles (e.g., N-Cycle) E->H G->H

Caption: this compound's impact pathway on soil microbial function.

References

Cross-Resistance Profile of Mesotrione in Triazine-Resistant Weed Populations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of weed populations resistant to triazine herbicides has posed a significant challenge to effective weed management. Mesotrione, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide, has been a critical tool in post-emergence weed control, particularly for broadleaf weeds in corn. However, the intensive use of this compound has led to the evolution of resistant weed biotypes, some of which also exhibit resistance to triazines. This guide provides a comparative analysis of the cross-resistance profile of this compound in triazine-resistant weed populations, with a focus on the underlying mechanisms and supported by experimental data.

Quantitative Analysis of Herbicide Resistance

The following tables summarize the resistance levels of various weed populations to this compound and atrazine. The data, derived from dose-response assays, illustrates the degree of resistance, a critical factor in understanding the efficacy of these herbicides.

Table 1: Resistance Profile of Amaranthus tuberculatus (Waterhemp) Populations

PopulationHerbicideGR50 (g ai ha-1)Resistance Index (RI)Resistance Mechanism
MCR (McLean County Resistant) This compound-10-35Enhanced metabolism via cytochrome P450 monooxygenases[1]
Atrazine-ResistantEnhanced metabolism via glutathione S-transferase (GST)[1]
ACR (Adams County Resistant) This compound-Sensitive-
Atrazine-ResistantEnhanced metabolism via GST
WCS (Wayne County Sensitive) This compound-Susceptible-
Atrazine-Susceptible-
NEB (Nebraska) This compound (Post-emergence)162.145.5Enhanced metabolism via 4-hydroxylation[2][3]
This compound (Pre-emergence)-2.4-
SEN (Sensitive) This compound (Post-emergence)3.6--

Table 2: Cross-Resistance to Other HPPD-Inhibiting Herbicides in a this compound-Resistant A. tuberculatus Population (NEB)

HerbicideApplicationResistance Level
TembotrionePost-emergenceResistant[2]
TopramezonePost-emergenceResistant[2]
IsoxaflutolePre-emergenceEffective control

Mechanisms of Resistance

The primary mechanisms conferring resistance to triazines and this compound in weed populations are distinct, involving different metabolic pathways. This distinction is crucial for developing effective herbicide resistance management strategies.

Triazine Resistance

Triazine resistance in weeds is well-documented and can occur through two primary mechanisms:

  • Target-Site Resistance: A mutation in the chloroplast psbA gene, which codes for the D1 protein in photosystem II (PSII). This mutation prevents the herbicide from binding to its target site, rendering it ineffective. This is the most common mechanism of triazine resistance.[4][5]

  • Non-Target-Site Resistance (Metabolic Resistance): Enhanced metabolism of the herbicide, typically through conjugation with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[4]

This compound Resistance

In the studied triazine-resistant waterhemp populations, resistance to this compound is predominantly due to non-target-site mechanisms:

  • Enhanced Metabolism: The primary mechanism of this compound resistance is its rapid detoxification through metabolic processes.[6] In resistant A. tuberculatus, this is often mediated by cytochrome P450 monooxygenases, which hydroxylate the this compound molecule, converting it into a non-phytotoxic form.[7][8] This enhanced metabolism prevents the herbicide from reaching and inhibiting its target enzyme, HPPD.[2]

  • Lack of Target-Site Mutation: Studies on this compound-resistant A. tuberculatus have generally not found mutations in the HPPD gene that would confer target-site resistance.[2]

The following diagram illustrates the distinct metabolic pathways for atrazine and this compound resistance in a multiple-herbicide-resistant waterhemp population.

G cluster_atrazine Atrazine Resistance cluster_this compound This compound Resistance Atrazine Atrazine GST Glutathione S-transferase (GST) Atrazine->GST Conjugation Glutathione Conjugation GST->Conjugation Detoxified_Atrazine Detoxified Atrazine Conjugation->Detoxified_Atrazine This compound This compound P450 Cytochrome P450 Monooxygenase This compound->P450 Hydroxylation Hydroxylation P450->Hydroxylation Detoxified_this compound 4-hydroxy-mesotrione (Detoxified) Hydroxylation->Detoxified_this compound

Caption: Metabolic pathways for atrazine and this compound resistance.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of resistance studies. The following sections outline the key experimental protocols used to characterize the cross-resistance profiles.

Dose-Response Assays

Dose-response assays are conducted to quantify the level of herbicide resistance in a weed population.

  • Plant Material: Seeds from suspected resistant and known susceptible weed populations are collected and germinated in a controlled greenhouse environment.

  • Herbicide Application: Herbicides are applied at a range of doses, typically including the recommended field rate, as well as several fractions and multiples of this rate. Applications are made at a specific growth stage (e.g., 3-4 leaf stage for post-emergence herbicides).

  • Data Collection: Plant survival and biomass are assessed at a set time point after treatment (e.g., 21 days).

  • Data Analysis: The data are subjected to non-linear regression analysis to determine the herbicide dose required to cause 50% growth reduction (GR50). The resistance index (RI) is then calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

The following diagram outlines the workflow for a typical dose-response assay.

G A Seed Germination (Resistant & Susceptible Populations) B Plant Growth to Specific Stage (e.g., 3-4 leaves) A->B C Herbicide Application (Multiple Doses) B->C D Incubation in Greenhouse (e.g., 21 days) C->D E Data Collection (Survival & Biomass) D->E F Statistical Analysis (GR50 Calculation) E->F G Resistance Index (RI) Calculation F->G

Caption: Workflow for a dose-response assay.

Metabolism Studies

Metabolism studies are performed to determine if enhanced detoxification is the mechanism of resistance.

  • Radiolabeled Herbicide: A radiolabeled form of the herbicide (e.g., 14C-mesotrione) is applied to the leaves of both resistant and susceptible plants.

  • Time-Course Sampling: Leaf tissue is harvested at various time points after application.

  • Extraction: Metabolites are extracted from the leaf tissue using appropriate solvents.

  • Analysis: The extracts are analyzed using techniques such as high-performance liquid chromatography (HPLC) to separate the parent herbicide from its metabolites.

  • Quantification: The amount of parent herbicide and its metabolites is quantified to determine the rate of metabolism in each population.

Molecular Analysis

Molecular techniques are used to investigate target-site resistance mechanisms.

  • DNA/RNA Extraction: Genetic material is extracted from the plant tissue of resistant and susceptible individuals.

  • Gene Sequencing: The target gene (e.g., psbA for triazines, HPPD for this compound) is amplified via PCR and sequenced to identify any potential mutations that could confer resistance.

  • Gene Expression Analysis: Quantitative PCR (qPCR) can be used to determine if the target gene is overexpressed in the resistant population compared to the susceptible population.

Synergistic Effects of this compound and Atrazine

An interesting aspect of the interaction between this compound and atrazine is the observed synergistic effect in controlling certain weed species, including some triazine-resistant biotypes.[1][9] The mechanism for this synergy is not fully understood but may involve the inhibition of plastoquinone synthesis by this compound, which could potentially enhance the binding of atrazine to the D1 protein.[10] This synergistic action has been shown to improve the control of susceptible wild radish and even overcome target-site based atrazine resistance in some cases.[9] However, in waterhemp populations with robust metabolic resistance to both herbicides, the effectiveness of this combination may be diminished.[11]

Conclusion

The cross-resistance profile of this compound in triazine-resistant weed populations is complex and largely dependent on the specific resistance mechanisms present in the weed biotype. In many cases, particularly in Amaranthus species, resistance to both herbicides is conferred by distinct non-target-site metabolic pathways. This lack of a shared resistance mechanism means that there is not always true cross-resistance, but rather the co-occurrence of multiple resistance mechanisms within the same population. Understanding these mechanisms is paramount for the development of sustainable weed management programs that can mitigate the further evolution and spread of herbicide resistance. The use of herbicide mixtures with different modes of action, crop rotation, and integrated weed management practices remain crucial strategies in this ongoing challenge.

References

Validating the efficacy of mesotrione tank-mixes with other herbicides

Author: BenchChem Technical Support Team. Date: November 2025

Validating the Efficacy of Mesotrione Tank-Mixes: A Comparative Guide

The use of tank-mixes in agriculture is a critical strategy for broadening the spectrum of weed control, enhancing efficacy through synergistic interactions, and managing the development of herbicide-resistant weed biotypes.[1] this compound, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (Group 27), is a widely used herbicide for selective pre- and post-emergence control of broadleaf weeds in crops like corn.[2][3] However, its efficacy on grass weeds is limited.[3][4] This guide provides an objective comparison of this compound tank-mixes with other herbicides, supported by experimental data, to validate their efficacy for weed management.

Efficacy of this compound Tank-Mix Combinations

Tank-mixing this compound with herbicides that have different modes of action can significantly enhance weed control. The most common and well-documented tank-mix partner for this compound is atrazine, a photosystem II (PSII) inhibitor. This combination frequently exhibits a synergistic effect, providing superior control of a diverse range of weeds compared to the individual application of either herbicide.[4][5] Other herbicides are also combined with this compound to target specific weed spectrums or to manage resistance.

Data Presentation: Comparative Weed Control Efficacy

The following tables summarize quantitative data from various field and greenhouse experiments, comparing the performance of this compound alone and in various tank-mix combinations.

Table 1: Efficacy of this compound and Atrazine Tank-Mixes on Weed Control in Maize

Herbicide TreatmentApplication Rate (g/ha)Weed SpeciesWeed Control Efficiency (%)Maize Grain Yield (t/ha)Data Source(s)
Untreated Control-Mixed Flora03.73 - 4.76[4]
This compound (alone)120Broadleaf WeedsEffective5.83 - 5.96[4]
This compound (alone)120Grass WeedsPoor5.83 - 5.96[4]
Atrazine (alone)1000Mixed Flora66.7 (Year 1), 9.4 (Year 2)5.93 - 6.70[4]
This compound + Atrazine875 (Ready-mix)Mixed Flora89 - 997.74 - 8.11[4]
This compound + Atrazine1000 (Ready-mix)Mixed Flora89 - 997.74 - 8.11[4]
This compound + Atrazine400 + 1.5Atrazine-Resistant Wild Radish>60% increase over atrazine aloneNot Reported[5]

Table 2: Efficacy of this compound with Various Tank-Mix Partners on Different Weed Species

Herbicide Tank-MixApplication Rate (g/ha)Target Weed(s)Weed Control (%)NotesData Source(s)
This compound + s-metolachlor/acetochlorNot SpecifiedGrass & Broadleaf Weeds>93Pre-emergence application.[3]
This compound + DicambaNot SpecifiedSummer Grass, Smooth Witchgrass~67Inadequate control of these grasses.[3]
This compound + PrimisulfuronNot SpecifiedGrass & Broadleaf Weeds>92Effective control of both weed types.[3]
This compound + Nicosulfuron/Foramsulfuron53 - 105 (this compound)Green Foxtail, ShattercaneDecreasedAntagonistic effect observed; efficacy of sulfonylurea partner was reduced.[6]
This compound + Amicarbazone110-175 (this compound) + 53 (Amicarbazone)Annual Bluegrass>70Sequential applications showed better control than either herbicide alone.[7]
This compound + Triclopyr140 (this compound) + 1120 (Triclopyr)Ground Ivy, White CloverImprovedReduced whitening effect of this compound and improved broadleaf control.[8]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of efficacy studies. Below are generalized protocols for conducting herbicide tank-mix trials.

Greenhouse Pot Experiment Protocol

This protocol is designed for the initial screening of herbicide combinations to determine synergistic, antagonistic, or additive effects.

  • Objective: To evaluate the comparative efficacy of this compound tank-mixes against specific weed species under controlled conditions.

  • Experimental Design: A completely randomized design (CRD) with multiple replications (typically 4) is used.[9]

  • Materials:

    • Pots (e.g., 4.5 kg soil capacity).

    • Weed seeds of target species (e.g., Dactyloctenium aegyptium, Echinochloa crus-galli).[4]

    • Herbicide formulations: this compound, and tank-mix partners (e.g., atrazine).

    • Laboratory sprayer calibrated to deliver a precise volume.

  • Procedure:

    • Weed seeds are sown at a specified depth in the pots.

    • After germination, plants are thinned to a uniform number per pot (e.g., 15-25 plants/pot).[4]

    • Herbicides are applied at various rates, both individually and in combination, when the weeds reach a specific growth stage.

    • Treatments include an untreated control for comparison.

    • Weed control efficacy is visually assessed at set intervals (e.g., 7, 14, and 28 days after application).[9]

  • Data Analysis: Analysis of variance (ANOVA) is performed on the data. Colby's method can be used to determine if the observed response of the herbicide combination is synergistic, antagonistic, or additive.

Field Trial Protocol

This protocol is for evaluating herbicide tank-mixes under real-world agricultural conditions.

  • Objective: To assess the efficacy and crop safety of this compound tank-mixes in a specific crop (e.g., maize) under field conditions.

  • Experimental Design: A Randomized Complete Block Design (RCBD) is typically employed to account for field variability.[4][10] Plots are of a defined size (e.g., 2.5 by 6.1 m) with untreated buffer zones.[11]

  • Procedure:

    • The trial is established in a field with a natural and uniform infestation of the target weeds.

    • The crop is planted using standard agronomic practices.

    • Herbicide treatments are applied at specific crop and weed growth stages (pre-emergence or post-emergence). Applications are made using a calibrated sprayer to ensure uniform coverage.[11]

    • Treatments include the this compound tank-mix, individual components of the mix, a standard herbicide program for comparison, and an untreated control.

    • Data collection includes:

      • Visual weed control ratings at multiple time points.

      • Weed density and biomass measurements from quadrats placed within each plot.

      • Crop injury ratings to assess phytotoxicity.

      • Crop yield at the end of the growing season.[4]

  • Data Analysis: Data are subjected to ANOVA. Fisher's protected least significant difference (LSD) test or a similar mean separation test is used to compare treatment means.[4] Weed dry weight data may require transformation (e.g., square root) before analysis to meet the assumptions of ANOVA.[4]

Visualizations

Herbicide Mode of Action Pathway

The following diagram illustrates the mechanism of action for a this compound and atrazine tank-mix, highlighting the dual inhibition of critical plant biochemical pathways.

Herbicide_Mode_of_Action cluster_Photosynthesis Photosynthesis (in Chloroplast) cluster_Carotenoid Carotenoid Biosynthesis PSII Photosystem II (PSII) Plastoquinone Plastoquinone Pool PSII->Plastoquinone Electron Transport Inhibition_PSII Inhibition of Electron Transport Carotenoids Carotenoids Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD Conversion HPPD->Carotenoids Inhibition_HPPD HPPD Inhibition This compound This compound (HPPD Inhibitor) This compound->HPPD Atrazine Atrazine (PSII Inhibitor) Atrazine->PSII Weed_Death Synergistic Weed Death Inhibition_PSII->Weed_Death No_Carotenoids Carotenoid Depletion Inhibition_HPPD->No_Carotenoids Bleaching Chlorophyll Destruction (Bleaching) No_Carotenoids->Bleaching Bleaching->Weed_Death

Caption: Dual-site attack by this compound (HPPD) and Atrazine (PSII) leading to synergistic weed control.

Experimental Workflow for Efficacy Validation

This diagram outlines the logical progression of a field trial designed to test the efficacy of a new herbicide tank-mix.

Experimental_Workflow cluster_planning cluster_implementation cluster_data cluster_analysis A Phase 1: Planning & Design B Define Objectives & Hypotheses A->B F Phase 2: Field Implementation C Select Herbicides, Rates & Crop B->C D Choose Experimental Design (e.g., RCBD) C->D E Site Selection & Characterization D->E E->F G Plot Layout & Crop Planting F->G J Phase 3: Data Collection H Herbicide Application (PRE/POST) G->H I In-season Crop Management H->I I->J K Visual Efficacy Ratings (e.g., % Weed Control) J->K L Crop Injury Assessment J->L M Weed Biomass & Density Sampling J->M N Crop Yield Measurement J->N O Phase 4: Analysis & Reporting K->O L->O M->O N->O P Data Compilation & Cleaning O->P Q Statistical Analysis (ANOVA) P->Q R Interpretation of Results (Synergy/Antagonism) Q->R S Final Report & Publication R->S

Caption: Standard workflow for conducting a herbicide tank-mix efficacy field trial from design to analysis.

References

Comparative transcriptomics of mesotrione-treated and untreated plant tissues

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic landscapes in plant tissues with and without mesotrione treatment. By examining the differential gene expression, this document aims to elucidate the molecular mechanisms underlying this compound's herbicidal activity and the plant's subsequent stress responses. The information presented is supported by experimental data from comparative transcriptomic studies.

Quantitative Data Summary

The following tables summarize the quantitative data on differentially expressed genes (DEGs) in response to this compound treatment. The data is derived from RNA-Seq analysis of a this compound-tolerant and a this compound-sensitive sweet corn line, providing a clear comparison of their transcriptomic responses.

Table 1: Differentially Expressed Genes (DEGs) in this compound-Treated vs. Untreated Sweet Corn Lines

ComparisonUp-regulated GenesDown-regulated GenesTotal DEGs
Tolerant Line (Treated vs. Control)452409861
Sensitive Line (Treated vs. Control)2,5862,5865,172

Data is synthesized from a study on sweet corn lines 48 hours post-treatment. The number of DEGs is significantly higher in the sensitive line, indicating a more pronounced transcriptomic disruption.

Table 2: Functional Categorization of Key Differentially Expressed Genes

Biological ProcessTolerant Line ResponseSensitive Line Response
Photosynthesis Induction of genes encoding light-harvesting chlorophyll protein complex[1][2].General down-regulation of photosynthesis-related genes[1][2].
Oxidative Stress Up-regulation of ROS scavenging enzymes (SOD, POD, CAT)[2].Significant reduction in the activity of SOD, POD, and CAT[2].
Cell Wall Modification Minimal changes in cell wall-related genes.Overrepresentation of genes involved in cell wall loosening[1][2].
Herbicide Metabolism Potential up-regulation of cytochrome P450 monooxygenases.Lower constitutive and induced expression of detoxification enzymes.
Carotenoid Biosynthesis Initial inhibition followed by recovery and even up-regulation in some cases.Severe and sustained inhibition of the carotenoid biosynthetic pathway[3].

Experimental Protocols

A generalized yet detailed methodology for a comparative transcriptomics study of this compound's effects on plant tissues is provided below. This protocol is a composite of standard practices in the field.

2.1. Plant Growth and this compound Treatment

  • Plant Material: Grow a tolerant and a sensitive plant line (e.g., sweet corn) under controlled greenhouse conditions (e.g., 25°C day/20°C night, 16h photoperiod).

  • Herbicide Application: At the three-leaf stage, apply this compound at a recommended field rate (e.g., 105 g a.i. ha⁻¹) to the treatment group. The control group should be treated with a mock solution (water and surfactant).

  • Tissue Sampling: Collect leaf tissue from both treated and control plants at various time points (e.g., 24, 48, 72 hours) post-application. Immediately freeze the samples in liquid nitrogen and store them at -80°C.

2.2. RNA Extraction, Library Preparation, and Sequencing

  • RNA Extraction: Extract total RNA from the frozen leaf tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a kit such as the Illumina TruSeq RNA Sample Prep Kit. This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Perform paired-end sequencing of the prepared libraries on an Illumina sequencing platform (e.g., HiSeq).

2.3. Bioinformatic Analysis of RNA-Seq Data

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality reads using software such as Trimmomatic.

  • Read Mapping: Align the high-quality reads to a reference genome using a splice-aware aligner like HISAT2.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using featureCounts or a similar tool.

  • Differential Expression Analysis: Identify differentially expressed genes (DEGs) between treated and control samples using packages like DESeq2 or edgeR in R. Set a significance threshold (e.g., p-adj < 0.05 and |log2(FoldChange)| > 1).

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the DEG lists to identify over-represented biological processes and pathways.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the comparative transcriptomics of this compound treatment.

mesotrione_mode_of_action cluster_pathway Tyrosine Catabolism and Carotenoid Biosynthesis cluster_this compound This compound Action cluster_response Plant Response Tyrosine Tyrosine HPPA HPPA Tyrosine->HPPA Tyrosine Aminotransferase HGA HGA HPPA->HGA HPPD Plastoquinone_Tocopherol Plastoquinone_Tocopherol HGA->Plastoquinone_Tocopherol Multiple Steps Carotenoids Carotenoids Plastoquinone_Tocopherol->Carotenoids Phytoene Desaturase Chlorophyll_Protection Chlorophyll_Protection Carotenoids->Chlorophyll_Protection Bleaching Bleaching Carotenoids->Bleaching Protection Lost This compound This compound HPPD HPPD This compound->HPPD Inhibition Plant_Death Plant_Death Bleaching->Plant_Death

Caption: this compound's primary mode of action.

transcriptomics_workflow cluster_experiment Experimental Phase cluster_analysis Bioinformatic Analysis cluster_output Outputs Plant_Growth Plant Growth (Tolerant & Sensitive Lines) Treatment This compound Treatment & Control Plant_Growth->Treatment Sampling Tissue Sampling Treatment->Sampling RNA_Extraction RNA Extraction & QC Sampling->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA Sequencing Library_Prep->Sequencing QC_Raw_Reads Raw Read QC & Trimming Sequencing->QC_Raw_Reads Mapping Read Mapping to Reference Genome QC_Raw_Reads->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEA Differential Expression Analysis (DEGs) Quantification->DEA Functional_Analysis Functional Annotation (GO & KEGG) DEA->Functional_Analysis Data_Tables Data Tables of DEGs DEA->Data_Tables Pathway_Analysis Pathway Analysis Functional_Analysis->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomics.

plant_response_pathways cluster_primary Primary Effect cluster_downstream Downstream Consequences cluster_transcriptomic Transcriptomic Response cluster_phenotype Phenotypic Outcome This compound This compound Treatment HPPD_Inhibition HPPD Inhibition This compound->HPPD_Inhibition Carotenoid_Depletion Carotenoid Depletion HPPD_Inhibition->Carotenoid_Depletion Photosynthesis_Inhibition Photosynthesis Inhibition Carotenoid_Depletion->Photosynthesis_Inhibition Oxidative_Stress Oxidative Stress (ROS) Photosynthesis_Inhibition->Oxidative_Stress DEG_Downregulation Downregulation of Photosynthesis & Growth Genes Photosynthesis_Inhibition->DEG_Downregulation DEG_Upregulation Upregulation of Detoxification & Stress Response Genes Oxidative_Stress->DEG_Upregulation Tolerance Tolerance DEG_Upregulation->Tolerance Sensitivity Sensitivity DEG_Downregulation->Sensitivity

Caption: Plant response pathways to this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Mesotrione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of mesotrione, a selective herbicide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.

General Disposal Principles

Improper disposal of pesticide waste is a violation of federal law.[1] Wastes resulting from the use of this compound may be disposed of on-site or at an approved waste disposal facility.[2][3] Open dumping is strictly prohibited.[2][3] It is crucial to prevent this compound from contaminating water, food, or feed through storage or disposal.[1][4][5]

For specific guidance, you should contact your state's Pesticide or Environmental Control Agency or the Hazardous Waste representative at the nearest Environmental Protection Agency (EPA) Regional Office.[1]

Spill Management and Cleanup

In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.[1]

Emergency Spill Protocol:

  • Isolate the Area: Stop the source of the spill if it is safe to do so and keep unnecessary personnel away from the hazard area.[1][4]

  • Containment: Prevent the spill from entering waterways, sewers, or confined areas.[1][2] For large spills, create a dike around the area using absorbent or impervious materials like clay or sand.[1][4]

  • Cleanup:

    • Small Spills: Absorb the spill with inert materials such as sand, vermiculite, or other non-combustible absorbents.[1][4] Place the absorbed material into a suitable, labeled container for disposal.[1][4][6]

    • Large Spills: Recover as much free liquid as possible for reuse or disposal.[1][4] Allow the remaining absorbed material to solidify before scraping it up for disposal.[1][4]

  • Decontamination: After removing the spilled material, thoroughly clean the contaminated area with water.[1] Collect the wash liquid with additional absorbent material for proper disposal.[1] Minimize water use to prevent runoff into sewers or open water bodies.[1]

Container Disposal

Proper disposal of empty containers is critical to prevent residual chemical contamination. Non-refillable containers should not be reused or refilled.[2][4]

Triple-Rinse Procedure: A "triple rinse" procedure is required for empty containers to ensure they are properly cleaned before disposal.[1][3]

  • Empty: Empty the remaining contents into the application equipment or a mix tank.[1][3]

  • First Rinse: Fill the container one-fourth full with water and recap it tightly.[1][3] Shake for 10 seconds or roll the container for 30 seconds to rinse all interior surfaces.[1][3] Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal.[1]

  • Second & Third Rinse: Repeat the rinsing procedure two more times.[1][3]

  • Final Disposal: After the final rinse, the clean container can be offered for recycling if available.[1][4] If not, puncture the container and dispose of it in a sanitary landfill, or by incineration if allowed by state and local authorities.[1][5] If burning is permitted, stay out of the smoke.[1][5]

Transportation and Shipping Data

The transportation of this compound is regulated by the U.S. Department of Transportation (DOT), particularly for larger quantities.

Container Size DOT Regulation Status Shipping Description Hazard Class Packing Group Emergency Guide
< 119 GallonsNot Regulated by DOTN/AN/AN/AN/A
> 119 GallonsRegulated by DOTUN 3082, Environmentally Hazardous Substance, Liquid, N.O.S. (this compound)9III171

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste and containers.

MesotrioneDisposal cluster_start Start cluster_type Waste Type cluster_spill Spill Cleanup cluster_container Container Disposal cluster_waste Pesticide Waste cluster_end Consultation start Identify this compound Waste waste_type Determine Waste Type start->waste_type spill_size Assess Spill Size waste_type->spill_size Spilled Product triple_rinse Perform Triple Rinse Procedure waste_type->triple_rinse Empty Container waste_disposal Dispose at Approved Waste Facility waste_type->waste_disposal Unused/Waste Product small_spill Absorb with Inert Material Place in Labeled Container spill_size->small_spill Small large_spill Dike and Contain Recover Liquid Absorb Remainder spill_size->large_spill Large small_spill->waste_disposal large_spill->waste_disposal recycle Offer for Recycling (if available) triple_rinse->recycle landfill Puncture and Dispose in Sanitary Landfill or Incinerate triple_rinse->landfill If Recycling Unavailable contact_epa Contact State Agency or EPA for Guidance landfill->contact_epa Check Local Regulations waste_disposal->contact_epa For Uncertainty

References

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Retrosynthesis Analysis

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